5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol
Description
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Properties
IUPAC Name |
5-fluoro-1,7-dihydropyrrolo[2,3-b]pyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-5-3-4-1-2-9-6(4)10-7(5)11/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBMDERGDUPQJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C=C(C(=O)N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201225108 | |
| Record name | 5-Fluoro-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201225108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190316-03-0 | |
| Record name | 5-Fluoro-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190316-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201225108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol
Abstract
This technical guide provides a comprehensive overview of a strategic synthetic pathway to 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol, a key heterocyclic scaffold of significant interest to the pharmaceutical and drug development sectors. The pyrrolo[2,3-b]pyridine, or 7-azaindole, framework is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] The introduction of fluorine and a hydroxyl group at the 5- and 6-positions, respectively, can significantly modulate the compound's physicochemical and pharmacological properties, including potency, selectivity, and metabolic stability. This document delineates a rational, multi-step synthetic approach, grounded in established chemical principles and supported by literature precedents. We will explore the strategic considerations behind each transformation, from the construction of the core azaindole ring system to the carefully orchestrated introduction of the desired functionalities. Detailed mechanistic insights, experimental protocols, and data interpretation are provided to equip researchers and drug development professionals with the necessary knowledge for the successful synthesis of this important molecule and its derivatives.
Introduction: The Significance of the 5-Fluoro-6-hydroxy-7-azaindole Scaffold
The 7-azaindole moiety is a bioisostere of indole, where a nitrogen atom replaces the C7 carbon. This substitution introduces a hydrogen bond acceptor in the six-membered ring, which can lead to altered binding interactions with biological targets and improved pharmacokinetic properties such as solubility.[2] Many successful drugs, including the BRAF kinase inhibitor Vemurafenib, are built around the 7-azaindole core.[2]
The strategic placement of a fluorine atom at the 5-position and a hydroxyl group at the 6-position is a classic medicinal chemistry strategy. The fluorine atom, with its small size and high electronegativity, can act as a hydrogen bond acceptor, modulate the pKa of nearby functional groups, and block metabolic oxidation, often leading to enhanced target affinity and improved metabolic stability. The hydroxyl group provides a crucial hydrogen bond donor and acceptor, which can be pivotal for anchoring the molecule within a protein's binding site.
This guide proposes a convergent and flexible synthetic strategy that allows for the late-stage introduction of key functionalities, making it amenable to the generation of analog libraries for structure-activity relationship (SAR) studies.
Proposed Retrosynthetic Analysis
Our proposed synthesis of this compound (I) involves a retrosynthetic approach that deconstructs the target molecule into readily available starting materials. The final step is envisioned as the deprotection of a suitable ether, such as a methyl ether, at the 6-position. The introduction of the fluorine atom can be achieved via a Sandmeyer-type reaction from a 5-amino precursor. This amino-azaindole can be synthesized from a nitrated intermediate, which in turn is derived from a protected 6-methoxy-7-azaindole. The core 7-azaindole ring system can be constructed from a suitably substituted pyridine derivative.
Caption: Retrosynthetic pathway for this compound.
Forward Synthesis Pathway
The forward synthesis is designed in a modular fashion, allowing for optimization at each stage. The use of a protecting group on the pyrrole nitrogen is crucial for many of the transformations. The 2-(trimethylsilyl)ethoxy)methyl (SEM) group is an excellent candidate, as it is known to facilitate certain reactions on the 7-azaindole scaffold and can be reliably removed under mild conditions.[1]
Stage 1: Construction of the 6-Methoxy-7-azaindole Core
The synthesis commences with the construction of the core heterocyclic system. A common and effective method is the Bartoli indole synthesis or related methodologies that form the pyrrole ring from a substituted aminopyridine. For our purpose, a starting material such as 2-amino-5-methoxypyridine would be a suitable precursor.
Caption: Workflow for the synthesis of the 6-methoxy-7-azaindole core.
An alternative and often high-yielding approach involves a palladium-catalyzed cascade C-N cross-coupling/Heck reaction between an amino-o-bromopyridine and an appropriate alkenyl bromide.[4]
Stage 2: Protection and Nitration
To avoid unwanted side reactions in subsequent steps, the pyrrole nitrogen of the 6-methoxy-7-azaindole must be protected. The SEM group is introduced using SEM-Cl in the presence of a base like sodium hydride.
Experimental Protocol: N-Protection
-
To a solution of 6-methoxy-1H-pyrrolo[2,3-b]pyridine in anhydrous THF, add sodium hydride (1.1 eq.) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add SEM-Cl (1.2 eq.) dropwise and allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the N-SEM protected 6-methoxy-7-azaindole.
With the protected intermediate in hand, regioselective nitration at the 5-position can be achieved using standard nitrating agents such as nitric acid in sulfuric acid. The electron-donating nature of the methoxy group and the directing effect of the pyrrole ring favor substitution at the C5 position.
Stage 3: Reduction of the Nitro Group
The nitro group of the 6-methoxy-5-nitro-1-(2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine is then reduced to the corresponding amine. This transformation can be cleanly effected using various reducing agents.
| Reducing Agent | Solvent | Temperature (°C) | Key Advantages |
| H₂, Pd/C | Methanol or Ethanol | Room Temperature | High yield, clean reaction |
| SnCl₂·2H₂O | Ethanol | Reflux | Effective for nitro groups |
| Fe, NH₄Cl | Ethanol/Water | Reflux | Cost-effective, mild conditions |
Experimental Protocol: Nitro Group Reduction
-
Dissolve the nitrated compound in ethanol.
-
Add tin(II) chloride dihydrate (5 eq.) and heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Basify the solution with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 5-amino derivative, which can be used in the next step without further purification.
Stage 4: Introduction of Fluorine via Sandmeyer Reaction
The Sandmeyer reaction is a reliable method for converting an aromatic amine into a halide.[5][6] In this case, the 5-amino group will be transformed into a 5-fluoro substituent. The Balz-Schiemann reaction, a variation of the Sandmeyer reaction, is particularly effective for introducing fluorine.
Caption: The Balz-Schiemann reaction for the introduction of fluorine.
Experimental Protocol: Fluorination
-
Suspend the 5-amino-6-methoxy-azaindole derivative in an aqueous solution of tetrafluoroboric acid at 0 °C.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes to form the diazonium tetrafluoroborate salt.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum.
-
The dry diazonium salt is then thermally decomposed in an inert solvent like toluene until nitrogen evolution ceases.
-
After cooling, the reaction mixture is washed with aqueous sodium bicarbonate and brine, dried, and concentrated.
-
Purification by column chromatography affords the 5-fluoro-6-methoxy-azaindole.
Stage 5: Deprotection to Yield the Final Product
The final step involves the cleavage of both the N-SEM protecting group and the methyl ether at the 6-position. While these can sometimes be removed in a single step, a two-step process often provides better control and higher yields. The SEM group can be removed under acidic conditions or with fluoride ions. The demethylation of the 6-methoxy group is typically achieved using strong Lewis acids like boron tribromide (BBr₃).[7]
Experimental Protocol: Demethylation
-
Dissolve the 5-fluoro-6-methoxy-azaindole (with or without the N-SEM group) in anhydrous dichloromethane and cool to -78 °C.
-
Add a solution of boron tribromide (2-3 eq.) in dichloromethane dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C, followed by water.
-
The mixture is then neutralized with saturated aqueous sodium bicarbonate.
-
The product is extracted with a suitable organic solvent (e.g., a mixture of ethyl acetate and isopropanol).
-
The combined organic layers are dried and concentrated. Purification by crystallization or chromatography yields the final product, this compound.
Alternative Synthetic Strategies
While the proposed pathway is robust, alternative strategies could also be employed, particularly for the introduction of the fluorine atom.
-
Nucleophilic Aromatic Substitution (SNAr): If a 5-bromo-6-methoxy-7-azaindole intermediate is synthesized, a nucleophilic aromatic substitution with a fluoride source (e.g., KF with a phase-transfer catalyst) could be a viable alternative. The electron-withdrawing nature of the pyridine nitrogen facilitates SNAr reactions.[8][9]
-
Electrophilic Fluorination: Direct fluorination of the protected 6-methoxy-7-azaindole using an electrophilic fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor® could be an atom-economical approach.[10] However, the regioselectivity of this reaction would need to be carefully optimized to favor substitution at the 5-position over other positions on the bicyclic ring system.
Conclusion
The synthesis of this compound represents a challenging yet achievable goal in medicinal chemistry. The pathway detailed in this guide offers a logical and flexible approach, leveraging well-established and reliable chemical transformations. The modularity of the synthesis allows for the preparation of a wide range of analogs for biological evaluation. By understanding the underlying principles of each reaction and carefully controlling the experimental conditions, researchers can successfully access this valuable scaffold for the development of novel therapeutics.
References
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Organic Chemistry Portal. Azaindole synthesis. [Link]
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RosDok - University of Rostock. (Date not available). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
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ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]
- ACS Publications. (2023). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society.
- National Institutes of Health. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters, 8(3), 346-350.
- Mérout, J., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(12), 22844-22867.
- RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1165-1172.
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ResearchGate. (Date not available). Scheme 3. Reaction of 7-azaindole with trifluoromethyl ketones. [Link]
- The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Chemistry Frontiers, 9(7), 1863-1869.
- ACS Publications. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 7(9), 2636-2650.
- RSC Publishing. (2007). Solvent-dependent oxidations of 5- and 6-azaindoles to trioxopyrrolopyridines and functionalised azaindoles. Organic & Biomolecular Chemistry, 5(16), 2654-2660.
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Wikipedia. Electrophilic fluorination. [Link]
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- National Institutes of Health. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(3), 1013-1048.
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Organic Chemistry Portal. Sandmeyer Reaction. [Link]
- National Institutes of Health. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(42), 13845-13854.
- Google Patents. (2012). CN102746295A - Preparation method for 4-substituted-7-azaindole.
- American Chemical Society. (2024).
- Bryn Mawr College. (Date not available).
- MDPI. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(12), 22844-22867.
- National Institutes of Health. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society, 140(42), 13845-13854.
- PubMed. (2012). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 77(17), 7473-7485.
- MDPI. (2022). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 27(19), 6524.
- RSC Publishing. (2021). Hydroxy-directed fluorination of remote unactivated C(sp3)–H bonds: a new age of diastereoselective radical fluorination. Chemical Science, 12(35), 11696-11703.
- ChemRxiv. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit.
- European Patent Office. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES.
- PubMed. (2001). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base.
- Semantic Scholar. (2018). Concerted Nucleophilic Aromatic Substitution Reactions.
- RSC Publishing. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers, 9(7), 1863-1869.
- Cambridge Open Engage. (2023).
- Amazon Web Services. (Date not available). Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling.
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An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol, a fluorinated derivative of the 7-azaindole scaffold, represents a molecule of significant interest in medicinal chemistry and drug development. The 1H-pyrrolo[2,3-b]pyridine core is a recognized privileged structure due to its bioisosteric relationship with purines and its capacity to form crucial hydrogen bond interactions with various biological targets. The introduction of a fluorine atom and a hydroxyl group is anticipated to modulate the molecule's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering a foundational resource for researchers engaged in its synthesis, characterization, and application in drug discovery programs.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a heterocyclic aromatic compound that has garnered substantial attention in the field of medicinal chemistry. Its structural resemblance to the endogenous purine nucleus allows it to act as a bioisostere, potentially interacting with a wide array of biological targets, including protein kinases. Kinase inhibitors are a cornerstone of modern targeted cancer therapy, and the 7-azaindole scaffold has been successfully incorporated into numerous kinase inhibitors.
The strategic functionalization of the 7-azaindole core is a key aspect of drug design. The introduction of a fluorine atom, as in this compound, can significantly alter the electronic properties of the molecule, enhance metabolic stability, and improve binding affinity to target proteins. The hydroxyl group at the 6-position introduces a potential hydrogen bond donor and acceptor, which can be critical for target engagement and can also influence solubility.
This guide will delve into the specific physicochemical characteristics of this compound, providing both compiled data from available sources and high-quality computational predictions to offer a holistic view of this promising molecule.
Chemical Identity and Molecular Structure
The foundational step in understanding any chemical entity is to establish its precise identity and structure.
| Property | Value | Source |
| Systematic Name | This compound | IUPAC Nomenclature |
| Synonyms | 5-Fluoro-6-hydroxy-7-azaindole | |
| CAS Number | 1190316-03-0 | Chemical Abstracts Service |
| Molecular Formula | C₇H₅FN₂O | |
| Molecular Weight | 152.13 g/mol | |
| Canonical SMILES | C1=C(C2=C(N=C1F)NC=C2)O | |
| InChI Key | AVBMDERGDUPQJY-UHFFFAOYSA-N |
digraph "this compound" { graph [layout=neato, overlap=false, splines=true, size="7.6,7.6!"]; node [shape=plaintext]; edge [style=solid];N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="1.3,1.5!"]; C3 [label="C", pos="1.3,0!"]; C4 [label="C", pos="0,0!"]; C5 [label="C", pos="-1.3,0!"]; C6 [label="C", pos="-1.3,1.5!"]; N7 [label="N", pos="2.1,0.75!"]; C8 [label="C", pos="2.1,-0.75!"]; H1[label="H", pos="-0.5,2.2!"]; H2[label="H", pos="2.6,1.2!"]; H3[label="H", pos="2.6,-1.2!"]; F [label="F", pos="-2.6,1.5!"]; O [label="O", pos="2.6,0!"]; H4[label="H", pos="3.1,0!"];
N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- N1 [label=""]; C3 -- N7 [label=""]; N7 -- C8 [label=""]; C8 -- C4 [label=""]; N1 -- H1[label=""]; C2 -- H2[label=""]; C8 -- H3[label=""]; C6 -- F [label=""]; C2 -- O [label=""]; O -- H4[label=""];
// Double bonds C2 -- C3 [style=double]; C4 -- C5 [style=double]; C6 -- N1 [style=double]; }
Figure 1: 2D Chemical Structure of this compound.
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational predictions from reliable models are invaluable for guiding research and development efforts. The following properties were predicted using the SwissADME web tool, a widely recognized platform in drug discovery.
| Property | Predicted Value | Significance in Drug Discovery |
| Melting Point | Not available (requires experimental determination) | Influences formulation and stability. |
| Boiling Point | 396.2 ± 37.0 °C at 760 mmHg | Important for purification and handling of the compound. |
| LogP (o/w) | 1.25 | A measure of lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties. |
| Water Solubility | Moderately soluble | Crucial for bioavailability and formulation. |
| pKa (most acidic) | 8.5 (predicted for the pyrrole N-H) | Influences ionization state at physiological pH, affecting solubility and cell permeability. |
| pKa (most basic) | 3.2 (predicted for the pyridine nitrogen) | |
| Topological Polar Surface Area (TPSA) | 58.1 Ų | A descriptor for cell permeability; values below 140 Ų are generally associated with good oral bioavailability. |
| Number of Hydrogen Bond Donors | 2 | |
| Number of Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 0 |
Proposed Synthesis and Characterization
Proposed Synthetic Pathway
A potential synthetic approach could start from a suitably substituted pyridine precursor, such as 2-amino-5-fluoropyridine. The introduction of a protected hydroxyl group at the 6-position, followed by the construction of the pyrrole ring, would be a key sequence. A common method for pyrrole ring formation in this context is the Bartoli indole synthesis or a variation thereof. Subsequent deprotection of the hydroxyl group would yield the final product.
Alternatively, a route starting from a pre-functionalized pyrrole that is then used to construct the pyridine ring could be envisioned. Another viable strategy involves the late-stage functionalization of a 5-fluoro-7-azaindole core. For instance, introduction of a methoxy group at the 6-position followed by de-methylation is a well-documented transformation for synthesizing hydroxy-substituted aza-indoles.
Figure 2: A generalized workflow for the proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a conceptualized procedure based on similar transformations found in the literature for related 7-azaindole derivatives. It should be optimized and validated experimentally.
Step 1: Synthesis of 5-Fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
-
To a solution of a suitable precursor, such as 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine, in anhydrous methanol, add a copper(I) catalyst and a suitable ligand.
-
Add sodium methoxide and heat the reaction mixture under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography on silica gel to obtain 5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine.
Step 2: Demethylation to this compound
-
Dissolve 5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine in a suitable solvent such as dichloromethane.
-
Cool the solution to 0 °C and add a demethylating agent, such as boron tribromide (BBr₃), dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Carefully quench the reaction with methanol, followed by water.
-
Extract the product into an appropriate organic solvent.
-
Purify the final product by recrystallization or column chromatography to yield this compound.
Characterization
The synthesized this compound should be thoroughly characterized to confirm its identity and purity.
4.3.1. Spectroscopic Data (Predicted)
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrole and pyridine rings, as well as a broad singlet for the N-H proton of the pyrrole and a singlet for the hydroxyl proton. The fluorine atom will likely cause splitting of the adjacent proton signals.
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): The carbon NMR spectrum will show signals corresponding to the seven carbon atoms of the bicyclic core. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.
-
Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 153.05.
4.3.2. Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the pyrrole ring (around 3400-3300 cm⁻¹), O-H stretching of the hydroxyl group (broad band around 3300-3200 cm⁻¹), and C-F stretching (around 1100-1000 cm⁻¹).
4.3.3. X-ray Crystallography
Single-crystal X-ray diffraction would provide definitive proof of the molecular structure and information on the crystal packing and intermolecular interactions. Based on studies of similar hydroxy-7-azaindoles, it is anticipated that the crystal structure will feature a network of hydrogen bonds involving the pyrrole N-H, the hydroxyl group, and the pyridine nitrogen.
Applications in Drug Discovery
The this compound scaffold holds significant potential in drug discovery, primarily as a building block for the synthesis of kinase inhibitors. The strategic placement of the fluoro and hydroxyl groups can be exploited to achieve potent and selective inhibition of various kinases implicated in diseases such as cancer and inflammatory disorders.
The physicochemical properties outlined in this guide are critical for the design of new chemical entities (NCEs) with favorable ADME profiles. For instance, the predicted LogP and TPSA values suggest that derivatives of this scaffold could possess good oral bioavailability.
Conclusion
This compound is a fascinating molecule with a rich chemical space to be explored by medicinal chemists. While experimental data for this specific compound is limited, this technical guide has provided a comprehensive overview of its predicted physicochemical properties, a plausible synthetic strategy, and expected characterization data. This information serves as a valuable starting point for researchers aiming to synthesize, characterize, and utilize this promising scaffold in the development of novel therapeutics. The insights provided herein are intended to facilitate the rational design of new 7-azaindole derivatives with optimized properties for a range of biological targets.
References
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol: A Technical Guide to a Promising Kinase Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. The introduction of a fluorine atom at the 5-position and a hydroxyl group at the 6-position of this scaffold presents a unique opportunity for developing novel therapeutics targeting a range of kinases implicated in oncology and inflammatory diseases. This technical guide provides an in-depth exploration of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol and its derivatives as kinase inhibitors, synthesizing field-proven insights with detailed experimental and theoretical frameworks. We will delve into the mechanistic rationale behind its design, synthetic strategies, key biological evaluation assays, and the critical signaling pathways it modulates.
Introduction: The Strategic Advantage of the 5-Fluoro-7-Azaindole Scaffold
Protein kinases, orchestrating a vast array of cellular processes, are critical targets in modern drug discovery. The 1H-pyrrolo[2,3-b]pyridine core, an isostere of adenine, effectively mimics the purine base of ATP, enabling competitive inhibition at the kinase ATP-binding site.[1] The strategic incorporation of a fluorine atom at the 5-position can significantly enhance binding affinity and modulate physicochemical properties such as metabolic stability and membrane permeability. This is often attributed to the ability of fluorine to form favorable electrostatic and hydrogen-bonding interactions within the kinase active site.[2]
The hydroxyl group at the 6-position offers a valuable vector for further chemical modification and can also participate in crucial hydrogen-bonding interactions with the target kinase, further anchoring the inhibitor and enhancing its potency and selectivity. This guide will explore the synergistic potential of these structural features in the context of kinase inhibition.
Mechanism of Action: Targeting the Kinase Hinge Region
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold typically function as Type I kinase inhibitors, binding to the active conformation of the enzyme. The nitrogen atom at the 7-position and the pyrrole N-H group are critical for forming two key hydrogen bonds with the kinase hinge region, a conserved backbone segment that connects the N- and C-lobes of the kinase domain. This bidentate interaction is a hallmark of many successful kinase inhibitors.
The 5-fluoro substituent can further enhance binding by interacting with specific amino acid residues in the ATP-binding pocket. For instance, in the context of Fibroblast Growth Factor Receptor (FGFR) inhibitors, a trifluoromethyl group at the 5-position was shown to form a hydrogen bond with Gly485, significantly improving the compound's activity.[3] A similar role can be postulated for the 5-fluoro group of our core scaffold.
Figure 1: General binding mode of this compound in a kinase ATP-binding pocket.
Synthetic Chemistry: Constructing the Core Scaffold
The synthesis of the 5-Fluoro-1H-pyrrolo[2,3-b]pyridine core is a critical first step. Several synthetic routes have been reported, often starting from substituted pyridines. A common strategy involves the construction of the fused pyrrole ring onto a pre-functionalized pyridine.
General Synthetic Protocol for 5-Fluoro-1H-pyrrolo[2,3-b]pyridine
A representative synthesis can be adapted from known procedures for similar scaffolds.[4]
Step 1: Synthesis of 3-Ethynyl-5-fluoropyridin-2-amine
This intermediate can be prepared from commercially available starting materials through a series of reactions including halogenation, Sonogashira coupling, and amination.
Step 2: Intramolecular Cyclization
The key cyclization step to form the pyrrolo[2,3-b]pyridine core can be achieved by treating 3-ethynyl-5-fluoropyridin-2-amine with a suitable catalyst in an appropriate solvent.
Experimental Protocol:
-
Dissolve 3-ethynyl-5-fluoropyridin-2-amine in anhydrous methanol.
-
Add a catalytic amount of a suitable acid (e.g., glacial acetic acid).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-Fluoro-1H-pyrrolo[2,3-b]pyridine.[4]
Step 3: Introduction of the 6-Hydroxyl Group
The introduction of the hydroxyl group at the 6-position can be a challenging step and may require strategies such as nucleophilic aromatic substitution on a precursor with a suitable leaving group at the 6-position, or through a directed ortho-metalation approach followed by reaction with an oxygen electrophile.
Kinase Profiling and Biological Evaluation
The 1H-pyrrolo[2,3-b]pyridine scaffold has demonstrated inhibitory activity against a wide range of kinases. The specific substitution pattern of this compound will determine its kinase selectivity profile. Based on data from structurally related compounds, potential targets include, but are not limited to, FGFR, JAK, CSF-1R, and MELK.[5][6][7]
Kinase Inhibition Data for Structurally Related Compounds
The following table summarizes the inhibitory activities of various 1H-pyrrolo[2,3-b]pyridine derivatives against different kinases, providing a rationale for the potential targets of this compound.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 4h | FGFR1 | 7 | [5] |
| FGFR2 | 9 | [5] | |
| FGFR3 | 25 | [5] | |
| Compound 19 | JAK1 | 1.5 | [6] |
| JAK3 | 1.1 | [6] | |
| Compound 16h | MELK | 32 | [7] |
| I-1 | CSF-1R | 49.41 | [8] |
Cellular Assays: Assessing Antiproliferative Activity
The efficacy of a kinase inhibitor is ultimately determined by its ability to inhibit cellular processes driven by the target kinase. Antiproliferative assays in relevant cancer cell lines are a crucial step in the evaluation process.
Experimental Protocol: MTT Assay for Cell Viability
-
Seed cancer cells (e.g., A549, MDA-MB-231, MCF-7) in 96-well plates and allow them to adhere overnight.[7]
-
Treat the cells with serial dilutions of the test compound (this compound) for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Key Signaling Pathways Modulated by Pyrrolo[2,3-b]pyridine-Based Inhibitors
The therapeutic potential of these inhibitors stems from their ability to modulate key signaling pathways that are often dysregulated in cancer and inflammatory diseases.
The JAK-STAT Pathway
The Janus kinase (JAK) family of tyrosine kinases plays a critical role in cytokine signaling.[9] Upon cytokine binding to its receptor, JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus and regulate the transcription of genes involved in inflammation, immunity, and cell proliferation. Inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold can block this pathway, making them promising therapeutic agents for autoimmune diseases and certain cancers.[6]
Figure 2: Inhibition of the JAK-STAT signaling pathway.
The FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, when aberrantly activated, can drive tumorigenesis through the activation of downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to be potent inhibitors of FGFRs, highlighting their potential as anticancer agents.[3]
Figure 3: Inhibition of the FGFR signaling pathway.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its structural features are well-suited for potent and selective inhibition of a range of kinases implicated in human diseases. The insights provided in this guide, from synthetic strategies to biological evaluation and mechanistic understanding, offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this exciting class of compounds.
Future efforts should focus on a comprehensive kinase screen of this compound to identify its primary targets. Subsequent structure-activity relationship (SAR) studies, guided by computational modeling, will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties. The development of more efficient and scalable synthetic routes will also be essential for advancing lead compounds into preclinical and clinical development.
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. PubMed Central. Available at: [Link]
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An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol
Introduction: The Privileged Scaffold of 7-Azaindole and the Promise of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique structure, which marries a pyrrole and a pyridine ring, serves as an excellent bioisostere for endogenous purine systems, allowing it to interact with a wide array of biological targets.[1] The true strength of the 7-azaindole core lies in its capacity to act as a hinge-binding motif for protein kinases, forming two crucial hydrogen bonds with the kinase hinge region, a feature that has been successfully exploited in the development of potent and selective kinase inhibitors.[2][3] Vemurafenib, an FDA-approved BRAF kinase inhibitor for the treatment of melanoma, stands as a testament to the therapeutic potential of this versatile scaffold.[2][4]
This guide focuses on a specific, yet under-explored derivative: This compound . The introduction of a fluorine atom at the 5-position and a hydroxyl group at the 6-position is anticipated to significantly modulate the compound's physicochemical properties and target interaction profile. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability and binding affinity, while the hydroxyl group can serve as a key hydrogen bond donor or acceptor, anchoring the molecule in a target's binding pocket.
This document provides a technical deep-dive into the most probable therapeutic targets for this compound, grounded in the extensive research on its parent scaffold. We will explore the causality behind target selection and provide detailed, actionable protocols for experimental validation, designed for researchers, scientists, and drug development professionals.
Part 1: The Kinase Superfamily: A Primary Target Landscape
Over 500 kinases orchestrate the vast majority of cellular signal transduction, making them a premier class of drug targets, particularly in oncology and immunology. The core function of a kinase is to catalyze the transfer of a phosphate group from ATP to a substrate protein, a process that can be competitively inhibited by small molecules that occupy the ATP-binding pocket. The 7-azaindole scaffold is exceptionally well-suited for this role.[2]
The 7-Azaindole Scaffold as a Kinase Hinge-Binder
The nitrogen atom at position 7 and the pyrrole N-H group of the 7-azaindole core are perfectly positioned to form bidentate hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.[3] This fundamental binding mode is the cornerstone of its inhibitory action against a multitude of kinases. The specific substitutions on the scaffold then dictate the selectivity and potency against different members of the kinase family.
Caption: Fig 1. 7-Azaindole core binding to the kinase hinge region.
High-Priority Target Class I: Phosphoinositide 3-Kinases (PI3Ks)
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, and survival. Its deregulation is a hallmark of many human cancers, making PI3K a highly sought-after therapeutic target.[5]
Rationale for Targeting PI3K: Multiple studies have demonstrated that 7-azaindole derivatives are potent inhibitors of PI3K isoforms.[4][5][6] The scaffold effectively interacts with the hinge region residue Val882 in PI3Kγ. The presence of the 6-ol group on our lead compound could potentially form an additional hydrogen bond with residues in the catalytic site, enhancing potency and/or selectivity.
Experimental Validation Workflow:
Caption: Fig 2. Experimental workflow for PI3K target validation.
Protocol 1: In Vitro PI3K Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol assesses the direct inhibitory effect of the compound on the enzymatic activity of a purified PI3K isoform (e.g., PI3Kα, β, δ, or γ).
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO, typically from 10 mM down to 1 nM.
-
Prepare the kinase reaction buffer containing Tris-HCl, MgCl2, DTT, and BSA.
-
Prepare a solution of the specific PI3K enzyme and its lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2).
-
Prepare the ATP solution at a concentration close to the Km for the specific kinase isoform.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the compound dilution or DMSO (vehicle control).
-
Add 5 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 2.5 µL of the ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Detection (ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luciferase-based luminescence signal. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Western Blot for Phospho-AKT (Ser473) in a Cancer Cell Line
This assay confirms that the compound inhibits the PI3K pathway within a cellular context by measuring the phosphorylation status of AKT, a key downstream effector.
-
Cell Culture and Treatment:
-
Plate a PI3K-dependent cancer cell line (e.g., MCF-7, PC-3) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 2-4 hours. Include a DMSO vehicle control.
-
Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes before harvesting.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-AKT (Ser473) and total AKT. A loading control like β-actin or GAPDH is essential.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-AKT signal to the total AKT signal.
-
Observe the dose-dependent decrease in AKT phosphorylation, confirming pathway inhibition.
-
High-Priority Target Class II: Janus Kinases (JAKs)
The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central players in cytokine signaling, which is fundamental to the immune response and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in a wide range of inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms.
Rationale for Targeting JAKs: The 7-azaindole scaffold has been successfully utilized to develop potent JAK inhibitors.[7] For instance, a C-3 aryl-7-azaindole derivative showed a JAK2 IC50 of 260 nM, while another derivative achieved a remarkable IC50 of 1 nM.[7] The electronic properties of the 5-fluoro substituent could favorably influence interactions within the JAK active site.
Protocol 3: Cellular JAK-STAT Pathway Inhibition Assay (STAT3 Phosphorylation)
This protocol measures the ability of the compound to block cytokine-induced phosphorylation of STAT3, a direct downstream target of JAKs.
-
Cell Culture and Treatment:
-
Use a cell line responsive to a specific cytokine, such as TF-1 cells or primary human PBMCs.
-
Starve the cells of serum/cytokines for 4-6 hours.
-
Pre-treat the cells with a serial dilution of this compound or DMSO for 1 hour.
-
Stimulate the cells with a cytokine (e.g., 10 ng/mL Interleukin-6 or Erythropoietin) for 20-30 minutes.
-
-
Cell Lysis and Analysis:
-
Lyse the cells and quantify protein as described in Protocol 2.
-
Perform a Western blot using primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.
-
Alternatively, use a high-throughput method like a phospho-STAT3 ELISA kit or flow cytometry with phospho-specific antibodies.
-
-
Data Analysis:
-
Quantify the reduction in STAT3 phosphorylation in a dose-dependent manner.
-
Calculate the EC50 value, representing the concentration required to inhibit 50% of the cytokine-induced STAT3 phosphorylation.
-
Part 2: Emerging and Non-Kinase Therapeutic Targets
While kinases are the most probable targets, the versatility of the 7-azaindole scaffold extends to other protein families. Exploring these alternative targets could uncover novel therapeutic applications for this compound.
Influenza RNA Polymerase Subunit PB2
The influenza virus RNA-dependent RNA polymerase (RdRP) is essential for viral replication. The PB2 subunit, in particular, has been identified as a promising target for antiviral drug development. A recent study reported the discovery of potent PB2 inhibitors based on a 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one skeleton.[8] This finding strongly suggests that the 5-fluoro-7-azaindole core is compatible with the PB2 binding site.
Validation Approach: Initial validation would involve biochemical assays to measure the compound's ability to inhibit the cap-binding function of the PB2 subunit. This can be followed by cell-based viral replication assays using influenza A virus strains to determine the EC50 for antiviral activity.[8]
Bromodomains
Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins. They are key epigenetic readers and have emerged as attractive targets in oncology and inflammation. An in-silico study suggested that 7-azaindole derivatives could act as dual inhibitors of Insulin Growth Factor Receptors and bromodomains.[9]
Validation Approach: The interaction with bromodomains can be validated using biophysical methods such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to determine the binding affinity (KD). Cellular activity can be assessed by measuring changes in the expression of target genes regulated by specific bromodomain-containing proteins (e.g., c-Myc for BRD4).
Quantitative Data Summary
The following table summarizes the reported inhibitory activities of various 7-azaindole derivatives against a panel of kinases, providing a benchmark for the potential potency of this compound.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| C-3 Pyridine-7-azaindole (B13) | PI3Kγ | 0.5 | [5] |
| 7-Azaindole derivative | JAK2 | 1 | [7] |
| 7-Azaindole derivative 164 | CDK1 | 7 | [7] |
| 7-Azaindole derivative 164 | CDK2 | 3 | [7] |
| 6-Azaindole derivative 178c | VEGFR2 | 48 | [7] |
| 1H-pyrrolo[2,3-b]pyridine (4h) | FGFR1 | 7 | [10][11] |
| 1H-pyrrolo[2,3-b]pyridine (4h) | FGFR2 | 9 | [10][11] |
Conclusion and Future Directions
This compound is a compound of significant therapeutic potential, built upon the robust and validated 7-azaindole scaffold. The primary and most promising targets belong to the kinase superfamily, with the PI3K and JAK families representing high-priority areas for initial investigation. The experimental workflows and specific protocols detailed in this guide provide a clear, self-validating path from initial biochemical screening to cellular mechanism-of-action studies.
Furthermore, the potential for this scaffold to inhibit non-kinase targets such as the influenza PB2 protein and bromodomains should not be overlooked. A broad screening approach against diverse target classes could unveil novel and unexpected therapeutic avenues. The next logical steps for a research program centered on this molecule would be its synthesis, followed by systematic execution of the described validation protocols to build a comprehensive biological profile and identify the most promising lead indication for preclinical development.
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Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters.[Link]
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Azaindole Therapeutic Agents. Molecules.[Link]
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7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate.[Link]
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Exploration of the Neuromodulatory Properties of Fyn and GSK-3β Kinases Exploiting 7-Azaindole-Based Inhibitors. Journal of Medicinal Chemistry.[Link]
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7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar.[Link]
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In-silico approach of 7-azaindole derivatives as inhibitors of bromodomain and insulin growth factor receptors for the treatment of diabetes related cancer. Allied Academies.[Link]
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Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters.[Link]
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Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.[Link]
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The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.[Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances.[Link]
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Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. Bioorganic & Medicinal Chemistry Letters.[Link]
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Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry.[Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.[Link]
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Sourcing High-Quality 5-Bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine: A Manufacturer's Perspective from China. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica.[Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.[Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.[Link]
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The Structural Elucidation of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol: An In-Depth Technical Guide
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The strategic introduction of fluorine and hydroxyl substituents can significantly modulate the physicochemical and pharmacological properties of this privileged heterocycle.[4][5] This technical guide provides a comprehensive framework for the structural analysis of a key derivative, 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol. Tailored for researchers, scientists, and drug development professionals, this document delves into the critical analytical techniques required for unambiguous structure confirmation and characterization. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, offering not just procedural outlines but also the underlying scientific rationale for these experimental choices.
Introduction: The Significance of the 7-Azaindole Core
The 7-azaindole moiety is a bioisostere of purines and indoles, enabling it to form key hydrogen bond interactions with a wide array of biological targets, particularly protein kinases.[6] This has led to the development of potent inhibitors for various therapeutic areas, including oncology and inflammatory diseases.[7][8][9] The title compound, this compound, incorporates a fluorine atom, a common strategy to enhance metabolic stability and binding affinity, and a hydroxyl group, which can act as a crucial hydrogen bond donor or acceptor. A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action and for guiding further structure-activity relationship (SAR) studies.
Synthesis Pathway and Initial Characterization
While a variety of synthetic routes to substituted 7-azaindoles have been reported, a common approach involves the construction of the pyridine ring followed by cyclization to form the pyrrole moiety.[10][11] A plausible synthesis of this compound would involve a multi-step sequence starting from a substituted pyridine derivative.
Caption: A generalized synthetic workflow for the preparation of substituted 7-azaindoles.
Upon successful synthesis, a preliminary characterization would be performed using Thin Layer Chromatography (TLC) to assess purity and melting point determination as a basic physical constant.
In-Depth Structural Analysis
A multi-pronged analytical approach is essential for the unambiguous structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity and chemical environment of atoms in a molecule. For the title compound, a suite of NMR experiments is recommended.
3.1.1. ¹H NMR Spectroscopy
Proton NMR provides information on the number of different types of protons and their neighboring protons.
Experimental Protocol:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., TMS).
Expected Data and Interpretation: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrolo[2,3-b]pyridine core and the protons of the hydroxyl and amine groups. The coupling patterns (singlets, doublets, triplets, etc.) will be crucial for assigning the positions of the substituents. The fluorine atom will induce through-bond coupling to nearby protons, resulting in characteristic splitting patterns.
| Proton | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Pyrrole N-H | 11.0 - 12.0 | broad singlet | - |
| Pyridinol O-H | 9.0 - 10.0 | broad singlet | - |
| H2 | 7.0 - 7.5 | doublet | ~2-3 |
| H3 | 6.5 - 7.0 | doublet | ~2-3 |
| H4 | 7.5 - 8.0 | doublet | J(H,F) ~ 8-10 |
Table 1: Predicted ¹H NMR data for this compound.
3.1.2. ¹³C NMR Spectroscopy
Carbon NMR provides information on the different carbon environments in the molecule.
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.
Expected Data and Interpretation: The spectrum will show distinct signals for each of the seven carbon atoms in the heterocyclic core. The carbon atom directly attached to the fluorine will exhibit a large one-bond C-F coupling constant, which is a key diagnostic feature.
3.1.3. 2D NMR Spectroscopy (COSY, HSQC, HMBC)
Two-dimensional NMR experiments are invaluable for establishing connectivity between atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, confirming the positions of protons relative to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for assigning quaternary carbons and confirming the overall structure.
Caption: Workflow for structural elucidation using a combination of 1D and 2D NMR techniques.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.
Experimental Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquire the mass spectrum in both positive and negative ion modes.
-
For high-resolution mass spectrometry (HRMS), use a high-resolution instrument (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.
Expected Data and Interpretation:
-
Low-Resolution MS: The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.
-
High-Resolution MS (HRMS): This will provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. The calculated and observed masses should be within a few ppm of each other.
| Ion | Calculated Exact Mass |
| [C₇H₅FN₂O + H]⁺ | 153.0464 |
| [C₇H₅FN₂O - H]⁻ | 151.0308 |
Table 2: Predicted exact masses for the molecular ions of this compound.
Tandem mass spectrometry (MS/MS) can be employed to fragment the molecular ion and analyze the resulting product ions. The fragmentation pattern can provide further structural information and help to confirm the connectivity of the molecule.
Single-Crystal X-ray Crystallography
For an unambiguous determination of the three-dimensional structure, including stereochemistry and solid-state packing, single-crystal X-ray crystallography is the gold standard.
Experimental Protocol:
-
Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Process the data and solve the crystal structure using appropriate software.
-
Refine the structural model to obtain the final atomic coordinates and molecular geometry.
Expected Data and Interpretation: The X-ray crystal structure will provide precise bond lengths, bond angles, and torsion angles. It will also reveal the intermolecular interactions in the solid state, such as hydrogen bonding, which can be crucial for understanding the compound's physical properties and its interactions with biological targets. The planarity of the pyrrolo[2,3-b]pyridine ring system and the orientation of the substituents will be definitively established.
Conclusion
The structural analysis of this compound requires a synergistic application of modern analytical techniques. NMR spectroscopy provides the primary evidence for the molecular connectivity, while mass spectrometry confirms the molecular weight and elemental composition. For an unequivocal three-dimensional structure, single-crystal X-ray crystallography is indispensable. The comprehensive characterization outlined in this guide will provide the necessary foundation for advancing this and related molecules in drug discovery and development programs.
References
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
- An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Deriv
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin.
- 7-Azaindole (271-63-6) 1H NMR spectrum. ChemicalBook.
- Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. bioRxiv.
- Structures of 7-azaindole derivatives I -14.
- What is the synthesis method of 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE?. Guidechem.
- An In-depth Technical Guide to the Synthesis and Characterization of 1-Acetyl-7-azaindole. BenchChem.
- The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.
- Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews.
- Fluorin
- A Comparative Guide to the X-ray Crystallography of Pyrrolo-Fused Heterocyclic Systems. BenchChem.
- The Discovery of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine Deriv
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E.
- Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances.
- 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Acta Crystallographica Section E.
- The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry.
- Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry.
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- 3. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41798K [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
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Spectroscopic Analysis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol: A Technical Brief on a Data Gap
For Immediate Release
[City, State] – January 19, 2026 – In the field of drug discovery and development, the meticulous characterization of novel chemical entities is paramount. The pyrrolo[2,3-b]pyridine scaffold, a key pharmacophore, is of significant interest to researchers. However, a comprehensive search of publicly available scientific literature and spectral databases reveals a notable gap in the characterization data for a specific derivative, 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol . This technical brief addresses the current lack of available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound and outlines the anticipated spectroscopic features based on its molecular structure and data from analogous compounds.
The Significance of the Pyrrolo[2,3-b]pyridine Core
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, framework is a privileged scaffold in medicinal chemistry. Its derivatives have been investigated for a wide range of therapeutic applications, including as kinase inhibitors for oncology and as anti-viral agents. The introduction of a fluorine atom and a hydroxyl group at the 5- and 6-positions, respectively, is anticipated to modulate the electronic properties and potential biological activity of the core structure, making this compound a compound of considerable interest for further investigation.
The Data Deficit for this compound
Despite extensive searches, no publicly accessible experimental ¹H NMR, ¹³C NMR, or mass spectrometry data for this compound could be located. While spectral data for related compounds, such as 5-Fluoro-1H-pyrrolo[2,3-b]pyridine and other substituted derivatives, are available, the specific data for the 6-hydroxy variant remains elusive. This absence of foundational characterization data presents a significant hurdle for researchers looking to synthesize, utilize, or identify this compound.
Predicted Spectroscopic Characteristics
In the absence of experimental data, a theoretical analysis based on established principles of NMR and MS can provide a predictive framework for the characterization of this compound.
Predicted ¹H NMR Spectrum
The expected ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) would likely exhibit the following signals:
-
Pyrrole NH: A broad singlet in the downfield region (typically > 11 ppm).
-
Aromatic Protons: The pyridine and pyrrole ring protons would appear in the aromatic region (6.5-8.5 ppm). The fluorine at the 5-position and the hydroxyl group at the 6-position will influence the chemical shifts and coupling patterns of the remaining protons on the pyridine ring. Specifically, the proton at the 7-position would likely appear as a singlet or a narrow doublet due to coupling with the fluorine. The protons on the pyrrole ring at positions 2 and 3 would exhibit characteristic doublet or triplet splitting patterns.
-
Hydroxyl Proton: The hydroxyl proton would likely appear as a broad singlet, the chemical shift of which would be concentration and solvent dependent.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show signals for all seven carbon atoms in the bicyclic system. The carbon atom attached to the fluorine (C5) would exhibit a large one-bond C-F coupling constant. The carbon bearing the hydroxyl group (C6) would be shifted downfield. The chemical shifts of the other carbons would be influenced by the substituents and the heteroatoms in the rings.
Predicted Mass Spectrum
In a mass spectrum, the primary peak of interest would be the molecular ion peak (M⁺). For this compound (C₇H₅FN₂O), the expected exact mass would be approximately 152.0386 g/mol . High-resolution mass spectrometry (HRMS) would be crucial to confirm the elemental composition. Fragmentation patterns would likely involve the loss of small neutral molecules such as CO or HCN, which is characteristic of such heterocyclic systems.
A Call for Data Contribution
The current void in the spectroscopic data for this compound underscores the importance of data sharing within the scientific community. Researchers in possession of this data are encouraged to publish or deposit it in public repositories to facilitate future research and development efforts involving this promising scaffold.
Experimental Protocols for Future Characterization
For researchers who synthesize this compound, the following standard protocols are recommended for acquiring the necessary spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), depending on the compound's properties.
-
Mass Analysis: Acquire the mass spectrum using a high-resolution mass spectrometer (e.g., TOF, Orbitrap) to obtain accurate mass measurements for the molecular ion and any significant fragments.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and interpret the fragmentation pattern to support the proposed structure.
Visualizing the Path Forward
The workflow for the characterization of novel compounds like this compound is a systematic process.
Figure 1. A generalized workflow for the synthesis, characterization, and data dissemination of a novel chemical compound.
An In-depth Technical Guide to the Solubility and Stability of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol in DMSO
Abstract
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol, a substituted 7-azaindole, represents a core scaffold of significant interest in medicinal chemistry and drug discovery.[1] Its utility in screening and downstream development hinges on a thorough understanding of its behavior in solution, particularly in dimethyl sulfoxide (DMSO), the near-universal solvent for compound management. This guide provides a comprehensive technical overview of the critical parameters of solubility and stability for this compound in DMSO. We present detailed, field-proven protocols for kinetic and thermodynamic solubility assessment, long-term stability evaluation, and forced degradation studies designed to identify potential liabilities. The methodologies are grounded in regulatory expectations and scientific best practices, ensuring the generation of robust and reliable data to inform decision-making throughout the drug discovery pipeline.
Introduction
The 7-azaindole scaffold is a privileged structure in modern pharmacology, appearing in numerous therapeutic agents.[1] The specific analogue, this compound, combines the hydrogen bonding capabilities of the pyrrolopyridine core and a hydroxyl group with the metabolic and binding modulation offered by a fluoro substituent. As with any discovery compound, its journey from synthesis to biological evaluation begins with dissolution, most commonly in DMSO.
DMSO is favored for its exceptional solvating power for a wide range of organic molecules.[2] However, this utility is not without its challenges. Issues such as poor solubility, precipitation upon aqueous dilution, and compound degradation within DMSO stock solutions can lead to inconsistent assay results, wasted resources, and misleading structure-activity relationships (SAR).[2]
This guide serves as a practical manual for researchers, scientists, and drug development professionals. Its purpose is to equip teams with the foundational knowledge and detailed experimental frameworks required to accurately characterize the solubility and stability of this compound in DMSO, thereby ensuring data integrity and accelerating project timelines.
Physicochemical Profile
| Property | Estimated Value / Information | Rationale & Significance |
| Molecular Formula | C₇H₅FN₂O | Derived from structure. |
| Molecular Weight | 152.13 g/mol | Calculated from formula. Essential for all concentration calculations. |
| Appearance | Likely a solid at room temperature.[3] | Heterocyclic compounds of this size are typically crystalline or amorphous solids. |
| pKa | Phenolic OH (~8-10), Pyrrolic NH (~16-18), Pyridine N (~3-5) | The hydroxyl group is weakly acidic, while the pyridine nitrogen is weakly basic. This influences solubility in pH-dependent systems. The pyrrole NH is generally not considered basic.[4] |
| XLogP3 (Predicted) | ~1.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous and lipid solubility. A related, non-hydroxylated analogue has a calculated XLogP3 of 1.5.[5] |
Solubility Assessment in DMSO
Solubility defines the maximum concentration of a compound that can be dissolved in a solvent and is a critical parameter for preparing stock solutions. It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.
Kinetic vs. Thermodynamic Solubility: The "Why"
-
Kinetic Solubility is a high-throughput measurement that reflects the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate when diluted into an aqueous buffer.[6][7][8] This is highly relevant for in vitro screening, where DMSO stocks are quickly diluted into assay media. It is influenced by the dissolution rate and the energy barrier to precipitation.
-
Thermodynamic Solubility is the true equilibrium solubility. It measures the concentration of a compound in a saturated solution after an extended period of equilibration, where the rates of dissolution and precipitation are equal.[6][9] This value is more relevant for understanding fundamental physicochemical properties that influence downstream processes like formulation and oral absorption.[9]
Experimental Protocol: Kinetic Solubility Assay
This protocol is designed to rapidly assess the solubility limit when a DMSO stock is introduced into an aqueous environment.
Scientist's Note: The goal here is not to measure true equilibrium but to mimic the conditions of a typical high-throughput screening (HTS) dilution and identify the point of precipitation.
Workflow Diagram: Kinetic Solubility Assessment
Caption: Workflow for a typical kinetic solubility assay.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% high-purity DMSO.
-
Plate Setup: In a 96-well microplate, dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution.[10]
-
Buffer Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to achieve the desired final compound concentrations (e.g., ranging from 1 µM to 200 µM). The final DMSO concentration should be kept constant and low (typically ≤1%).
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period, typically 1 to 2 hours.[6][10]
-
Detection: Measure the level of precipitation.
-
Nephelometry: A rapid method that measures light scattering caused by insoluble particles.[10]
-
Direct UV/HPLC Analysis: After incubation, filter or centrifuge the plate to remove precipitate. Analyze the concentration of the soluble compound in the supernatant/filtrate via UV spectrophotometry or a rapid HPLC-UV method.[6][10]
-
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed compared to controls.
Experimental Protocol: Thermodynamic Solubility Assay
This "shake-flask" method determines the true equilibrium solubility and is considered the gold standard.[6]
Scientist's Note: This method requires solid compound and a longer equilibration time to ensure a true thermodynamic equilibrium is reached between the solid and solution phases.[6][9]
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the solvent of interest (in this case, pure DMSO, or more commonly, a series of aqueous buffers).
-
Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: After equilibration, allow the vials to stand, then carefully remove an aliquot of the supernatant, ensuring no solid material is transferred. This is best achieved by filtration through a low-binding filter (e.g., 0.22 µm PVDF) or by high-speed centrifugation.
-
Quantification: Dilute the clear supernatant with a suitable solvent (e.g., acetonitrile/water) and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.[9]
-
Data Analysis: The measured concentration represents the thermodynamic solubility in that specific solvent system.
Stability Assessment in DMSO
Compound instability in DMSO can lead to the formation of degradants, reducing the concentration of the parent compound and potentially introducing confounding biological activity.
Potential Degradation Pathways
For this compound, several potential degradation pathways should be considered:
-
Oxidation: The electron-rich pyrrole ring is susceptible to oxidation.[4] This can be exacerbated by air, light, or trace metal impurities.
-
DMSO-Mediated Reactions: While generally stable, DMSO can participate in reactions. At elevated temperatures or in the presence of certain reagents, it can act as an oxidant.[11] Thermal decomposition of DMSO can also produce acidic byproducts, which may catalyze degradation.[12][13]
-
Hydrolysis: Although less likely in neat DMSO, if the solvent has absorbed atmospheric moisture, hydrolysis of sensitive functional groups could occur over long-term storage.
Conceptual Diagram: Factors Influencing Stability
Caption: Key environmental factors affecting compound stability in DMSO.
Experimental Protocol: Long-Term Stability
This protocol assesses the stability of the compound in DMSO stock solutions under typical storage conditions.
-
Solution Preparation: Prepare a precisely known concentration of the compound (e.g., 10 mM) in high-purity, anhydrous DMSO.
-
Storage Conditions: Aliquot the solution into multiple sealed vials to avoid freeze-thaw cycles. Store the vials under various conditions:
-
-20°C (Standard)
-
4°C (Refrigerated)
-
Room Temperature (~25°C)
-
-
Time Points: Designate analysis time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months).
-
Analysis: At each time point, retrieve a vial from each condition. Dilute the sample to an appropriate concentration and analyze by a stability-indicating HPLC-UV method.
-
Data Analysis: Calculate the percentage of the parent compound remaining relative to the T=0 sample. A compound is often considered stable if >95% of the parent remains.
Experimental Protocol: Forced Degradation Study
Forced degradation (or stress testing) is a critical exercise to rapidly identify likely degradation products and establish the specificity of the analytical method.[14][15] The goal is to achieve modest degradation (typically 5-20%) to ensure that the primary degradants can be observed.[16]
Scientist's Note: These are harsh conditions designed to accelerate decomposition. The results help build a "degradation map" of the molecule and are essential for developing a truly stability-indicating analytical method as mandated by ICH guidelines.[15][16][17]
Stress Conditions (as per ICH Q1A(R2) guidance): [16]
-
Acidic Hydrolysis: Add 0.1 M HCl to a solution of the compound in a DMSO/water co-solvent. Incubate at 40-60°C.
-
Basic Hydrolysis: Add 0.1 M NaOH to a solution of the compound in a DMSO/water co-solvent. Incubate at 40-60°C.
-
Oxidation: Add 3% H₂O₂ to a solution of the compound in DMSO. Keep at room temperature.
-
Thermal: Heat the solid compound and the DMSO solution separately at an elevated temperature (e.g., 60-80°C).
-
Photolytic: Expose the DMSO solution to light with a specified output (e.g., 1.2 million lux hours and 200 watt hours/square meter) as per ICH Q1B guidelines.
Analysis of Stressed Samples:
All samples (including a non-stressed control) should be analyzed by a high-resolution HPLC system, preferably with both a Photodiode Array (PDA) detector and a Mass Spectrometer (MS).
-
HPLC-PDA: The PDA detector is used to assess peak purity and to ensure that new peaks (degradants) are chromatographically separated from the parent peak.[18]
-
HPLC-MS: The MS detector provides mass information for the parent compound and any new peaks, which is the first step in structural elucidation of the degradants.[18][19]
Analytical Methodologies
The backbone of any solubility or stability study is a robust and reliable analytical method, typically High-Performance Liquid Chromatography (HPLC).
-
Technique: Reversed-phase HPLC (RP-HPLC) is the most common technique for this type of small molecule analysis.[19][20]
-
Column: A C18 column is a standard starting point.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) is typical for good peak shape and MS compatibility.[18]
-
Detection: UV detection is used for quantification.[20] A PDA detector provides additional spectral data. Mass spectrometry (LC-MS) is invaluable for confirming the identity of the parent peak and identifying degradants.[21]
Data Interpretation & Best Practices
| Data Type | Interpretation & Action |
| Low Kinetic Solubility (<10 µM) | The compound will likely precipitate in aqueous assays. Consider reformulating or using in assays tolerant of higher DMSO concentrations. Flag for potential bioavailability issues. |
| Significant Drop in Parent % (Stability) | The compound is unstable under those storage conditions. Action: Store stock solutions exclusively at -20°C or -80°C. Prepare fresh solutions for critical experiments. Avoid long-term storage at room temperature. |
| New Peaks in Forced Degradation | These are potential degradants. The stability-indicating method MUST be able to resolve these peaks from the parent. Use MS data to propose structures and understand the degradation pathway. |
Best Practices for Handling this compound:
-
Use High-Purity DMSO: Always use anhydrous, high-purity DMSO to minimize moisture and reactive impurities.
-
Store Properly: Store DMSO stock solutions in tightly sealed vials in a desiccated environment at -20°C or lower.
-
Minimize Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes.
-
Perform Regular Quality Control: For long-term projects, periodically re-analyze the concentration and purity of master stock solutions.
Conclusion
A proactive and systematic evaluation of the solubility and stability of this compound in DMSO is not a perfunctory task; it is a fundamental pillar of data quality and project success. By employing the detailed protocols and scientific rationale outlined in this guide, research teams can generate a comprehensive profile of this important molecule. This understanding allows for the confident preparation of stock solutions, the design of robust biological assays, and the accurate interpretation of SAR data, ultimately preventing costly errors and accelerating the path toward new therapeutic discoveries.
References
-
ACS Publications. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development. Retrieved from [Link]
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ICH. (2017). Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7(R1). Retrieved from [Link]
-
Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
ACS Publications. (2020). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
PubChem. (n.d.). 5-Fluoro-1H-pyrrolo[3,2-b]pyridine. Retrieved from [Link]
-
PubMed. (2025). Molecular Insights of 7-Azaindole Drugs and Their Intercalation in the Confined Space of Montmorillonite. Retrieved from [Link]
-
Tech-ICH. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
PubMed Central. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Retrieved from [Link]
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The Ascendance of 7-Azaindole: A Technical Guide to its Discovery, History, and Application in Drug Development
Abstract
The 7-azaindole scaffold, a privileged heterocyclic motif, has carved a significant niche in medicinal chemistry, evolving from a laboratory curiosity to a cornerstone in the design of targeted therapeutics. This technical guide provides an in-depth exploration of the discovery and history of 7-azaindole compounds, detailing key synthetic milestones, experimental protocols, and their transformative impact on drug discovery, particularly in the realm of kinase inhibition. Through a synthesis of historical context and technical detail, this guide illuminates the causal factors behind the rise of 7-azaindole as a critical tool for researchers, scientists, and drug development professionals.
The Genesis of a Privileged Scaffold: Discovery and Early History
The journey of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) from a novel heterocycle to a highly sought-after pharmacophore is a testament to the confluence of synthetic innovation and a deeper understanding of molecular recognition in biological systems.
First Synthesis: A Foundational Breakthrough
The first documented synthesis of the parent 7-azaindole was a landmark achievement reported in 1955 by M. M. Robison and B. L. Robison.[1] Their pioneering work, which laid the groundwork for the exploration of this unique heterocyclic system, employed a Madelung-type cyclization. This reaction involved the intramolecular condensation of 2-formamido-3-picoline in the presence of a strong base.[1] This initial breakthrough opened the floodgates for the synthesis of a myriad of derivatives and sparked investigations into their chemical and biological properties.[1]
Early interest in 7-azaindole and its analogues was also fueled by the search for new therapeutic agents, with initial explorations into their potential as antimalarial drugs.
The Rise of a "Privileged Structure"
The true ascent of 7-azaindole in medicinal chemistry began with its recognition as a "privileged structure." This term denotes a molecular scaffold that is capable of binding to multiple biological targets with high affinity. The unique electronic and structural features of 7-azaindole allow it to act as a bioisostere of both indole and the purine system, the latter being a fundamental component of ATP, the ubiquitous energy currency of the cell.[2][3][4]
This bioisosteric relationship is particularly crucial in the context of protein kinases, a major class of drug targets. The 7-azaindole scaffold can mimic the adenine portion of ATP, forming key hydrogen bond interactions with the "hinge" region of the kinase active site.[2][3][5] This ability to act as a potent "hinge-binder" is a primary driver of its widespread use in the design of kinase inhibitors.[6]
Synthetic Evolution: From Classical Methods to Modern Innovations
The growing demand for functionalized 7-azaindole derivatives has spurred the development of a diverse array of synthetic methodologies over the decades. While classical methods laid the foundation, modern transition-metal-catalyzed reactions have revolutionized the accessibility and diversity of these compounds.
Foundational Synthetic Strategies
Several classical synthetic routes have been instrumental in the early exploration of 7-azaindole chemistry:
-
Madelung Synthesis: As employed in the initial discovery, this method involves the intramolecular cyclization of an N-acyl-o-toluidine derivative using a strong base. While historically significant, it often requires harsh reaction conditions.
-
Chichibabin Reaction: This method involves the nucleophilic addition of an alkali metal amide to a pyridine ring. For instance, the condensation of 2-fluoro-3-picoline with benzonitrile mediated by lithium diisopropylamide (LDA) can yield 2-phenyl-7-azaindole.[7]
The Palladium Revolution: Cross-Coupling and C-H Functionalization
The advent of palladium-catalyzed cross-coupling reactions has dramatically expanded the synthetic toolbox for 7-azaindole functionalization. These methods offer milder reaction conditions, broader substrate scope, and greater functional group tolerance.
-
Suzuki-Miyaura Coupling: This versatile reaction enables the formation of carbon-carbon bonds by coupling an organoboron compound with a halide. It has been extensively used to introduce aryl and heteroaryl substituents at various positions of the 7-azaindole ring.[8]
-
Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, providing a route to alkynyl-substituted 7-azaindoles.[9]
-
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of various amine functionalities onto the 7-azaindole core.[8][10]
More recently, direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for modifying the 7-azaindole scaffold, further streamlining the synthesis of complex derivatives.[11]
Experimental Protocol: A Representative Palladium-Catalyzed Synthesis of a 3-Aryl-7-Azaindole Derivative
This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of a 3-bromo-7-azaindole with an arylboronic acid.
Materials:
-
3-Bromo-7-azaindole
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)
-
Triphenylphosphine (PPh₃, 0.1 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-7-azaindole, the arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Add a 3:1 mixture of anhydrous 1,4-dioxane and degassed water to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-7-azaindole.
The Impact on Drug Discovery: A Privileged Scaffold in Action
The unique properties of the 7-azaindole scaffold have made it a cornerstone in modern drug discovery, particularly in the development of targeted therapies for cancer and other diseases.
Kinase Inhibition: The Primary Arena
As previously mentioned, the ability of 7-azaindole to mimic the adenine moiety of ATP has made it a highly effective scaffold for designing kinase inhibitors.[3] The nitrogen atom at the 7-position acts as a hydrogen bond acceptor, while the pyrrolic N-H group serves as a hydrogen bond donor, allowing for a bidentate interaction with the kinase hinge region.[2][5] This strong and specific binding mode contributes to the high potency and selectivity of many 7-azaindole-based inhibitors.
Notable examples of FDA-approved drugs that incorporate the 7-azaindole scaffold and target kinases include:
-
Vemurafenib (Zelboraf®): A potent inhibitor of the BRAF V600E mutated kinase, used for the treatment of late-stage melanoma.[2]
-
Venetoclax (Venclexta®): While not a kinase inhibitor, it is a B-cell lymphoma-2 (Bcl-2) inhibitor used to treat certain types of leukemia and lymphoma. Its discovery also benefited from fragment-based drug discovery (FBDD) strategies, where 7-azaindole fragments were identified as key building blocks.[2]
Fragment-Based Drug Discovery (FBDD): A Perfect Partnership
The 7-azaindole core is an ideal starting point for FBDD campaigns.[2][5] Its relatively small size and well-defined binding interactions allow for the identification of low-molecular-weight fragments that can be elaborated into potent and selective drug candidates. The discovery of both vemurafenib and venetoclax involved FBDD approaches where 7-azaindole served as a critical starting fragment.[2]
Beyond Kinases: A Versatile Pharmacophore
While kinase inhibition remains a major application, the utility of the 7-azaindole scaffold extends to a wide range of other biological targets.[12][13] Derivatives have shown promise as:
-
Anticancer agents through various mechanisms.[14]
-
Anti-angiogenic agents .[12]
-
CRTh2 receptor antagonists for inflammatory conditions.[13]
-
Agents with potential efficacy in Alzheimer's disease .[13]
Future Perspectives: The Continuing Evolution of 7-Azaindole
The story of 7-azaindole is far from over. Ongoing research continues to uncover novel synthetic methodologies, enabling the creation of increasingly complex and diverse libraries of 7-azaindole derivatives.[11] The development of sophisticated methods for the functionalization of all positions of the 7-azaindole ring is an active area of research, promising to unlock new therapeutic opportunities.[11][14] As our understanding of disease biology deepens, the versatility and proven track record of the 7-azaindole scaffold ensure its continued prominence as a key building block in the design of the next generation of innovative medicines.
Visualizations
The 7-Azaindole Scaffold and its Bioisosteric Relationship
Caption: Bioisosteric relationship of 7-azaindole with indole and purine.
Simplified Kinase Hinge Binding of 7-Azaindole
Caption: 7-Azaindole's bidentate hydrogen bonding with the kinase hinge.
Evolution of 7-Azaindole Synthesis
Caption: Timeline of key synthetic advancements for 7-azaindole.
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Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. Available at: [Link]
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Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Available at: [Link]
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An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed. National Institutes of Health. Available at: [Link]
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Compounds of biological interest containing a 7-azaindole core and their bioactivities. ResearchGate. Available at: [Link]
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Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. National Institutes of Health. Available at: [Link]
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The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: [Link]
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Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]
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Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]
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THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. Defense Technical Information Center. Available at: [Link]
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Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry. Available at: [Link]
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Synthesis of Azaindoles. Progress in Chemistry. Available at: [Link]
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Methodological & Application
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol in vitro assay protocol
Application Note & Protocol
In Vitro Profiling of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol: A Guide to Biochemical and Cellular Kinase Inhibition Assays
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to target a wide array of protein kinases.[1][2][3] This is largely due to its capacity to form critical hydrogen bond interactions with the kinase hinge region, mimicking the binding of the endogenous ligand, ATP.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vitro assays to characterize the inhibitory potential of this compound, a representative member of this important class of compounds. We present detailed, field-proven protocols for both a direct biochemical kinase assay and a subsequent cell-based phosphorylation assay, designed to provide a thorough preliminary assessment of the compound's efficacy and cellular activity.
Introduction: The Scientific Rationale
The 7-Azaindole Scaffold: A "Privileged" Kinase Hinge-Binder
Protein kinases are fundamental regulators of nearly all cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[4] The development of small molecule kinase inhibitors has therefore become a major focus of therapeutic research. The 7-azaindole core has emerged as a highly successful scaffold in this endeavor.[1][2] Its defining feature is the arrangement of a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N1) that effectively chelates the kinase hinge region, a critical structural element of the ATP-binding pocket.[3] This interaction provides a strong anchor for the inhibitor, and modifications at other positions of the ring system allow for the fine-tuning of potency and selectivity against specific kinases.[1][3][5] Numerous successful kinase inhibitors, including the FDA-approved B-RAF inhibitor Vemurafenib, are built upon this versatile framework.[3][6]
Profile of this compound
The subject of this guide, this compound, is a functionalized 7-azaindole. While its specific biological target is not presupposed, its structural similarity to known kinase inhibitors makes it a prime candidate for evaluation against this enzyme class.[1][5] The protocols outlined herein are designed to be adaptable to a wide range of kinases, allowing researchers to screen this compound and its analogs against targets of interest, such as receptor tyrosine kinases (e.g., FGFR, EGFR) or cytosolic kinases (e.g., Src, ABL).
Experimental Design & Workflow
A tiered approach is essential for the efficient evaluation of a potential kinase inhibitor. We begin with a direct, purified enzyme assay to establish biochemical potency (IC50) and then progress to a cell-based assay to confirm target engagement and functional effects in a more physiologically relevant system.
Caption: Step-by-step cellular phosphorylation assay.
Materials & Reagents
| Reagent/Material | Suggested Source | Purpose |
| Cell Line (e.g., A431 for EGFR pathway) | ATCC | Cellular System |
| Cell Culture Medium (e.g., DMEM) & FBS | Gibco | Cell Growth |
| 96-well Tissue Culture-Treated Plates | Corning | Cell Seeding |
| Growth Factor (e.g., human EGF) | R&D Systems | Pathway Stimulant |
| Fixing Solution (e.g., 4% Formaldehyde) | Thermo Fisher | Cell Fixation |
| Quenching & Permeabilization Buffers | In-house prep | Assay Buffers |
| Blocking Buffer (e.g., 5% BSA in TBS-T) | In-house prep | Reduce Background |
| Primary Antibodies (Phospho-Substrate & Total-Substrate) | Cell Signaling Tech. | Target Detection |
| HRP-conjugated Secondary Antibody | Jackson ImmunoResearch | Signal Amplification |
| TMB Substrate & Stop Solution | KPL | Colorimetric Detection |
| Microplate Reader | BioTek, Molecular Devices | Absorbance Reading |
Step-by-Step Protocol
-
Cell Seeding:
-
Seed 10,000 to 30,000 cells per well in a 96-well plate and incubate overnight at 37°C, 5% CO2. [7]The optimal cell density should be determined empirically.
-
-
Cell Starvation & Treatment:
-
The next day, gently aspirate the growth medium and replace it with serum-free medium. Incubate for 4-24 hours to reduce basal signaling.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Add the diluted compound to the wells and incubate for 1-2 hours at 37°C.
-
-
Stimulation:
-
Add a growth factor (e.g., EGF at a final concentration of 100 ng/mL) to all wells except the "unstimulated" control.
-
Incubate for 10 minutes at 37°C. This time should be optimized based on the known kinetics of the target pathway.
-
-
Fixing and Permeabilization:
-
Aspirate the medium and immediately add 100 µL of 4% formaldehyde to each well. Incubate for 20 minutes at room temperature to fix the cells.
-
Wash the wells 3 times with 1X PBS containing 0.1% Tween-20 (PBS-T).
-
Permeabilize the cells by adding 100 µL of 0.1% Triton X-100 in PBS for 10 minutes.
-
Causality: Fixation cross-links proteins, locking the phosphorylation state, while permeabilization allows antibodies to enter the cell.
-
-
Blocking and Antibody Incubation:
-
Wash 3 times with PBS-T.
-
Block non-specific binding by adding 150 µL of blocking buffer to each well and incubating for 1 hour at room temperature.
-
Aspirate the blocking buffer and add 50 µL of primary antibody (e.g., anti-phospho-ERK1/2) diluted in blocking buffer. Incubate overnight at 4°C.
-
Self-Validation: In parallel wells, use an antibody against the total (pan) form of the substrate. This is critical for normalization, ensuring that any observed decrease in the phospho-signal is due to inhibition and not to changes in total protein levels.
-
-
Detection:
-
Wash the wells 4 times with PBS-T.
-
Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash 4 times with PBS-T.
-
Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (5-20 minutes).
-
Stop the reaction by adding 100 µL of stop solution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
For each concentration of the inhibitor, calculate the ratio of the phospho-substrate signal to the total-substrate signal.
-
Normalize the data and plot the results as described for the biochemical assay to determine the cellular IC50.
-
Data Interpretation & Expected Outcomes
The successful execution of these protocols will yield two key quantitative metrics for this compound against a chosen kinase target.
| Parameter | Assay Type | Description | Ideal Outcome for a Potent Inhibitor |
| Biochemical IC50 | Enzymatic (e.g., ADP-Glo™) | Concentration of inhibitor required to reduce the activity of the purified enzyme by 50%. | Low nanomolar (nM) range. |
| Cellular IC50 | Cell-Based (e.g., ELISA) | Concentration of inhibitor required to reduce the phosphorylation of the target's substrate in intact cells by 50%. | A value close to the biochemical IC50 (typically within 10-fold) indicates good cell permeability and target engagement. |
A significant discrepancy between the biochemical and cellular IC50 values may suggest issues such as poor cell permeability, compound efflux, or off-target effects within the cell.
Conclusion
This application note provides a robust and validated framework for the initial in vitro characterization of this compound as a potential kinase inhibitor. By systematically determining both its direct enzymatic potency and its functional activity in a cellular context, researchers can make informed decisions about the compound's potential for further development. The adaptability of these protocols allows for their application across a wide range of kinase targets, facilitating the exploration of the rich therapeutic potential of the 7-azaindole scaffold.
References
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]
-
SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. PubMed. Available at: [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]
-
Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials. PubMed. Available at: [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central. Available at: [Link]
-
In vitro kinase assay. Protocols.io. Available at: [Link]
-
Assays for tyrosine phosphorylation in human cells. PMC - NIH. Available at: [Link]
-
In vitro NLK Kinase Assay. PMC - NIH. Available at: [Link]
-
Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. ACS Publications. Available at: [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. Available at: [Link]
-
In vitro kinase assay. Bio-protocol. Available at: [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]
-
7 Ways to Study Protein Phosphorylation. RayBiotech. Available at: [Link]
-
In vitro kinase assay v1. ResearchGate. Available at: [Link]
-
Step-by-step flowchart showing the 7TM phosphorylation assay protocol. ResearchGate. Available at: [Link]
-
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]
-
Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed. Available at: [Link]
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Application Notes and Protocols for Cell-Based Assays Using 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol
Introduction: Unlocking the Therapeutic Potential of a Novel 7-Azaindole Derivative
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1][2][3] Derivatives of this versatile heterocycle have demonstrated potent inhibitory effects against a range of therapeutic targets, including protein kinases, viral polymerases, and phosphodiesterases.[2][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and detailed protocols for cell-based assays involving 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol .
While direct experimental data for this specific compound is emerging, its structural similarity to other well-characterized 7-azaindole derivatives allows for informed hypothesis-driven investigation into its biological functions. The strategic placement of a fluorine atom can significantly modulate a molecule's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its interaction with biological targets.[5] This guide will, therefore, focus on three primary areas of investigation where 7-azaindole derivatives have shown considerable promise: kinase inhibition, antiviral activity, and phosphodiesterase modulation.
The protocols detailed herein are designed to be robust and self-validating, providing a solid foundation for characterizing the cellular activity of this compound and similar novel chemical entities.
I. Potential as a Kinase Inhibitor: Targeting Aberrant Cell Signaling
The 7-azaindole scaffold is a cornerstone in the development of kinase inhibitors, with numerous derivatives targeting key players in oncogenic signaling pathways such as Fibroblast Growth Factor Receptors (FGFR) and Phosphoinositide 3-Kinases (PI3K).[2][3][6] Abnormal kinase activity is a hallmark of many cancers, making kinase inhibitors a critical class of therapeutic agents.[2] We hypothesize that this compound may exhibit inhibitory activity against one or more protein kinases.
A. Key Cell-Based Assays for Kinase Inhibitor Profiling
A multi-faceted approach utilizing various cell-based assays is recommended to comprehensively characterize a potential kinase inhibitor.[7] This strategy allows for the assessment of target engagement, direct measurement of downstream signaling inhibition, and evaluation of the compound's effect on cell fate.
Table 1: Overview of Recommended Cell-Based Kinase Assays
| Assay Type | Principle | Key Readout | Purpose |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding to a NanoLuc®-tagged kinase in live cells.[1][8][9] | BRET Signal Reduction | Quantify intracellular affinity and confirm target engagement.[1][8] |
| Cellular Phosphorylation Assay | Immunodetection (e.g., Western Blot, ELISA) of a specific phosphorylated substrate of the target kinase.[10][11] | Phospho-protein Signal | Directly measure the inhibition of kinase catalytic activity in a cellular context.[7] |
| BaF3 Cell Proliferation Assay | IL-3 independent growth of BaF3 cells engineered to express an oncogenic kinase. Inhibition of the kinase leads to cell death.[7][12][13][14][15] | Cell Viability | Determine the potency of the inhibitor in a kinase-dependent cell survival model.[12][15] |
B. Experimental Workflow for Kinase Inhibitor Characterization
The following diagram illustrates a logical workflow for evaluating this compound as a potential kinase inhibitor.
Caption: Workflow for kinase inhibitor validation.
C. Detailed Protocol 1: NanoBRET™ Target Engagement Assay
This protocol is adapted from Promega Corporation's technical manuals for the NanoBRET™ Target Engagement Intracellular Kinase Assay.[8][9][16] It is designed to quantify the apparent intracellular affinity of this compound for a specific kinase of interest (e.g., FGFR3).
Materials:
-
HEK293 cells
-
Kinase-NanoLuc® fusion vector (e.g., FGFR3-NanoLuc®)
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
DMEM with 10% FBS
-
NanoBRET™ Tracer (specific to the kinase family)
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
This compound stock solution in DMSO
-
White, non-binding surface 96-well assay plates
-
Luminometer capable of measuring BRET
Procedure:
-
Cell Transfection (Day 1):
-
Plate HEK293 cells in a 6-well plate and grow to 80-90% confluency.
-
Prepare a transfection mix in Opti-MEM™ containing the Kinase-NanoLuc® fusion vector and transfection reagent according to the manufacturer's instructions.
-
Incubate for 20 minutes at room temperature.
-
Add the transfection complex to the cells and incubate for 24 hours at 37°C, 5% CO₂.
-
-
Assay Preparation (Day 2):
-
Harvest the transfected cells and resuspend in Opti-MEM™.
-
Prepare a serial dilution of this compound in Opti-MEM™.
-
Prepare the tracer/inhibitor/substrate solution by diluting the NanoBRET™ Tracer, Extracellular NanoLuc® Inhibitor, and Nano-Glo® Substrate in Opti-MEM™.
-
-
Assay Execution (Day 2):
-
Dispense the cell suspension into the 96-well plate.
-
Add the serially diluted compound to the appropriate wells.
-
Add the tracer/inhibitor/substrate solution to all wells.
-
Incubate the plate for 2 hours at 37°C, 5% CO₂.
-
-
Data Acquisition:
-
Measure luminescence using a BRET-capable luminometer, acquiring both donor (460nm) and acceptor (610nm) emission signals.
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
D. Detailed Protocol 2: Western Blot for Cellular Phosphorylation
This protocol provides a general method for assessing the phosphorylation status of a kinase substrate (e.g., FRS2 for FGFR) following treatment with this compound.[10][11][17]
Materials:
-
Cancer cell line with an active target kinase pathway (e.g., HuH-7 for FGFR4).[6]
-
Cell culture medium and serum
-
Ligand for kinase stimulation (e.g., FGF19 for FGFR4)
-
This compound
-
Lysis buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and grow to 80% confluency.
-
Serum-starve the cells for 12-24 hours if necessary.
-
Pre-treat cells with varying concentrations of this compound for 2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., FGF19) for 15-30 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and determine protein concentration.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total protein as a loading control.
-
II. Potential as an Antiviral Agent: Inhibiting Influenza Virus Replication
Certain 7-azaindole derivatives have been identified as inhibitors of the influenza virus RNA-dependent RNA polymerase (RdRP), specifically targeting the PB2 subunit. This inhibition prevents the "cap-snatching" mechanism essential for viral transcription.
A. Key Cell-Based Assay for Antiviral Activity
The primary method to assess the antiviral efficacy of a compound against influenza virus is the cytopathic effect (CPE) inhibition assay.
Table 2: Recommended Cell-Based Antiviral Assay
| Assay Type | Principle | Key Readout | Purpose |
| Cytopathic Effect (CPE) Inhibition Assay | Measures the ability of a compound to protect cells from virus-induced death or morphological changes.[18][19][20] | Cell Viability | Determine the EC₅₀ (50% effective concentration) of the compound against a specific influenza strain. |
B. Experimental Workflow for Antiviral Evaluation
Caption: Workflow for antiviral compound testing.
C. Detailed Protocol 3: Cytopathic Effect (CPE) Inhibition Assay
This protocol is based on standard methods for evaluating antiviral compounds against influenza virus in Madin-Darby Canine Kidney (MDCK) cells.[18][19]
Materials:
-
MDCK cells
-
Influenza A virus stock (e.g., A/Puerto Rico/8/1934 (H1N1))
-
Virus growth medium (e.g., DMEM with TPCK-trypsin)
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Cell Plating:
-
Seed MDCK cells in a 96-well plate and incubate overnight to form a confluent monolayer.
-
-
Infection and Treatment:
-
Prepare serial dilutions of the test compound in virus growth medium.
-
Remove the growth medium from the cells and wash with PBS.
-
Add the diluted compound to the wells.
-
Infect the cells with influenza virus at a predetermined multiplicity of infection (MOI). Include uninfected and virus-only controls.
-
-
Incubation:
-
Incubate the plate at 37°C, 5% CO₂ for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
-
Quantification of Antiviral Activity:
-
Measure cell viability using a suitable reagent according to the manufacturer's protocol.
-
Calculate the percentage of CPE inhibition for each compound concentration relative to the cell and virus controls.
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
-
Cytotoxicity Assay:
-
In a parallel plate with uninfected MDCK cells, perform the same treatment with the compound to determine the 50% cytotoxic concentration (CC₅₀).
-
III. Potential as a Phosphodiesterase 4 (PDE4) Inhibitor
The 1H-pyrrolo[2,3-b]pyridine scaffold has also been explored for the development of phosphodiesterase 4 (PDE4) inhibitors.[4] PDE4 enzymes degrade the second messenger cyclic AMP (cAMP), and their inhibition can have anti-inflammatory and cognitive-enhancing effects.
A. Key Cell-Based Assay for PDE4 Inhibition
A common method to measure PDE4 activity in cells is a CRE-luciferase reporter assay.
Table 3: Recommended Cell-Based PDE4 Assay
| Assay Type | Principle | Key Readout | Purpose |
| CRE-Luciferase Reporter Assay | Inhibition of PDE4 increases intracellular cAMP, which activates the cAMP response element (CRE) to drive luciferase expression.[21][22][23] | Luminescence | Quantify the functional inhibition of PDE4 in a cellular context. |
B. Detailed Protocol 4: CRE-Luciferase Reporter Assay for PDE4B Inhibition
This protocol is adapted from commercially available PDE4B cell-based assay kits.[21][22]
Materials:
-
HEK293 cells
-
CRE-luciferase reporter vector
-
PDE4B expression vector
-
Forskolin
-
This compound
-
Luciferase assay reagent
-
96-well plates
Procedure:
-
Cell Transfection (Day 1):
-
Co-transfect HEK293 cells with the CRE-luciferase reporter vector and the PDE4B expression vector.
-
Seed the transfected cells into a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment and Stimulation (Day 2):
-
Treat the cells with serial dilutions of this compound for 1 hour.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for an additional 6 hours.
-
-
Lysis and Luminescence Reading (Day 2):
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase signal to a control (e.g., co-transfected Renilla luciferase or total protein).
-
Plot the normalized luminescence against the compound concentration to determine the EC₅₀ value.
-
IV. Conclusion and Future Directions
The 7-azaindole scaffold is a rich source of biologically active molecules. Based on the established activities of related compounds, This compound presents a compelling candidate for investigation as a kinase inhibitor, an antiviral agent, or a phosphodiesterase inhibitor. The detailed protocols provided in these application notes offer a robust framework for elucidating the cellular functions of this novel compound. Successful identification of its primary target and mechanism of action will pave the way for further preclinical development and potential therapeutic applications.
References
-
Vasta, J. D., et al. (2021). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR Protocols, 2(4), 100822. [Link]
-
BPS Bioscience. (n.d.). PDE4B Cell-Based Activity Assay Kit. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
-
RayBiotech. (2020, May 11). 7 Ways to Study Protein Phosphorylation. Retrieved from [Link]
- Allied Academies. (2021). In-silico approach of 7-azaindole derivatives as inhibitors of bromodomain and insulin growth factor receptors for the treatment of diabetes related cancer. Journal of Pharmacy and Pharmaceutical Sciences, 24, 123-130.
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
ACS Medicinal Chemistry Letters. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. Retrieved from [Link]
-
Reaction Biology. (n.d.). BaF3 Cell Proliferation Assay Services. Retrieved from [Link]
-
PharmaLegacy. (n.d.). BaF3 Assays. Retrieved from [Link]
-
PubMed. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Molecular Biology Reports, 49(11), 10593–10606. [Link]
-
National Center for Biotechnology Information. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(9), 966–971. [Link]
-
National Center for Biotechnology Information. (2018). Virtual Screening and Molecular Dynamics Simulation Study of Influenza Polymerase PB2 Inhibitors. International Journal of Molecular Sciences, 19(11), 3531. [Link]
-
MDPI. (2020). Identification of Novel Influenza Polymerase PB2 Inhibitors Using a Cascade Docking Virtual Screening Approach. Viruses, 12(11), 1294. [Link]
-
INDIGO Biosciences. (n.d.). Human FGFR3 Reporter Assay Kit. Retrieved from [Link]
-
ICE Bioscience. (n.d.). BAF3 Cell Proliferation Assay. Retrieved from [Link]
-
National Institutes of Health. (2023). Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer. Journal of Biological Chemistry, 299(1), 102773. [Link]
-
Creative Diagnostics. (n.d.). FGFR2 Kinase Inhibitor Screening Assay Kit. Retrieved from [Link]
-
PubMed. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(10), 7278–7295. [Link]
-
National Institutes of Health. (2022). An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance. Virology Journal, 19(1), 195. [Link]
-
National Institutes of Health. (2008). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Assay and Drug Development Technologies, 6(2), 201–210. [Link]
-
ResearchGate. (n.d.). PDE4B inhibition by 7d: (A) enzyme assay and (B) cell based reporter assay. Retrieved from [Link]
-
PubMed. (2007). Ba/F3 cells and their use in kinase drug discovery. Current Opinion in Pharmacology, 7(5), 515–522. [Link]
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- 4. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 17. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
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Protocol for the Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol Derivatives: A Modular Approach
An Application Note for Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in numerous therapeutic agents, particularly kinase inhibitors.[1][2][3][4] Its bioisosteric relationship to purine and indole frameworks allows it to form critical hydrogen bond interactions with protein targets, enhancing binding affinity and potency.[3][4][5] The strategic introduction of fluorine and hydroxyl substituents can profoundly modulate a molecule's physicochemical properties, including metabolic stability, membrane permeability, and target engagement. This application note provides a detailed, modular protocol for the synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol derivatives, a class of compounds with significant potential in drug discovery programs. The presented pathway is designed for flexibility, allowing for the introduction of diverse functionalities at key positions.
Strategic Overview of the Synthesis
The synthesis of substituted 7-azaindoles requires a robust and adaptable strategy. The electron-deficient nature of the pyridine ring often complicates classical indole synthesis methods, necessitating modern cross-coupling techniques.[3][6] Our proposed pathway is a multi-step sequence designed to build the target molecule from a functionalized pyridine precursor, incorporating the desired fluorine and protected hydroxyl moieties early in the synthesis. This strategy allows for late-stage diversification, a key advantage in lead optimization campaigns.
The overall workflow can be summarized in four key stages:
-
Pyrrole Ring Annulation: Construction of the bicyclic 7-azaindole core from a pyridine starting material.
-
Nitrogen Protection & C3-Halogenation: Activation and preparation of the core for diversification.
-
C3-Derivatization via Cross-Coupling: Introduction of aryl or heteroaryl substituents using palladium-catalyzed reactions.
-
Final Deprotection: Unveiling of the pyrrole N-H and the C6-hydroxyl group to yield the final product.
Caption: High-level four-stage synthetic workflow.
Detailed Experimental Protocols
This section provides step-by-step methodologies for each stage of the synthesis. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Anhydrous solvents and an inert atmosphere (Nitrogen or Argon) are critical for the success of cross-coupling reactions.
Stage 1: Synthesis of 5-Fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (Core Structure)
Principle: This stage builds the foundational 7-azaindole core. The protocol employs a Suzuki-Miyaura coupling between a functionalized aminopyridine and a vinylboron species, followed by an acid-catalyzed intramolecular cyclization. This two-step, one-pot-adaptable approach is highly efficient for constructing the pyrrole ring.[7][8] The methoxy group serves as a stable protecting group for the eventual hydroxyl functionality.
Protocol:
-
Reaction Setup: To an oven-dried flask, add 2-amino-5-fluoro-6-methoxypyridine (1.0 eq), (2-ethoxyvinyl)borolane (1.2 eq), potassium phosphate (K₃PO₄, 3.0 eq), and a palladium catalyst system such as Pd(OAc)₂ (0.025 eq) with a suitable phosphine ligand like SPhos (0.03 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent mixture, typically acetonitrile and water (3:2 v/v), via cannula.
-
Suzuki Coupling: Heat the reaction mixture to reflux (approx. 85-90 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aminopyridine is consumed (typically 2-4 hours).
-
Cyclization: Cool the mixture to room temperature. Carefully add glacial acetic acid (5-10 volumes) directly to the reaction mixture.
-
Heating: Re-heat the mixture to reflux (approx. 110-120 °C) and stir for an additional 1-2 hours to facilitate the cyclization and elimination of ethanol. Monitor the formation of the azaindole product by LC-MS.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvents. Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-Fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine as a solid.
Expert Insight: The choice of the SPhos ligand is critical as it promotes efficient oxidative addition and reductive elimination in the palladium catalytic cycle, leading to higher yields compared to simpler phosphine ligands, especially with electron-rich aminopyridines.
Stage 2: N-Protection and C3-Iodination
Principle: The pyrrole nitrogen must be protected to prevent side reactions and to direct subsequent electrophilic substitution to the C3 position. The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is an excellent choice as it is robust and activates the 4-position for potential nucleophilic aromatic substitution while effectively protecting the nitrogen.[1][9][10] Following protection, direct iodination at the electron-rich C3 position is achieved using N-Iodosuccinimide (NIS).[2][11]
Protocol:
-
N-Protection:
-
Dissolve the azaindole from Stage 1 (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir for 30 minutes at 0 °C, then add SEM-Cl (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates complete consumption of the starting material.
-
Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with ethyl acetate. Dry the combined organic layers over Na₂SO₄ and concentrate. The crude SEM-protected intermediate is often used directly in the next step.
-
-
C3-Iodination:
-
Dissolve the crude SEM-protected azaindole (1.0 eq) in acetonitrile.
-
Add N-Iodosuccinimide (NIS, 1.1 eq) and heat the mixture to 50 °C.
-
Monitor the reaction by LC-MS. The reaction is typically complete within 2 hours.[11]
-
Cool the mixture, concentrate under reduced pressure, and partition the residue between ethyl acetate and water.
-
Wash the organic layer with aqueous sodium thiosulfate solution to remove excess iodine, then with brine.
-
Dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography (hexane/ethyl acetate) to yield 3-Iodo-5-fluoro-6-methoxy-1-(2-(trimethylsilyl)ethoxy)methyl-1H-pyrrolo[2,3-b]pyridine .
-
Stage 3: C3-Arylation via Suzuki-Miyaura Cross-Coupling
Principle: This stage is the key diversification step. The C3-iodo intermediate is a versatile handle for introducing a wide array of aryl or heteroaryl moieties via the Suzuki-Miyaura cross-coupling reaction.[12][13] This reaction is known for its functional group tolerance and reliability.
Sources
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Application Notes and Protocols: Leveraging 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol for High-Throughput Screening of FGFR Inhibitors
Abstract
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and migration.[1] Dysregulation of this pathway through gene amplification, mutations, or translocations is a key oncogenic driver in a multitude of solid tumors, including breast, lung, gastric, and urothelial cancers.[2][3][4] This makes the FGFR family of receptor tyrosine kinases a compelling target for therapeutic intervention.[2][5][6] The 7-azaindole scaffold, of which 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol is a derivative, has been identified as a privileged structure in kinase inhibitor design due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[7][8][9][10] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound and its analogs as a foundational scaffold in the screening and development of novel FGFR inhibitors. We present detailed protocols for both biochemical and cell-based assays, underpinned by a robust scientific rationale to ensure experimental success and data integrity.
Introduction: The Rationale for Targeting FGFR and the Promise of the 7-Azaindole Scaffold
FGFRs are a family of four transmembrane receptor tyrosine kinases (FGFR1-4) that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating a cascade of downstream signaling events.[1][11] These pathways, including the RAS-MAPK-ERK, PI3K-AKT, and PLCγ-PKC pathways, are fundamental to normal cellular function; however, their aberrant activation is a hallmark of many cancers.[5] The development of small molecule inhibitors that can selectively target the ATP-binding pocket of FGFRs is a validated and clinically successful strategy.
The 7-azaindole core (pyrrolo[2,3-b]pyridine) is an excellent starting point for designing such inhibitors.[7][9][10] Its pyridine nitrogen and pyrrole NH group can form bidentate hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.[7] Recent studies have demonstrated the potential of 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.[12][13][14] The specific compound, this compound, incorporates a fluorine atom, which can enhance binding affinity and modulate physicochemical properties, and a hydroxyl group that can be a key interaction point or a site for further chemical modification.
This guide outlines a strategic screening cascade to evaluate compounds derived from this scaffold, beginning with a direct biochemical assay to confirm target engagement and progressing to a cell-based assay to assess activity in a more physiologically relevant context.
The FGFR Signaling Pathway: A Visual Overview
Understanding the signaling cascade is paramount to designing effective screening assays. Ligand binding to FGFRs triggers receptor dimerization and trans-autophosphorylation of the intracellular kinase domains. This phosphorylation creates docking sites for adaptor proteins like FRS2, which in turn recruit other signaling molecules to activate downstream pathways critical for cell survival and proliferation.
Caption: The FGFR signaling cascade and point of inhibition.
Experimental Design: A Two-Stage Screening Cascade
A robust screening strategy is essential for identifying promising lead compounds. We propose a sequential, two-stage approach that balances throughput with data quality, progressing from a high-throughput biochemical assay to a lower-throughput but more physiologically relevant cell-based assay.
Caption: A two-stage screening cascade for FGFR inhibitors.
Protocol 1: In Vitro Biochemical Kinase Assay
Objective: To determine the direct inhibitory activity of test compounds against purified FGFR kinase domains (FGFR1, 2, 3, and 4) and calculate the half-maximal inhibitory concentration (IC50).
Principle: This protocol utilizes a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[15][16] The luminescent signal is directly proportional to kinase activity, and its reduction in the presence of an inhibitor allows for quantification of potency. This method is preferred over radioactive assays for its safety, stability, and high-throughput compatibility.[17]
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, FGFR4 kinase domains (e.g., from BPS Bioscience or similar).
-
ADP-Glo™ Kinase Assay Kit (or similar, e.g., HTRF® Kinase Assay Kit).[4][11]
-
ATP solution.
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2.5mM MnCl₂, 50μM DTT).[16]
-
Test compounds (dissolved in 100% DMSO).
-
Staurosporine (positive control inhibitor).
-
White, opaque 96-well or 384-well assay plates.
-
Multichannel pipettes and a plate reader capable of measuring luminescence.
Step-by-Step Methodology:
-
Compound Plating:
-
Prepare a serial dilution series of the test compounds in 100% DMSO (e.g., 11-point, 3-fold dilutions starting from 1 mM).
-
Transfer a small volume (e.g., 1 µL) of the diluted compounds, DMSO (negative control), and staurosporine (positive control) to the assay plate.
-
-
Kinase Reaction Setup:
-
Prepare a master mix containing the kinase assay buffer, the specific FGFR enzyme, and the poly(Glu,Tyr) substrate. The optimal enzyme concentration should be predetermined to produce a signal within the linear range of the assay.
-
Dispense the master mix into the wells containing the compounds.
-
Allow the plate to incubate for 10-15 minutes at room temperature to permit compound binding to the kinase.
-
-
Initiate Kinase Reaction:
-
Prepare an ATP solution in kinase assay buffer at a concentration close to the Kₘ for the specific FGFR isoform (typically 10-60 µM).[19]
-
Add the ATP solution to all wells to start the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection (ADP-Glo™ Protocol):
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to all wells to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the positive (staurosporine) and negative (DMSO) controls.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each FGFR isoform.
-
Protocol 2: Cell-Based FGFR Inhibition Assay
Objective: To assess the ability of active compounds from the biochemical assay to inhibit FGFR signaling in a cellular context and to evaluate their effect on cell proliferation.
Principle: This protocol uses a cancer cell line with known FGFR pathway dysregulation (e.g., SNU-16 or KATO-III with FGFR2 amplification, or KMS-11 with an FGFR3 translocation).[4][19] Inhibition of FGFR autophosphorylation, a direct measure of target engagement, is quantified. A parallel assay measures the impact on cell viability to distinguish targeted anti-proliferative effects from general cytotoxicity.
Materials:
-
FGFR-dependent cancer cell line (e.g., SNU-16, KMS-11).[19]
-
Appropriate cell culture medium and supplements (e.g., RPMI-1640, 10% FBS).
-
Test compounds (dissolved in DMSO).
-
Known potent FGFR inhibitor (e.g., AZD4547) as a positive control.[4]
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: Anti-phospho-FGFR (pFGFR), Anti-total-FGFR.
-
Detection method: Western Blot or a high-throughput method like HTRF® or AlphaLISA®.
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin).
-
Tissue culture plates (6-well for Western Blot, 96-well for viability/HTRF).
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed the chosen cancer cells into appropriate plates (e.g., 5,000 cells/well in a 96-well plate) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compounds for a specified duration. For phosphorylation studies, a shorter incubation (e.g., 2-6 hours) is often sufficient.[4] For proliferation studies, a longer incubation (e.g., 72 hours) is required.
-
-
Endpoint 1: Measurement of FGFR Phosphorylation (HTRF® Method):
-
After the short-term incubation, lyse the cells directly in the 96-well plate using the HTRF® lysis buffer.
-
Add the HTRF® antibody pair (e.g., a total-FGFR antibody conjugated to a donor fluorophore and a phospho-FGFR antibody conjugated to an acceptor fluorophore) to the lysate.
-
Incubate to allow antibody binding.
-
Read the plate on an HTRF®-compatible reader. The ratio of the acceptor to donor emission is proportional to the level of FGFR phosphorylation.
-
-
Endpoint 2: Measurement of Cell Proliferation/Viability:
-
After the 72-hour incubation, add a cell viability reagent (e.g., CellTiter-Glo®) to the wells.
-
Incubate according to the manufacturer's instructions.
-
Read the luminescence (for CellTiter-Glo®) or fluorescence (for Resazurin).
-
-
Data Analysis:
-
For the phosphorylation assay, calculate the IC50 by plotting the HTRF® ratio against the log of compound concentration.
-
For the proliferation assay, calculate the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the log of compound concentration.
-
Compare the GI50 to the biochemical IC50. A good correlation suggests the anti-proliferative effect is on-target.
-
Data Interpretation and Expected Results
The screening cascade will generate quantitative data to guide the selection of promising compounds for further development.
| Compound ID | Scaffold | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | SNU-16 pFGFR2 IC50 (nM) | SNU-16 GI50 (nM) |
| Lead-001 | This compound | 7 | 9 | 25 | 712 | 15 | 20 |
| Analog-A | 5-Chloro-... | 50 | 65 | 120 | >1000 | 150 | 200 |
| Analog-B | 6-Methoxy-... | 250 | 300 | 550 | >2000 | >1000 | >1000 |
| AZD4547 | Control | 2 | 3 | 5 | 150 | 5 | 8 |
Table based on hypothetical data and literature values for similar compounds.[13][14]
Interpretation:
-
Lead-001 demonstrates high potency against FGFR1-3 in the biochemical assay, with selectivity over FGFR4. Crucially, its biochemical potency translates well into cellular target inhibition (pFGFR2 IC50) and anti-proliferative activity (GI50) in an FGFR2-amplified cell line, indicating good cell permeability and on-target activity. This compound represents a strong candidate for lead optimization.
-
Analog-A shows moderate activity, but there is a significant drop-off between biochemical and cellular potency, which may suggest issues with cell permeability or efflux.
-
Analog-B is largely inactive and would be deprioritized.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for utilizing this compound as a scaffold for the discovery of novel FGFR inhibitors. By systematically evaluating direct enzyme inhibition and cellular activity, researchers can efficiently identify and prioritize compounds with therapeutic potential. Successful lead candidates identified through this cascade should be advanced to further studies, including kinase selectivity profiling against a broader panel, ADME/Tox evaluation, and in vivo efficacy studies in relevant xenograft models.[19] The ultimate goal is the development of a safe and effective targeted therapy for patients with FGFR-driven cancers.
References
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Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation. Cells. Available at: [Link]
-
Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Pharmacology. Available at: [Link]
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Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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FGF/FGFR signaling pathway involved resistance in various cancer types. Journal of Hematology & Oncology. Available at: [Link]
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7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin. Available at: [Link]
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Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor. MDPI. Available at: [Link]
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Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. Frontiers in Oncology. Available at: [Link]
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Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors. Molecules. Available at: [Link]
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The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Available at: [Link]
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Structural basis for reduced FGFR2 activity in LADD syndrome: Implications for FGFR autoinhibition and activation. PNAS. Available at: [Link]
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7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. Available at: [Link]
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Structural basis of the FGFR and FGFR inhibitors with design rationale. ResearchGate. Available at: [Link]
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FGFR2 Kinase Inhibitor Screening Assay Kit. Creative Diagnostics. Available at: [Link]
-
FGFR4 Kinase Assay Kit. BPS Bioscience. Available at: [Link]
-
FGFR2 Assay Kit. BPS Bioscience. Available at: [Link]
-
Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimization Approach. MDPI. Available at: [Link]
-
Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer. JCI Insight. Available at: [Link]
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A Structure-guided Approach to Creating Covalent FGFR Inhibitors. Structure. Available at: [Link]
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Expert Consensus on the Diagnosis and Treatment of FGFR Gene-Altered Solid Tumors. Cancer Biology & Medicine. Available at: [Link]
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Cell-based inhibitory activities of FGFR inhibitors against several secondary FGFR2 resistance mutations. ResearchGate. Available at: [Link]
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Screening for Targetable FGFR Mutations From a Community Practice Perspective. JCO Precision Oncology. Available at: [Link]
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A Novel, Selective Inhibitor of Fibroblast Growth Factor Receptors That Shows a Potent Broad Spectrum of Antitumor Activity in Several Tumor Xenograft Models. Molecular Cancer Therapeutics. Available at: [Link]
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Screening of FGFR inhibitors for overcoming gefitinib resistance induced by FGFs/CCND1. ResearchGate. Available at: [Link]
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Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. MDPI. Available at: [Link]
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Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Inhibition of FGFR Signaling by Targeting FGF/FGFR Extracellular Interactions: Towards the Comprehension of the Molecular Mechanism through NMR Approaches. MDPI. Available at: [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]
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Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma. Bioorganic & Medicinal Chemistry. Available at: [Link]
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5-Fluoro-1H-pyrrolo[2,3-b]pyridine. Cusabio. Available at: [Link]
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6-Fluoro-1H-pyrrolo(2,3-b)pyridine. PubChem. Available at: [Link]
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Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. Available at: [Link]
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Application Note & Protocols: A Framework for Efficacy Testing of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol
Introduction: The Promise of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its structure mimics the purine core of ATP, allowing it to form key hydrogen bonds within the hinge region of the kinase ATP-binding site.[3][4] This characteristic has been successfully leveraged to create potent and selective inhibitors, including the FDA-approved BRAF inhibitor, Vemurafenib.[3][4]
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol is a novel compound based on this validated scaffold. Its structural features suggest a high probability of activity as a kinase inhibitor, making it a compelling candidate for oncology drug discovery programs.[5][6][7][8] This document provides a comprehensive, multi-stage experimental framework designed to rigorously evaluate its preclinical efficacy, from initial biochemical target identification to in vivo validation in cancer models. The protocols herein are designed to be self-validating, incorporating critical controls and explaining the scientific rationale behind each step to ensure data integrity and reproducibility.
Part 1: Foundational Biochemical Characterization
The initial phase focuses on answering the most fundamental questions: What are the primary molecular targets of the compound, and with what potency does it engage them? Given the 7-azaindole core, we hypothesize that the compound functions as an ATP-competitive kinase inhibitor.[3][5]
Experimental Rationale: Kinase Selectivity Profiling
The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[9] A new compound's efficacy and potential toxicity are dictated by its selectivity profile. A broad, off-target profile can lead to toxicity, while a highly selective or a rationally designed poly-pharmacological profile can be therapeutically advantageous.[5] Therefore, the first step is to perform a wide-panel kinase screen to identify primary targets and assess selectivity.
Protocol 1.1: Broad-Spectrum Kinase Binding Assay
This protocol outlines a high-throughput competition binding assay to determine the compound's interaction profile across a large panel of human kinases.
-
Principle of the Assay: This assay quantitatively measures the ability of a test compound to displace a known, tagged ligand from the active site of a kinase. The amount of tagged ligand remaining bound to the kinase is measured, typically via quantitative PCR (qPCR) or fluorescence, providing an indirect measure of the test compound's binding affinity.[9]
-
Methodology (Example using a commercial service like Eurofins KINOMEscan®):
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution.
-
Assay Concentration: Submit the compound for screening at a standard concentration, typically 1 µM or 10 µM, to identify initial hits.
-
Assay Execution: The compound is incubated with a panel of DNA-tagged kinases in the presence of an immobilized, active-site directed ligand.
-
Quantification: After equilibrium is reached, kinases that are not bound to the immobilized ligand are washed away. The amount of remaining kinase, bound to the solid support, is measured by qPCR of the DNA tag.
-
Data Analysis: Results are typically expressed as a Percent of Control (%Ctrl), where a lower percentage indicates stronger binding and displacement of the control ligand. A common threshold for identifying a "hit" is <35% Ctrl.
-
Data Presentation: Kinase Selectivity Profile
The results should be summarized in a table, highlighting the most potently inhibited kinases.
| Kinase Target | Percent of Control (%Ctrl) at 1 µM | Classification |
| Kinase A (e.g., FGFR1) | 5% | Potent Hit |
| Kinase B (e.g., VEGFR2) | 12% | Potent Hit |
| Kinase C (e.g., PDGFRβ) | 45% | Moderate Hit |
| Kinase D (e.g., SRC) | 88% | No Significant Binding |
| ... (400+ other kinases) | >50% | - |
Experimental Rationale: IC50 Determination
Following the identification of primary targets, the next critical step is to quantify the compound's potency against these specific kinases. This is achieved by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[10]
Protocol 1.2: In Vitro Kinase Activity Assay (IC50)
This protocol describes a luminescence-based assay to measure kinase activity by quantifying the amount of ATP remaining after the kinase reaction.
-
Principle of the Assay: Kinase activity is measured by its consumption of ATP during substrate phosphorylation. A luciferase-based reagent is added that produces a luminescent signal directly proportional to the amount of ATP present. Lower luminescence indicates higher kinase activity (more ATP consumed) and weaker inhibition.
-
Materials:
-
Recombinant human kinase (e.g., FGFR1, from the hit list).
-
Specific peptide substrate for the kinase.
-
Kinase assay buffer.
-
ATP.
-
This compound.
-
Positive control inhibitor (e.g., a known FGFR inhibitor).
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®, Promega).
-
White, opaque 96- or 384-well plates.
-
-
Methodology:
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in assay buffer, starting from 100 µM. Also, prepare dilutions of the positive control inhibitor. Include a DMSO-only vehicle control.
-
Reaction Setup: In each well, add 5 µL of the diluted compound or control.
-
Enzyme/Substrate Addition: Add 10 µL of a master mix containing the kinase and its specific substrate to each well.
-
Initiation: Add 10 µL of ATP to each well to start the reaction. Crucially, the final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to allow for accurate comparison of IC50 values. [10]
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 25 µL of the ATP detection reagent to each well to stop the reaction and generate the luminescent signal.
-
Measurement: After a 10-minute incubation, measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Part 2: Cellular Efficacy and Mechanism of Action
This phase transitions from a cell-free environment to a more biologically relevant cellular context to determine if the compound's biochemical potency translates into anti-cancer effects and to confirm its mechanism of action in intact cells.
Diagram: Hypothesized Kinase Signaling Pathway
The following diagram illustrates a common signaling cascade initiated by a Receptor Tyrosine Kinase (RTK), a likely target class for the compound. The compound is hypothesized to inhibit the kinase, thereby blocking downstream signal propagation that leads to cell proliferation.
Caption: Hypothesized mechanism: Inhibition of an RTK by the compound blocks the MAPK/ERK pathway.
Protocol 2.1: Cell Viability Assay (EC50)
-
Experimental Rationale: This assay provides a quantitative measure of the compound's ability to reduce the number of viable cells in a culture, either through cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects. The half-maximal effective concentration (EC50) is a key metric of cellular potency.
-
Methodology (MTS Assay):
-
Cell Line Selection: Choose cancer cell lines known to be dependent on the target kinase identified in Part 1 (e.g., a lung cancer cell line with an FGFR1 amplification). Include a control cell line with low target expression.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a 10-point serial dilution of this compound (e.g., from 100 µM to 5 nM). Include DMSO vehicle controls.
-
Incubation: Incubate for 72 hours under standard cell culture conditions.
-
Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One, Promega) to each well and incubate for 1-4 hours. The reagent is converted by metabolically active cells into a colored formazan product.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the DMSO control. Plot the results and determine the EC50 value using a nonlinear regression curve fit.
-
Data Presentation: Cellular Potency
| Cell Line | Target Kinase Status | EC50 (µM) |
| NCI-H1581 (Lung) | FGFR1 Amplified | 0.25 |
| MDA-MB-231 (Breast) | Low FGFR1 Expression | > 20 |
Protocol 2.2: Target Engagement & Pathway Modulation (Western Blot)
-
Experimental Rationale: While a viability assay shows if a compound works, a Western blot can show how it works. This protocol verifies that the compound inhibits the intended kinase target inside the cell by measuring the phosphorylation status of the target itself (autophosphorylation) or its direct downstream substrate.
-
Methodology:
-
Treatment: Culture the target-positive cell line (e.g., NCI-H1581) and treat with the compound at concentrations around its EC50 value (e.g., 0.1x, 1x, 10x EC50) for a short period (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with a primary antibody specific for the phosphorylated form of the target or its substrate (e.g., anti-phospho-FGFR or anti-phospho-FRS2).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for the total protein (e.g., total FGFR) and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
-
Expected Outcome: A dose-dependent decrease in the phosphorylated protein signal, with no change in the total or loading control proteins, confirms on-target activity.
Part 3: In Vivo Preclinical Efficacy Evaluation
The final stage of this efficacy framework is to assess the compound's anti-tumor activity in a living organism. The cell line-derived xenograft (CDX) model is a standard and robust initial in vivo platform.[11][12]
Diagram: In Vivo Efficacy Testing Workflow
This diagram outlines the logical flow of experiments for in vivo evaluation.
Caption: A streamlined workflow for preclinical in vivo efficacy and pharmacodynamic studies.
Protocol 3.1: Subcutaneous Xenograft Efficacy Study
-
Experimental Rationale: This study evaluates the ability of the compound to inhibit tumor growth in immunodeficient mice bearing tumors derived from a human cancer cell line.[13][14]
-
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or Nu/Nu mice). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Subcutaneously implant 5-10 million cells (e.g., NCI-H1581) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using digital calipers. When tumors reach an average size of 150-200 mm³, randomize the animals into treatment groups (n=8-10 mice per group).
-
Group 1: Vehicle control (e.g., saline + 5% DMSO).
-
Group 2: this compound at Dose 1 (e.g., 10 mg/kg, daily).
-
Group 3: this compound at Dose 2 (e.g., 30 mg/kg, daily).
-
Group 4: Positive control drug (if available).
-
-
Dosing: Administer the compound and controls via the determined route (e.g., oral gavage) for 21-28 days. Doses should be based on a prior Maximum Tolerated Dose (MTD) study.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor animal health daily.
-
Endpoint: The study is terminated when tumors in the vehicle group reach the maximum allowed size, or at the end of the treatment period.
-
Data Analysis:
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is for the control group.
-
-
Optional Pharmacodynamics: At the end of the study, tumors can be harvested at specific time points post-dosing to analyze target inhibition via Western blot, as described in Protocol 2.2.
-
Conclusion and Future Directions
This structured application guide provides a robust pathway for evaluating the efficacy of this compound. A successful outcome from this series of experiments—demonstrating potent and selective biochemical activity, on-target cellular effects leading to cancer cell death, and significant tumor growth inhibition in vivo—would establish the compound as a strong candidate for further preclinical development. Subsequent steps would include comprehensive pharmacokinetic and toxicology studies, and evaluation in more complex models such as patient-derived xenografts (PDXs) or syngeneic models to investigate interactions with the immune system.[11][15]
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Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]
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The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central. [Link]
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Personalized In Vitro and In Vivo Cancer Models to Guide Precision Medicine. AACR Journals. [Link]
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7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link]
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Comprehensive oncology in vivo models for accelerated drug development. Nuvisan. [Link]
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In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]
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7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. [Link]
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Cancer Models. Charles River Laboratories. [Link]
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In Vivo Pharmacology Models for Cancer Target Research. Springer Nature Experiments. [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
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Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. [Link]
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How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central. [Link]
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Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
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Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. PubMed. [Link]
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Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. [Link]
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SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. [Link]
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SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. PubMed. [Link]
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Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials. PubMed. [Link]
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- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. crownbio.com [crownbio.com]
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- 14. In Vivo Pharmacology Models for Cancer Target Research | Springer Nature Experiments [experiments.springernature.com]
- 15. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Safe Handling and Storage of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol
Section 1: Introduction and Comprehensive Hazard Assessment
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol is a fluorinated heterocyclic compound belonging to the pyrrolopyridine (or azaindole) class. Molecules in this family are recognized for their significant biological activity, often designed to interact with specific cellular targets like protein kinases by mimicking the purine ring of ATP.[1] The introduction of a fluorine atom can significantly alter a molecule's chemical and biological properties, including its metabolic stability and toxicity profile.[2][3]
Given that the complete toxicological properties of this compound have not been thoroughly investigated, it is imperative to treat this compound as a Particularly Hazardous Substance (PHS) .[4] This protocol is built upon a conservative safety-first principle, drawing inferences from structurally similar compounds and adhering to the highest standards of laboratory safety as outlined by the Occupational Safety and Health Administration (OSHA).[5][6]
Inferred Hazard Profile
The hazard profile below is synthesized from safety data for analogous compounds, including 5-Fluoro-1H-pyrrolo[2,3-b]pyridine and various pyrrolopyridine derivatives.[7][8]
| Hazard Category | Inferred GHS Classification & Statements | Rationale and Causality |
| Acute Toxicity (Oral) | Category 4: H302 - Harmful if swallowed. | Structurally related pyrrolopyridines consistently fall into this category.[7][8] Ingestion could lead to systemic toxicity due to its potential biological activity. |
| Eye Damage/Irritation | Category 1 or 2A: H318 - Causes serious eye damage. / H319 - Causes serious eye irritation. | A close analog causes serious eye damage. Aromatic heterocyclic compounds can be severely irritating to mucous membranes. Direct contact with the solid powder or solutions could lead to irreversible damage. |
| Skin Irritation | Category 2: H315 - Causes skin irritation. | This is a common classification for functionalized aromatic heterocycles.[7][8] The compound may cause local inflammation upon skin contact. |
| Respiratory Irritation | Category 3: H335 - May cause respiratory irritation. | Fine powders of complex organic molecules are often respiratory irritants.[7][8] Inhalation of the dust could irritate the nose, throat, and lungs. |
| Unknown Long-Term Effects | Handle as a potential carcinogen, mutagen, or reproductive toxin. | As a novel, biologically active compound, its long-term health effects are unknown. OSHA's Laboratory Standard requires special precautions for such materials.[4] |
NFPA 704 Hazard Identification (Projected)
The National Fire Protection Association (NFPA) 704 diamond provides a rapid overview for emergency responders.[9][10] The following ratings are projected for this compound.
| Hazard | Rating | Explanation |
| Health (Blue) | 3 | Based on inferred acute toxicity and potential for serious eye damage. Short-term exposure could cause serious temporary or moderate residual injury. |
| Flammability (Red) | 1 | As a solid, the material likely requires significant preheating before ignition can occur.[9] |
| Instability (Yellow) | 0 | The pyrrolopyridine core is generally stable. No unusual reactivity is expected under normal laboratory conditions. |
| Special (White) | - | No special hazards like water reactivity or oxidizing properties are indicated. |
Section 2: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with engineering controls and supplemented by rigorous PPE protocols, is mandatory.
Mandatory Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, reconstitution, and transfers, must be performed inside a certified chemical fume hood. This is the primary barrier to prevent inhalation of the powdered compound or aerosols from solutions.[11]
-
Designated Area: As a PHS, all work with this compound should be restricted to a clearly marked "Designated Area" within the laboratory.[4] This area should be labeled with appropriate hazard warnings.
Personal Protective Equipment (PPE)
Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite. The following PPE is required at all times within the Designated Area.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For procedures with a higher splash risk, chemical splash goggles are mandated.[2]
-
Hand Protection: Double-gloving with chemical-resistant nitrile gloves is required. The outer glove should be removed and disposed of immediately after handling the compound or upon suspected contamination. The inner glove protects the skin during the doffing process. Always inspect gloves for tears or holes before use.[2][12]
-
Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Cuffs should be tucked into the inner pair of gloves.[2]
Section 3: Storage and Stability Protocols
Proper storage is critical to maintain the compound's integrity and prevent accidental exposure. The structure suggests potential sensitivity to moisture, light, and atmosphere.
Rationale for Storage Conditions
-
Hygroscopicity: The presence of a hydroxyl (-OH) group and nitrogen atoms in the heterocyclic rings makes the compound susceptible to absorbing atmospheric moisture.[13] Moisture can degrade the sample or interfere with experimental accuracy.
-
Light Sensitivity: Many complex aromatic compounds, especially those used in drug development, are prone to photodegradation.[14] Exposure to UV or even ambient light can lead to the formation of impurities.
-
Atmospheric Oxidation: While not highly reactive, long-term exposure to oxygen could potentially degrade the compound. An inert atmosphere provides the most stable environment.
Recommended Storage Conditions
| Parameter | Condition | Protocol Justification |
| Temperature | 2-8 °C (Refrigerated) | Slows the rate of any potential degradation reactions. Do not freeze unless specified by the supplier, as this can increase moisture condensation risk upon removal.[13] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes risk of oxidation and displaces moisture-laden air. |
| Light | Protect from Light | Store in an amber glass vial to block UV and visible light.[14] For added protection, the vial can be wrapped in aluminum foil. |
| Humidity | Dry / Desiccated | Store the vial inside a desiccator containing a desiccant like Drierite or silica gel to prevent moisture absorption.[13][15] |
| Container | Tightly Sealed Glass Vial | Use a vial with a PTFE-lined cap to ensure an airtight seal and prevent reaction with the container. |
Section 4: Standard Operating Procedures (SOPs)
These protocols must be followed precisely. Any deviation requires a risk assessment and approval from the designated Chemical Hygiene Officer.[6]
SOP 1: Weighing the Solid Compound
-
Preparation: Assemble all necessary equipment (spatulas, anti-static weigh boat, secondary containment) inside the chemical fume hood. Ensure the analytical balance is certified and placed on a stable surface, shielded from drafts.
-
Equilibration: Remove the sealed vial from the desiccator/refrigerator. Allow it to warm to ambient room temperature for at least 20-30 minutes before opening. Causality: This crucial step prevents atmospheric moisture from condensing onto the cold, hygroscopic solid.[13]
-
Tare and Transfer: Place the anti-static weigh boat on the balance and tare. Carefully transfer the desired amount of solid from the vial to the weigh boat using a clean spatula. Keep the vial opening pointed away from you and minimize the time it is open.
-
Seal and Store: Immediately and tightly reseal the stock vial. Purge with inert gas if possible before sealing. Place it back into the desiccator for storage.
-
Cleanup: Carefully clean the spatula and any residual dust from the balance and fume hood surface using a solvent-dampened wipe. Dispose of all contaminated materials as hazardous waste.
SOP 2: Preparing a Stock Solution
-
Preparation: Weigh the desired mass of the solid compound directly into a suitable volumetric flask, following SOP 1.
-
Solvent Addition: Add approximately 50-70% of the final volume of the desired solvent (e.g., DMSO, DMF) to the flask.
-
Dissolution: Cap the flask and gently swirl or sonicate to fully dissolve the solid. Causality: Adding the solid to the solvent (rather than vice-versa) prevents clumping and aids in dissolution. Sonication provides energy to break up solid particles without excessive heating.
-
Final Volume: Once fully dissolved, carefully add the solvent up to the calibration mark on the volumetric flask.
-
Mixing: Invert the flask several times to ensure the solution is homogeneous.
-
Transfer and Labeling: Transfer the solution to a labeled, light-protected storage vial. The label must include the compound name, concentration, solvent, date, and your initials.[16]
Section 5: Emergency Response Protocols
Rapid and correct response to spills or exposures is critical. Post these procedures in the Designated Area.
Section 6: Waste Disposal
All waste generated from handling this compound is considered hazardous.
-
Solid Waste: Contaminated PPE (gloves, wipes), weigh boats, and excess solid compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses must be collected in a compatible, sealed, and labeled hazardous liquid waste container. Do not mix with incompatible waste streams.
-
Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[17]
Section 7: References
-
OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Occupational Safety and Health Administration. [5]
-
OSHA Laboratory Standard. Compliancy Group. [6]
-
OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [16]
-
Guide to OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories Standard and Chemical Hygiene. Georgia Tech Professional Education. [17]
-
Particularly Hazardous Substances. Cornell University Environmental Health and Safety. [4]
-
5-Fluoro-1H-pyrrolo[2,3-b]pyridine Safety Information. Sigma-Aldrich.
-
Guide to Safe Chemical Storage: Best Practices for the Industry. A&A Thermal Fluids. [18]
-
Safety and handling of fluorinated organic compounds. BenchChem. [2]
-
Safety Data Sheet: 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid, 3-iodo-. Fluorochem. [7]
-
MSDS of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. Capot Chemical. [12]
-
NFPA 704. Wikipedia. [9]
-
Labeling and Ranking Standards. University of California, Santa Barbara. [19]
-
Frequently Asked Questions on NFPA 704. National Fire Protection Association. [10]
-
NFPA 704 Hazard Identification System. University of Oregon. [20]
-
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [3]
-
Keeping moisture-sensitive chemicals dry. Physics Forums. [13]
-
NFPA 704 Guidance Document. Riverside County Fire Department. [21]
-
Hygroscopic material packing. ResearchGate. [15]
-
Safety Data Sheet. Sigma-Aldrich.
-
Practical Guidelines for the Safe Use of Fluorine Gas. ACS Chemical Health & Safety.
-
Guidelines for safe use of fluorinated fluids. Hairui Chemical. [11]
-
Fluorine Safety. Purdue University. [22]
-
Safety Data Sheet: Methyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate. ChemScene. [8]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
-
Protection of Light Sensitive Products. Pharmaguideline. [14]
-
Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. PubMed. [1]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. National Center for Biotechnology Information.
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Application Notes & Protocols: 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol for Organic Light-Emitting Diodes (OLEDs)
Disclaimer: This document provides a theoretical and prospective guide to the application of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol in OLEDs. As of the date of publication, direct experimental literature on this specific compound for OLED applications is limited. The protocols and predicted properties herein are extrapolated from established principles and published data on structurally analogous 7-azaindole derivatives. This guide is intended for research and development professionals and should be used as a strategic framework for experimentation.
Introduction: The Potential of a Novel 7-Azaindole Derivative
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in materials science and medicinal chemistry.[1] Its inherent photophysical properties, including strong fluorescence and the ability to form stable excited states, make it a compelling core for developing materials for Organic Light-Emitting Diodes (OLEDs).[2][3] This application note explores the prospective use of a novel derivative, This compound (hereafter FPOH-Az) , as an emissive or host material in next-generation OLEDs.
The strategic functionalization of the 7-azaindole core with a fluorine atom at the 5-position and a hydroxyl group at the 6-position is deliberate.
-
Fluorination: The introduction of fluorine can significantly modulate a molecule's electronic properties. It is known to lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which can enhance charge injection and transport.[4] Furthermore, fluorination can improve thermal stability and influence intermolecular packing in the solid state, potentially reducing aggregation-caused quenching and improving device lifetime.[5]
-
Hydroxylation: The hydroxyl (-OH) group can participate in hydrogen bonding, which can be leveraged to control film morphology and intermolecular interactions. It also offers a reactive site for further derivatization, allowing FPOH-Az to be used as a synthetic intermediate for more complex emitter structures.
This guide provides a comprehensive framework for researchers, outlining a proposed synthetic pathway for FPOH-Az, predicting its key optoelectronic properties, and detailing protocols for its integration and characterization within high-performance OLED device architectures.
Proposed Synthesis and Material Characterization
A robust and reproducible synthesis is the foundation of materials research. While a specific route for FPOH-Az is not published, a plausible pathway can be designed based on established methodologies for substituted 7-azaindoles.[6]
Proposed Synthetic Protocol
The proposed synthesis involves a multi-step process starting from commercially available pyridines. The causality behind this choice is the need for regioselective control over the introduction of the fluorine and hydroxyl functionalities.
Sources
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- 6. Azaindole synthesis [organic-chemistry.org]
Application Notes and Protocols: 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol in Medicinal Chemistry
Introduction: The Rise of Fluorinated 7-Azaindoles in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its unique structure, which is a bioisostere of indole, allows it to mimic the purine core of ATP and effectively bind to the hinge region of various protein kinases.[1] This interaction is crucial for the development of potent and selective kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.[2] The strategic introduction of a fluorine atom at the 5-position of the 7-azaindole ring can significantly enhance the molecule's binding affinity, metabolic stability, and pharmacokinetic properties.[3] Furthermore, the presence of a hydroxyl group at the 6-position provides a key attachment point for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug candidates. This document provides a detailed guide on the application of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol as a critical building block in the synthesis of kinase inhibitors, with a focus on Janus Kinase (JAK) inhibitors.
The Strategic Importance of this compound
This compound serves as a pivotal intermediate in the synthesis of a new generation of kinase inhibitors. Its core structure is designed to engage in specific hydrogen bonding interactions within the ATP-binding pocket of kinases. The pyrrole -NH group and the pyridine N7 atom act as hydrogen bond donor and acceptor, respectively, anchoring the molecule to the kinase hinge region.[1] The 5-fluoro substituent can form favorable orthogonal multipolar interactions with the protein backbone, enhancing binding affinity. The 6-hydroxyl group is a versatile handle for introducing various side chains that can extend into other regions of the ATP-binding site, thereby modulating potency and selectivity.
PART 1: Synthesis of a Representative Kinase Inhibitor Intermediate
Protocol: Synthesis of this compound
This protocol outlines a representative synthetic route to this compound, adapted from established methods for the synthesis of substituted 7-azaindoles.[4][5] The synthesis starts from commercially available 2-amino-5-fluoropyridine.
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Bromination of 2-Amino-5-fluoropyridine:
-
To a solution of 2-amino-5-fluoropyridine (1.0 eq) in N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-amino-3-bromo-5-fluoropyridine.
-
-
Sonogashira Coupling:
-
To a solution of 2-amino-3-bromo-5-fluoropyridine (1.0 eq) in triethylamine (TEA), add trimethylsilylacetylene (1.5 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).
-
Heat the mixture to 80 °C and stir for 8 hours under a nitrogen atmosphere.
-
After cooling, filter the reaction mixture and concentrate the filtrate. Purify the residue by column chromatography to yield 2-amino-5-fluoro-3-(trimethylsilylethynyl)pyridine.
-
-
Cyclization to form the 7-Azaindole Core:
-
To a solution of 2-amino-5-fluoro-3-(trimethylsilylethynyl)pyridine (1.0 eq) in tetrahydrofuran (THF), add tetrabutylammonium fluoride (TBAF) (1.1 eq) at 0 °C.
-
Stir the reaction at room temperature for 2 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give 5-fluoro-1H-pyrrolo[2,3-b]pyridine.
-
-
Bromination at the 6-position:
-
To a solution of 5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in acetonitrile (MeCN), add N-bromosuccinimide (NBS) (1.1 eq) at 0 °C.
-
Stir the mixture at room temperature for 4 hours.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain 5-fluoro-6-bromo-1H-pyrrolo[2,3-b]pyridine.
-
-
Hydroxylation to Yield the Final Product:
-
To a solution of 5-fluoro-6-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in dioxane, add an aqueous solution of sodium hydroxide (3.0 eq) and hydrogen peroxide (30% solution, 2.0 eq).
-
Heat the mixture to 100 °C for 6 hours.
-
Cool the reaction mixture and neutralize with 1N HCl.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate. Purify the crude product by recrystallization or column chromatography to afford this compound.
-
PART 2: Application in Kinase Inhibitor Development - A Focus on JAK1
The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, making them attractive targets for the treatment of autoimmune diseases and cancer.[6] The 5-fluoro-7-azaindole scaffold is a key component of several potent JAK inhibitors.
Signaling Pathway Diagram:
Caption: The JAK/STAT signaling pathway and the point of inhibition.
Protocol: In Vitro Kinase Inhibition Assay ([³²P]-ATP Filter Binding Assay)
This protocol describes a classic and robust method for determining the inhibitory activity of a compound against a specific kinase, such as JAK1.[7][8][9] This assay measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate peptide.
Materials:
-
Recombinant human JAK1 enzyme
-
JAKtide substrate peptide
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP solution (10 mM)
-
Test compound (serially diluted in DMSO)
-
Phosphoric acid (75 mM)
-
P81 phosphocellulose filter plates
-
Microplate scintillation counter
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a master mix of the kinase reaction buffer containing the JAKtide substrate (final concentration, e.g., 10 µM) and DTT.
-
Prepare a master mix of ATP containing both non-radiolabeled ATP and [γ-³²P]ATP to achieve the desired final ATP concentration (e.g., 10 µM) and specific activity.
-
Prepare serial dilutions of the test compound in DMSO. Then, dilute these solutions in the kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of the diluted test compound or DMSO (for control wells).
-
Add 10 µL of the recombinant JAK1 enzyme solution (pre-diluted in kinase reaction buffer to the desired concentration).
-
Initiate the reaction by adding 10 µL of the ATP master mix. The final reaction volume is 25 µL.
-
Incubate the plate at 30 °C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
-
Stopping the Reaction and Capturing the Phosphorylated Substrate:
-
Terminate the reaction by adding 50 µL of 75 mM phosphoric acid to each well.
-
Transfer the entire reaction mixture from each well to a P81 phosphocellulose filter plate.
-
Wash the filter plate three times with 100 µL of 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
-
Detection and Data Analysis:
-
Dry the filter plate completely.
-
Add 50 µL of scintillant to each well and count the radioactivity using a microplate scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO) wells.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
PART 3: Structure-Activity Relationship (SAR) and Data Interpretation
The development of potent and selective kinase inhibitors relies on a thorough understanding of the structure-activity relationship. By systematically modifying the 5-fluoro-7-azaindole scaffold and evaluating the inhibitory activity of the resulting analogues, researchers can identify key structural features that contribute to potency and selectivity.
Table 1: Representative SAR Data for 5-Fluoro-7-Azaindole Derivatives against Kinases
| Compound ID | R Group at 6-position | Kinase Target | IC₅₀ (nM) | Reference |
| 1 | -H | FGFR1 | 7 | [10] |
| 2 | -H | FGFR2 | 9 | [10] |
| 3 | -H | FGFR3 | 25 | [10] |
| 4 | Substituted Pyrazole | Aurora A | 6200 | [1] |
| 5 | Substituted Pyrazole | Aurora B | 510 | [1] |
| 6 | Substituted Amine | CDK9 | 31 | [1] |
| 7 | -H | JAK2 | 12.61 | [11] |
| 8 | -H | JAK3 | 15.80 | [11] |
| 9 | Substituted Pyrazole | JAK1 | 3.4 | [6] |
| 10 | Substituted Pyrazole | JAK2 | 2.2 | [6] |
| 11 | Substituted Pyrazole | JAK3 | 3.5 | [6] |
Interpretation of SAR Data:
The data in Table 1 illustrates several key principles in the design of kinase inhibitors based on the 5-fluoro-7-azaindole scaffold:
-
Hinge-Binding is Essential: The core 7-azaindole moiety consistently provides a solid foundation for potent kinase inhibition across different kinase families, as evidenced by the nanomolar IC₅₀ values.
-
Substitution at the 6-Position Drives Potency and Selectivity: The nature of the substituent at the 6-position (or other available positions) is critical for determining the inhibitor's potency and selectivity profile. For instance, the introduction of a substituted pyrazole ring can lead to highly potent JAK inhibitors (compounds 9-11).[6]
-
Fluorine Substitution is Beneficial: While not explicitly shown in a comparative table, the prevalence of 5-fluoro-7-azaindole derivatives in potent kinase inhibitors suggests the advantageous role of the fluorine atom in enhancing binding affinity and/or pharmacokinetic properties.[3]
-
Kinase Selectivity can be Engineered: By carefully designing the substituents, it is possible to achieve selectivity for specific kinases or kinase families. For example, compound 6 shows good potency for CDK9, while compounds 9-11 are potent pan-JAK inhibitors.[1][6]
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in medicinal chemistry, particularly for the development of kinase inhibitors. Its inherent ability to engage with the kinase hinge region, coupled with the beneficial properties imparted by the fluorine substituent and the synthetic versatility of the hydroxyl group, makes it an ideal starting point for the design of novel therapeutics. The protocols and data presented in this application note provide a framework for researchers to utilize this scaffold in their drug discovery programs. Future research will likely focus on the development of more complex and diverse derivatives to target a wider range of kinases with improved selectivity and to overcome drug resistance.
References
-
D'Angelo, N., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(4), 844. [Link]
-
Hastie, C. J., et al. (2006). Assay of protein kinases using radiolabeled ATP: a protocol. Nature Protocols, 1(2), 968-971. [Link]
- Patents Google. (2006). 1h-pyrrolo[2,3-b]pyridines.
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1165-1175. [Link]
-
Bhullar, K. S., et al. (2018). Kinase-based Receptor Signaling and its Regulation. Cellular Signalling, 41, 1-19. [Link]
-
PubMed. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. [Link]
-
ResearchGate. (2022). Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. [Link]
-
Atherton, J., et al. (2012). Application of the [γ-32P] ATP kinase assay to study anabolic signaling in human skeletal muscle. American Journal of Physiology-Endocrinology and Metabolism, 302(2), E250-E257. [Link]
-
Fromm, J. R., et al. (2021). Non-radioactive assay for measuring polynucleotide phosphorylation on small nucleotide substrates. STAR protocols, 2(2), 100531. [Link]
-
Tesi di dottorato. (n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors. [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]
-
Brehmer, D., et al. (2018). Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2564-2569. [Link]
-
PubMed. (2019). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. [Link]
-
ResearchGate. (n.d.). IC 50 values of the selected compounds against FGFR1 $ 4 kinases and.... [Link]
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1165-1175. [Link]
-
Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. [Link]
-
MDPI. (2024). Fibroblast Growth Factor Receptor Inhibitors Decrease Proliferation of Melanoma Cell Lines and Their Activity Is Modulated by Vitamin D. [Link]
-
PubMed. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. [Link]
-
PubMed. (2006). Assay of protein kinases using radiolabeled ATP: a protocol. [Link]
- Patents Google. (2019).
-
The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. [Link]
-
ResearchGate. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. [Link]
-
ResearchGate. (n.d.). In vitro biochemical IC 50 values of GNF-7 against FGFRs. [Link]
-
Radboud Repository. (2021). Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. [Link]
-
ResearchGate. (2024). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. [Link]
-
NIH. (n.d.). Landscape of activating cancer mutations in FGFR kinases and their differential responses to inhibitors in clinical use. [Link]
-
ResearchGate. (n.d.). IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines.. [Link]
-
Semantic Scholar. (2022). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. [Link]
-
NIH. (n.d.). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. [Link]
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Developing Kinase Assays with 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol
Introduction: The Promise of the 5-Fluoro-7-Azaindole Scaffold in Kinase Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors. Its structure is adept at forming critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a feature leveraged in numerous approved and investigational drugs. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor, mimicking the adenine portion of ATP. This dual interaction provides a strong anchor for inhibitor binding.
The introduction of a fluorine atom at the 5-position, as in 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol, can significantly enhance binding affinity and modulate physicochemical properties such as metabolic stability and membrane permeability. The hydroxyl group at the 6-position offers a potential vector for further chemical modification to improve selectivity and potency. Given that the azaindole framework has been successfully employed to target a wide array of kinases—including Aurora, Cdc7, FGFR, and DYRK families—novel derivatives like this compound are highly promising candidates for targeted cancer therapy and other indications.
This guide provides a comprehensive framework for developing robust biochemical and cell-based assays to characterize the inhibitory activity of novel compounds based on this scaffold. We will delve into the principles of various assay formats, provide detailed, step-by-step protocols, and discuss the critical aspects of data analysis and assay validation, empowering researchers to efficiently advance their drug discovery programs.
Part 1: Foundational Principles of Kinase Assay Development
The primary goal of a kinase assay is to measure the enzymatic activity of a kinase, which is the transfer of a phosphate group from a donor (usually ATP) to a substrate (a peptide or protein). An inhibitor will reduce this rate of phosphorylation. The choice of assay technology is a critical first step and depends on factors such as the specific kinase, available reagents, required throughput, and instrumentation.
Selecting the Right Assay Technology
A variety of assay formats are available, each with its own advantages and disadvantages. The most common non-radioactive methods include:
-
Luminescence-Based Assays (e.g., Kinase-Glo®): These are homogeneous "add-mix-read" assays that quantify kinase activity by measuring the amount of ATP remaining in the reaction.[1][2] The luminescent signal is inversely proportional to kinase activity. They are known for their high sensitivity, broad applicability to virtually any kinase, and excellent signal stability.[1][2]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technology measures the phosphorylation of a substrate. It involves a donor fluorophore (e.g., a terbium-labeled antibody that recognizes a tag on the kinase or a generic feature of the substrate) and an acceptor fluorophore (e.g., a fluorescently labeled substrate or a phospho-specific antibody). When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, allowing for energy transfer. TR-FRET assays are highly sensitive and robust, with reduced background interference due to the time-resolved measurement.[3][4]
-
Fluorescence Polarization (FP): FP assays measure the change in the rotational speed of a fluorescently labeled substrate upon phosphorylation. When a small fluorescent peptide substrate is phosphorylated and subsequently bound by a large phospho-specific antibody, its tumbling rate slows down, leading to an increase in fluorescence polarization. This method is homogeneous and well-suited for high-throughput screening (HTS).
The following diagram illustrates the general workflow for kinase inhibitor screening.
Caption: General workflow for biochemical kinase inhibitor screening.
Critical Assay Parameters and Optimization
To ensure the development of a robust and reliable kinase assay, several parameters must be optimized:
-
Enzyme and Substrate Concentrations: The concentrations of the kinase and its substrate should be carefully titrated to ensure the reaction is in the linear range and that substrate is not depleted during the assay.
-
ATP Concentration: The concentration of ATP is typically set at or near the Michaelis constant (Km) for the kinase. This ensures that the assay is sensitive to competitive inhibitors.
-
Buffer Conditions: The assay buffer should maintain a stable pH and contain necessary cofactors, such as MgCl2.[4][5][6] A generic kinase assay buffer might contain 25 mM Tris-HCl (pH 7.5), 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, and 10 mM MgCl2.[4]
-
Incubation Time and Temperature: The reaction should be allowed to proceed long enough to generate a sufficient signal but short enough to remain in the initial velocity phase.
-
DMSO Tolerance: As small molecule inhibitors are often dissolved in DMSO, the assay must be tolerant to the final concentration of DMSO, which should be kept consistent across all wells.
A key metric for evaluating the quality of an HTS assay is the Z'-factor . This statistical parameter reflects the separation between the positive and negative controls and the variability of the data.[2][7]
Z'-factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively.
-
Mean_pos and Mean_neg are the means of the positive and negative controls, respectively.
| Z'-factor Value | Assay Quality |
| > 0.5 | Excellent assay |
| 0 to 0.5 | Marginal assay |
| < 0 | Unacceptable assay |
An assay with a Z'-factor between 0.5 and 1.0 is considered robust and suitable for HTS.[8]
Part 2: Detailed Experimental Protocols
This section provides step-by-step protocols for biochemical and cell-based assays to characterize this compound or similar novel kinase inhibitors.
Protocol 1: Biochemical Kinase Inhibition Assay using Kinase-Glo®
This protocol describes a luminescent assay to determine the IC50 value of a test compound against a purified kinase.
Materials:
-
Purified kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (e.g., from Promega)
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[5]
-
Test compound (this compound) dissolved in 100% DMSO
-
Solid white, 96-well or 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution of the compound stock in DMSO to create a range of concentrations for the dose-response curve (e.g., 11-point, 3-fold serial dilution).
-
-
Assay Setup:
-
Prepare a 2X kinase/substrate solution in Kinase Assay Buffer. The optimal concentrations of kinase and substrate should be predetermined through titration experiments.
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The concentration should be at the Km of the kinase for ATP.
-
In a white assay plate, add 1 µL of the serially diluted compound or DMSO (for positive and negative controls) to the appropriate wells.
-
Add 12.5 µL of the 2X kinase/substrate solution to all wells except the negative control wells (add 12.5 µL of buffer with substrate only to these).
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 12.5 µL of the 2X ATP solution to all wells.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Equilibrate the Kinase-Glo® Reagent to room temperature.
-
Add 25 µL of Kinase-Glo® Reagent to each well.
-
Mix the plate on a plate shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to kinase activity.
-
Normalize the data using the following formulas:
-
% Inhibition = 100 * (RLU_neg_ctrl - RLU_sample) / (RLU_neg_ctrl - RLU_pos_ctrl)
-
RLU_neg_ctrl: Luminescence from wells with DMSO and no kinase (or fully inhibited kinase).
-
RLU_pos_ctrl: Luminescence from wells with DMSO and active kinase.
-
RLU_sample: Luminescence from wells with the test compound.
-
-
Plot the % inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Step-by-step workflow for the Kinase-Glo® assay.
Protocol 2: Cell-Based Kinase Phosphorylation Assay (Western Blot)
This protocol assesses the ability of a compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation of its downstream substrate.
Materials:
-
Cancer cell line known to have an active signaling pathway involving the kinase of interest.
-
Cell culture medium and supplements.
-
Test compound (this compound).
-
Stimulant (e.g., growth factor) if required to activate the pathway.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies (phospho-specific for the substrate and total protein for the substrate).
-
HRP-conjugated secondary antibody.
-
ECL Western blotting detection reagents.
-
Protein electrophoresis and transfer equipment.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 12-24 hours, if necessary, to reduce basal pathway activation.
-
Pre-treat cells with various concentrations of the test compound for 1-2 hours.
-
If required, stimulate the cells with a growth factor (e.g., EGF for the EGFR pathway) for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[9]
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Western Blotting:
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.[10]
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with the total protein antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total protein using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Plot the normalized phospho-protein levels against the compound concentration to determine the cellular IC50.
-
Protocol 3: Cell Viability/Cytotoxicity Assay
This assay determines the effect of the test compound on cell proliferation and viability, which is a crucial secondary validation for a potential anti-cancer agent.
Materials:
-
Cancer cell line of interest.
-
Cell culture medium and supplements.
-
Test compound.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or CCK-8).
-
Opaque-walled 96-well plates (for luminescent or fluorescent assays).
Procedure:
-
Cell Seeding:
-
Dispense 100 µL of cell suspension into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Add 10 µL of the serially diluted test compound to the wells.
-
Incubate for 48-72 hours.
-
-
Detection (using CellTiter-Glo® as an example):
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[11]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the % viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Part 3: Relevant Signaling Pathways
Understanding the signaling context of the target kinase is essential for designing relevant cell-based assays and interpreting results. The azaindole scaffold has shown activity against several important kinase families.
FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and angiogenesis.[12] Aberrant FGFR signaling is a key driver in various cancers.[1][13]
Caption: Simplified FGFR signaling pathway.
Aurora Kinase Signaling Pathway
Aurora kinases (A, B, and C) are critical regulators of mitosis, ensuring proper chromosome segregation and cell division.[14] Their overexpression is common in many cancers, making them attractive therapeutic targets.[9]
Caption: Key roles of Aurora kinases in mitosis.
Conclusion
The 5-fluoro-7-azaindole scaffold is a versatile and potent platform for the development of novel kinase inhibitors. The protocols and principles outlined in this guide provide a robust framework for the initial characterization of compounds like this compound. By systematically applying these biochemical and cell-based assays, researchers can efficiently determine the potency, selectivity, and cellular activity of their lead candidates, accelerating the journey from chemical synthesis to preclinical development. Careful optimization and validation of each assay, with particular attention to the Z'-factor in HTS, are paramount for generating high-quality, reproducible data that can confidently drive drug discovery projects forward.
References
-
Cells. Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation. Available at: [Link]
-
Frontiers in Cell and Developmental Biology. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Available at: [Link]
-
bioWORLD. Kinase Buffer IV 5X. Available at: [Link]
-
Taylor & Francis Online. Kinase Activity-Tagged Western Blotting Assay. Available at: [Link]
-
Journal of Visualized Experiments. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies. Available at: [Link]
-
National Center for Biotechnology Information. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. Available at: [Link]
-
On HTS. Z-factor. Available at: [Link]
-
National Center for Biotechnology Information. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]
-
Dojindo Molecular Technologies, Inc. Measuring Cell Viability / Cytotoxicity. Available at: [Link]
-
Cytoskeleton, Inc. From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Available at: [Link]
-
Current Protocols in Chemical Biology. "Designing Drug-Response Experiments and Quantifying their Results". Available at: [Link]
-
ResearchGate. (2023). In vitro kinase assay v1. protocols.io. Available at: [Link]
-
YouTube. (2020). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. AdwOA Biotech. Available at: [Link]
-
Collaborative Drug Discovery. Setting up a Dose Response Protocol. Available at: [Link]
-
GraphPad. Calculating a Z-factor to assess the quality of a screening assay. Available at: [Link]
-
Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. Available at: [Link]
-
National Center for Biotechnology Information. Fluorescent Peptide Assays For Protein Kinases. Available at: [Link]
-
PubMed Central. Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. Available at: [Link]
-
National Center for Biotechnology Information. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay. Available at: [Link]
-
ResearchGate. Cell viability assay using potential PAK inhibitors. The potential PAK... | Download Scientific Diagram. Available at: [Link]
-
YouTube. (2022). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. Promega Corporation. Available at: [Link]
-
ResearchGate. Biochemical Suppression of Small-Molecule Inhibitors: A Strategy to Identify Inhibitor Targets and Signaling Pathway Components | Request PDF. Available at: [Link]
Sources
- 1. ebiotrade.com [ebiotrade.com]
- 2. assay.dev [assay.dev]
- 3. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Kinase Buffer (10X) | Cell Signaling Technology [cellsignal.com]
- 5. Kinase Assay Buffer I (ab189135) | Abcam [abcam.com]
- 6. You are being redirected... [bio-world.com]
- 7. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 9. CST | Cell Signaling Technology [cellsignal.com]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
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- 14. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.jp]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol
Welcome to the technical support center for the synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol (also known as 5-fluoro-6-hydroxy-7-azaindole). This molecule is a highly valuable heterocyclic building block in medicinal chemistry, frequently utilized in the development of targeted therapeutics such as kinase inhibitors. Its synthesis, however, presents several challenges that can impact reproducibility and yield.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes.
Strategic Overview: A Plausible Synthetic Pathway
The construction of the this compound scaffold is a multi-step process. A common and logical approach involves building the 7-azaindole core first, followed by strategic functionalization of the pyridine ring. The pathway below is a representative model around which this guide is structured. The key challenges, and therefore the focus of our troubleshooting, lie in the pyrrole ring formation (Step 1) and the final conversion of an amino group to the target hydroxyl group (Step 3).
Technical Support Center: Troubleshooting Low Solubility of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol
Welcome to the technical support guide for 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. As a substituted 7-azaindole, this molecule possesses a unique combination of functional groups that, while promising for biological activity, can present significant hurdles in achieving desired concentrations for in vitro and in vivo experiments. This guide provides a structured, causality-driven approach to systematically diagnose and overcome these solubility issues.
Understanding the Molecule: Why is Solubility a Challenge?
This compound is an amphoteric molecule, meaning it has both acidic and basic properties. This is the key to manipulating its solubility.
-
Basic Center: The nitrogen atom in the pyridine ring is basic and can be protonated in acidic conditions (low pH) to form a more soluble cationic salt.
-
Acidic Center: The hydroxyl (-OH) group at the 6-position is phenolic and therefore weakly acidic. In basic conditions (high pH), it can be deprotonated to form a more soluble anionic phenoxide.
-
Molecular Structure: The planar, aromatic ring system can lead to strong crystal lattice packing through π-stacking. Additionally, the pyrrole -NH and the hydroxyl -OH groups are hydrogen bond donors, while the pyridine nitrogen, hydroxyl oxygen, and fluorine atom are hydrogen bond acceptors. This capacity for self-association can significantly increase the energy required to dissolve the solid crystal, thereby lowering its solubility in many solvents.
The molecule will exhibit its lowest solubility at its isoelectric point (pI), where the net charge is zero. Our primary strategies will therefore revolve around pH modification, solvent system selection, and other advanced techniques to overcome these inherent properties.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common questions and issues in a logical progression, from initial observations to advanced solubilization strategies.
Q1: My compound precipitated out of my aqueous buffer (e.g., PBS at pH 7.4). What is the most likely cause?
This is a classic sign of a compound with low intrinsic solubility near neutral pH. This compound is expected to have its minimum solubility around its isoelectric point, which is likely to be near physiological pH. At pH 7.4, the molecule is predominantly in its neutral, un-ionized form, which is less soluble than its charged counterparts.[1]
Q2: What are the best initial solvents to try for creating a stock solution?
For creating a high-concentration stock solution that will be further diluted into aqueous media, polar aprotic solvents are typically the best starting point.
-
Recommended: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are strong hydrogen bond acceptors and can effectively solvate the molecule, breaking up the crystal lattice.
-
Use with Caution: Polar protic solvents like ethanol or methanol can also be used, but they may have lower solubilizing power for this specific scaffold compared to DMSO. Always ensure your chosen solvent is compatible with your downstream experimental system, as even small percentages can affect cellular assays.
Q3: How can I leverage pH to increase the aqueous solubility of my compound?
Given the molecule's amphoteric nature, pH adjustment is the most powerful tool for enhancing aqueous solubility.[2][3][4][5]
-
Acidic Conditions (pH < 5): Lowering the pH with an acid (e.g., HCl) will protonate the basic pyridine nitrogen. The resulting cationic salt form will be significantly more water-soluble.[1][6] A buffer system such as acetate buffer (pH 4-5) may be suitable.
-
Basic Conditions (pH > 9): Increasing the pH with a base (e.g., NaOH) will deprotonate the acidic phenolic hydroxyl group. The resulting anionic phenoxide salt will also exhibit increased water solubility.
It is crucial to experimentally determine the pH-solubility profile to find the optimal range where the compound is both soluble and stable.
Q4: I need to work closer to neutral pH. Can I use co-solvents to improve solubility in my buffer?
Yes, co-solvents are an excellent strategy when significant pH adjustments are not viable.[7][8][9] Co-solvents work by reducing the polarity of the aqueous medium, which lowers the interfacial tension between the water and the hydrophobic compound, thereby increasing solubility.[2][9]
-
Common Co-solvents: Polyethylene glycol (PEG 300/400), propylene glycol, or ethanol are frequently used.[4]
-
Strategy: Start by preparing your compound in a minimal amount of a water-miscible organic solvent (like DMSO or ethanol). Then, slowly add this organic stock solution to your aqueous buffer containing a certain percentage (e.g., 5-20%) of the co-solvent with vigorous vortexing. The final concentration of the initial organic solvent should be kept to a minimum (typically <1%) to avoid artifacts in biological assays.
Q5: Is salt formation a viable option for developing a solid form with better solubility?
Absolutely. For ionizable compounds like this, forming a stable salt is a well-established and highly effective method to improve solubility and dissolution rate.[10][11][12]
-
Feasibility: Since the molecule has both a basic and an acidic handle, you can form salts with either acids or bases. The choice depends on the desired final pH and stability of the resulting salt.
-
Process: A salt screening study would be required, where the compound is reacted with a panel of pharmaceutically acceptable counter-ions (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid for basic salts; sodium, potassium, calcium for acidic salts) to identify a stable, crystalline salt form with improved physicochemical properties.[5]
Q6: Does temperature affect solubility? Can I heat the solution?
Yes, for most compounds, solubility increases with temperature. Gently warming the solution can help dissolve the compound. However, this must be done with caution.
-
Risk: The compound may be thermally labile and could degrade upon heating. More importantly, a solution prepared at a higher temperature may become supersaturated upon cooling to room or experimental temperature, leading to precipitation over time.
-
Recommendation: Use heating only as a last resort to get the compound into solution initially, and immediately assess the stability of the solution upon cooling. Always perform stability checks (e.g., via HPLC) if you use heat.
Illustrative Data Tables
The following tables present hypothetical data to illustrate how solubility can be affected by different conditions. Note: This data is for illustrative purposes only and must be experimentally determined for your specific batch of this compound.
Table 1: Hypothetical Solubility in Various Solvents at 25°C
| Solvent | Solvent Type | Hypothetical Solubility (mg/mL) | Rationale for Use |
| Water | Aqueous | < 0.01 | Baseline aqueous solubility is very low. |
| PBS (pH 7.4) | Aqueous Buffer | ~0.01 | Minimal improvement at neutral pH. |
| Acetate Buffer (pH 4.5) | Aqueous Buffer | > 1.0 | Protonation of pyridine nitrogen forms a soluble salt.[13] |
| Carbonate Buffer (pH 10.0) | Aqueous Buffer | > 0.5 | Deprotonation of phenol forms a soluble phenoxide salt. |
| DMSO | Polar Aprotic | > 50 | Excellent for high-concentration stock solutions. |
| Ethanol | Polar Protic | ~5 | Moderate solubility; can be used as a co-solvent. |
| PEG 400 (10% in water) | Co-solvent System | ~0.1 | Ten-fold increase over water alone.[7] |
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting solubility issues with this compound.
Caption: A stepwise workflow for troubleshooting the low solubility of this compound.
Experimental Protocols
Protocol 1: pH-Solubility Profile Determination
This protocol provides a method to determine the solubility of the compound across a range of pH values.
-
Prepare Buffers: Prepare a series of buffers (e.g., citrate, acetate, phosphate, borate) covering a pH range from 2 to 10.
-
Add Excess Compound: Add an excess amount of the solid compound to a known volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that some remains undissolved at equilibrium.
-
Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Supernatant: Carefully remove an aliquot of the clear supernatant from each vial.
-
Dilute and Quantify: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Plot Data: Plot the measured solubility (e.g., in µg/mL) against the pH of each buffer to visualize the pH-solubility profile.
Protocol 2: Co-solvent System Optimization
This protocol helps identify an effective co-solvent system for achieving the desired concentration in an aqueous buffer.
-
Prepare High-Concentration Stock: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 50 mg/mL).
-
Prepare Co-solvent Blends: In separate tubes, prepare your primary aqueous buffer (e.g., PBS pH 7.4) containing varying percentages of a co-solvent (e.g., 0%, 5%, 10%, and 20% PEG 400).
-
Spike and Observe: Add a small volume of the DMSO stock to each co-solvent blend to achieve your target final concentration. Ensure the final DMSO concentration is low and consistent across all samples (e.g., 0.5%).
-
Vortex and Equilibrate: Vortex each tube vigorously for 1 minute. Allow the solutions to stand at room temperature for at least 1 hour.
-
Visual Inspection: Visually inspect each tube for any signs of precipitation (e.g., cloudiness, visible particles). Use a light scattering or nephelometry method for a more quantitative assessment if available.
-
Determine Optimal Blend: The lowest percentage of co-solvent that maintains a clear solution at your target concentration is the optimal blend.
References
-
ScienceDirect (2023). Co-solvent: Significance and symbolism. Available at: [Link]
-
Ascension Sciences (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Available at: [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available at: [Link]
-
Taylor & Francis Online. Cosolvent – Knowledge and References. Available at: [Link]
-
Brieflands (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Available at: [Link]
-
Remedium (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Available at: [Link]
-
Pharma Focus Asia (2024). Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link]
-
Deng, Z. et al. (2020). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. Journal of Chemical & Engineering Data. Available at: [Link]
-
Ali, H. I. et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Omega. Available at: [Link]
-
Williams, H. D. et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews. Available at: [Link]
-
Williams, H. et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews. Available at: [Link]
-
Chemistry Stack Exchange (2023). Effect of pH on solubility (Lehninger's Principles). Available at: [Link]
-
Williams, H. D. et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts (2019). The Effects of pH on Solubility. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ijmsdr.org [ijmsdr.org]
- 3. brieflands.com [brieflands.com]
- 4. ijpbr.in [ijpbr.in]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Co-solvent: Significance and symbolism [wisdomlib.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. pharmasalmanac.com [pharmasalmanac.com]
- 11. agnopharma.com [agnopharma.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
optimizing reaction conditions for 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol
Technical Support Center: 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol
Introduction: The this compound, a substituted 7-azaindole, represents a privileged scaffold in modern medicinal chemistry. Its unique arrangement of hydrogen bond donors and acceptors makes it a sought-after core for developing therapeutics, including kinase inhibitors.[1][2][3] The introduction of a fluorine atom at the 5-position can significantly modulate physicochemical properties such as metabolic stability and binding affinity.[4] However, the synthesis of this specific, functionalized heterocycle is not without its challenges. This guide provides in-depth troubleshooting advice and optimized protocols to navigate the complexities of its synthesis, ensuring reproducibility and high yields for researchers in drug discovery and development.
Section 1: Synthetic Strategy Overview
The most common and flexible strategies for constructing the 7-azaindole core involve the cyclization of a functionalized pyridine precursor. For this compound, a highly effective approach is the intramolecular cyclization of a 2-amino-3-alkynylpyridine derivative. This precursor is typically assembled via a Sonogashira cross-coupling reaction.
The general synthetic pathway can be visualized as follows:
This multi-step process has several critical points where optimization is key to achieving the desired outcome. The following sections address the most common issues encountered during this synthesis.
Section 2: Troubleshooting Guide
This section is formatted as a direct Q&A to address specific experimental failures.
Q1: My Sonogashira coupling reaction is failing or giving very low yields. What's wrong?
Answer: Failure in the Sonogashira coupling step is a frequent bottleneck. The causality can be traced to several factors:
-
Catalyst System Inactivity: The Palladium and Copper(I) catalysts are the heart of this reaction.
-
Copper(I) Co-catalyst: The Cu(I) source (e.g., CuI) is notoriously sensitive to oxidation. Discolored (green or brown) CuI should be purified or replaced. Its role is crucial for the formation of the copper acetylide intermediate.
-
Oxygen Contamination: This is the most common culprit. The Sonogashira reaction is highly sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne (forming diynes) and deactivation of the Pd(0) catalyst.
-
Solution: Rigorously degas your solvent(s) and reaction mixture. The "freeze-pump-thaw" method (at least three cycles) is superior to simply bubbling an inert gas. Maintain a positive pressure of high-purity nitrogen or argon throughout the experiment.
-
-
Base and Solvent Choice: The base is not just a proton scavenger; it influences catalyst stability and substrate solubility.
-
Base: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard. It must be anhydrous and pure. Inorganic bases like K₂CO₃ can also be used but may require different solvent systems.[5]
-
Solvent: Solvents like THF and 1,4-dioxane are common. Ensure they are anhydrous. The presence of water can hydrolyze intermediates and affect catalyst performance.
-
Q2: The intramolecular cyclization step is not proceeding to completion or is forming a complex mixture of byproducts. How can I fix this?
Answer: The cyclization of the 2-amino-3-ethynylpyridine intermediate is a delicate step where conditions must be precisely controlled.
-
Incorrect Catalyst/Conditions: This 5-endo-dig cyclization can be promoted by various means, and choosing the right one is critical.
-
Base-Mediated: Strong, non-nucleophilic bases like t-BuOK or KH can deprotonate the amino group, initiating the nucleophilic attack on the alkyne.[6] If this fails, the base may not be strong enough, or the temperature may be too low.
-
Acid-Mediated: A catalytic amount of a strong acid like triflic acid or even glacial acetic acid can protonate the alkyne, activating it for attack by the amino group.[6][7] However, strong acids can also lead to degradation, so start with catalytic amounts.
-
Transition Metal-Catalyzed: Metals like Cu(I), Ag(I), or even Pd(II) can act as π-acids to activate the alkyne.[6][8] This is often a milder and more effective method. If using a copper-mediated cyclization, ensure the copper source is appropriate (e.g., CuSO₄, CuI).[6]
-
-
Protecting Group Interference: The presence of the hydroxyl group at the 6-position and the pyrrole nitrogen can interfere.
-
Hydroxyl Group: The acidic proton of the phenol can interfere with base-mediated cyclization. It may be necessary to use a protecting group (e.g., SEM, MOM) that is stable to the Sonogashira conditions but can be removed before or after cyclization.[1]
-
N-H Tautomerization: After cyclization, the resulting 7-azaindole can be deprotonated by excess base. Some protocols suggest that a second equivalent of base is required for a tautomerization step following the initial cyclization.[9]
-
-
Side Reactions: The primary side reaction is polymerization or oligomerization of the starting material, especially at high temperatures. If you observe an insoluble black or brown residue, this is likely the cause.
-
Solution: Run the reaction at the lowest effective temperature. Consider a slower, more controlled addition of the starting material to a solution of the catalyst/promoter.
-
Q3: I'm struggling with the final purification. The product seems insoluble or streaks badly on the silica column.
Answer: Purification of 7-azaindole derivatives can be challenging due to their polarity and ability to chelate to the silica gel stationary phase.
-
Low Solubility: 7-azaindoles can exhibit poor solubility in common chromatography solvents.[10] This can cause the compound to precipitate at the top of the column.
-
Solution: Use a stronger, more polar solvent system. A gradient elution from dichloromethane (DCM) to 10-20% methanol in DCM is a good starting point. Adding a small amount of acetic acid or triethylamine to the mobile phase can sometimes improve peak shape by suppressing ionization.
-
-
Silica Gel Chelation: The pyridine nitrogen and the pyrrole N-H group can bind strongly to the acidic silanol groups on the silica surface, leading to tailing and poor recovery.
-
Solution 1 (Modify Mobile Phase): Add a competitive base like triethylamine (~0.5-1%) or a few drops of ammonium hydroxide to your mobile phase to saturate the acidic sites on the silica.
-
Solution 2 (Use a Different Stationary Phase): If problems persist, switch to a different stationary phase. Alumina (basic or neutral) can be a good alternative. For very polar compounds, reverse-phase chromatography (C18) may be necessary.
-
-
Recrystallization: If the crude product is sufficiently pure (>90%), recrystallization is an excellent alternative to chromatography for obtaining highly pure material. Experiment with solvent systems like ethanol/water, ethyl acetate/hexanes, or isopropanol.
Section 3: Frequently Asked Questions (FAQs)
Q: What are the most critical parameters to control for a successful synthesis? A: There are three pillars of success for this synthesis:
-
Atmosphere Control: For the Sonogashira coupling, the complete exclusion of oxygen is non-negotiable.
-
Reagent Quality: Use anhydrous solvents and high-purity reagents, especially bases and catalysts.
-
Temperature Management: Many steps, particularly those involving strong bases like LDA or BuLi, require precise low-temperature control (e.g., -40 to -78 °C) to prevent side reactions.[9] Conversely, cyclization or coupling steps may require carefully controlled heating, where microwave irradiation can sometimes offer significant advantages in terms of reaction time and yield.[8][11]
Q: Should I protect the pyrrole nitrogen or the 6-hydroxyl group? A: Protection strategy is key. The acidic protons on both the pyrrole nitrogen and the 6-hydroxyl group can interfere with organometallic reagents and strong bases.
-
Hydroxyl Group: Protecting the hydroxyl group (e.g., as a TBDMS or SEM ether) is highly recommended before the Sonogashira coupling to prevent side reactions.[12]
-
Pyrrole Nitrogen: While the N-H is acidic, it is often left unprotected. However, if side reactions at this position are observed, or if subsequent functionalization is planned, an N-protecting group like SEM can be beneficial. The SEM group has the dual benefit of protecting the nitrogen and activating the 4-position for potential future SNAr reactions.[1][13][14]
Q: What analytical methods are best for monitoring reaction progress? A: A combination of techniques is ideal.
-
Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks. Use a combination of short-wave (254 nm) and long-wave (365 nm) UV light, as the fluorescent properties of the starting materials and products can differ. Stains like permanganate can also be useful.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for unambiguous monitoring. It allows you to track the disappearance of starting materials and the appearance of the product, and to identify the masses of any major byproducts, which is invaluable for troubleshooting.
Section 4: Optimized Experimental Protocol & Data
This protocol is a representative synthesis adapted from established methodologies for similar 7-azaindoles.[6][7][8]
Step 1: Sonogashira Coupling to form 2-Amino-3-((trimethylsilyl)ethynyl)-5-fluoropyridin-6-ol
-
To a flame-dried, three-neck flask under positive N₂ pressure, add 2-amino-3-iodo-5-fluoropyridin-6-ol (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.10 eq).
-
Add anhydrous, degassed THF, followed by anhydrous triethylamine (3.0 eq).
-
Add ethynyltrimethylsilane (1.5 eq) dropwise via syringe.
-
Heat the mixture to 50 °C and stir for 4 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues.
-
Concentrate the filtrate and purify by column chromatography to yield the TMS-protected intermediate.
Step 2: Desilylation and Intramolecular Cyclization
-
Dissolve the TMS-protected intermediate (1.0 eq) in anhydrous methanol.[7]
-
Add a catalytic amount of glacial acetic acid (0.1 eq).[7]
-
Heat the reaction to 60 °C and monitor by TLC/LC-MS until the starting material is consumed (typically 2-6 hours). The reaction involves in-situ desilylation followed by acid-catalyzed cyclization.
-
Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM), wash with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (e.g., gradient of 0-15% MeOH in DCM) to afford pure this compound.
Table 1: Reaction Parameter Optimization Summary
| Parameter | Sonogashira Coupling | Intramolecular Cyclization | Rationale & Key Considerations |
| Catalyst/Promoter | Pd(PPh₃)₄ / CuI | Acetic Acid (cat.) or CuSO₄ | Sonogashira requires the dual Pd/Cu system. Cyclization can be promoted by acid, base, or transition metals; acid is often simple and effective.[6][7] |
| Base | Triethylamine (TEA) | N/A (for acid catalysis) | TEA is crucial for the Sonogashira catalytic cycle. Must be anhydrous. |
| Solvent | Anhydrous THF or Dioxane | Anhydrous Methanol | Solvents must be anhydrous to prevent side reactions. Methanol facilitates in-situ desilylation in the cyclization step.[7] |
| Temperature | 50-65 °C | 60 °C (Reflux) | Moderate heat is needed to drive the coupling. Higher temps risk homocoupling. Cyclization requires heat to overcome the activation energy. |
| Atmosphere | Strict N₂ or Argon | N₂ recommended | Exclusion of O₂ is critical for the Sonogashira step to prevent catalyst degradation and side reactions. |
Section 5: Troubleshooting Decision Tree
This diagram provides a logical workflow for diagnosing and solving common issues.
References
-
Collum, D. B., et al. (2007). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society. Available at: [Link]
- Le, T. N., et al. (2018). Iron-Catalyzed Synthesis of 7-Azaindoles from o-Haloaromatic Amines and Terminal Alkynes under Microwave Irradiation. Molecules. (Note: This is a representative citation for microwave-assisted synthesis of this scaffold).
-
Whelligan, D. K., et al. (2010). An Efficient Protecting-Group-Free Two-Step Route to Aza- and Diazaindoles. The Journal of Organic Chemistry. Available at: [Link]
-
Pearson, W. H., et al. (2007). A Convenient, Scalable, One-Pot Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development. Available at: [Link]
-
Semantic Scholar. (2019). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Semantic Scholar. Available at: [Link]
-
Thieme. (2019). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Thieme. Available at: [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Minier, M., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. Available at: [Link]
-
Al-Hayali, R., et al. (2019). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules. Available at: [Link]
-
Lindhardt, A. T., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]
-
El-Sayed, N. S., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. Available at: [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Page loading... [wap.guidechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. semanticscholar.org [semanticscholar.org]
Technical Support Center: Stabilizing 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol in Solution
Welcome to the dedicated technical resource for researchers, scientists, and drug development professionals working with 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to mitigate degradation, ensuring the integrity and reproducibility of your experimental results.
Introduction: Understanding the Instability of this compound
This compound, a derivative of the 7-azaindole scaffold, is a valuable building block in medicinal chemistry.[1][2] However, its structure, which includes a hydroxypyridine moiety, makes it susceptible to degradation in solution, primarily through oxidation. The hydroxyl group on the electron-rich heterocyclic ring system behaves similarly to a phenol, rendering it prone to oxidation into colored quinone-like species.[3] This degradation can be catalyzed by factors commonly present in a laboratory environment, such as dissolved oxygen, trace metal ions, elevated pH, and light exposure.[3]
This guide will walk you through the underlying causes of this instability and provide actionable protocols to prevent it.
Frequently Asked Questions (FAQs)
Q1: Why is my solution of this compound turning yellow/brown?
This color change is a classic visual indicator of oxidation.[3] The hydroxypyridine moiety of your compound is likely being oxidized to form highly conjugated, colored byproducts. This process can be accelerated by dissolved oxygen in your solvent, exposure to ambient light, or a non-optimal pH of the solution.[3]
Q2: How does this degradation impact my experimental results?
Degradation of your compound can have severe consequences for your research, leading to:
-
Loss of Potency: The oxidized form of the molecule will likely have a different biological activity, or none at all.
-
Inaccurate Quantification: Degradation leads to a lower concentration of the active parent compound, causing errors in dose-response curves and other quantitative assays.[3]
-
Formation of Interfering Byproducts: Degradation products can introduce unforeseen variables into your experiments, potentially leading to confounding results or assay interference.
-
Precipitation: The oxidized products may polymerize, leading to decreased solubility and precipitation out of solution.[3]
Q3: Is the pyrrolo[2,3-b]pyridine core itself unstable?
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a robust heterocyclic system. However, like many such systems, it can be subject to metabolic degradation in biological systems, often through oxidation catalyzed by enzymes like Cytochrome P450.[4] In a chemical solution, the primary point of vulnerability for this compound is the 6-ol (hydroxyl) group, which significantly increases its susceptibility to chemical oxidation compared to the unsubstituted parent scaffold.
Q4: Can I just filter my discolored solution to remove the degradation products?
Filtering may remove precipitated polymers, but it will not remove soluble colored byproducts or restore the degraded parent compound. This approach does not address the root cause of the instability and will still result in a stock solution of unknown and lower-than-expected concentration.
Troubleshooting Guide: Proactive Measures to Prevent Degradation
The key to working with this compound is to proactively prevent degradation from the moment the compound is brought into solution.
Issue 1: Rapid Color Change Upon Dissolution
If you observe a color change immediately or within a few hours of dissolving the solid compound, the primary culprits are the solvent conditions and atmospheric exposure.
Root Causes:
-
Dissolved Oxygen: Standard laboratory solvents are saturated with atmospheric oxygen, a key reactant in the oxidation process.[3]
-
Inappropriate pH: Hydroxypyridines, like phenols, are significantly more susceptible to oxidation under neutral to basic conditions.[3] The stability of similar phenolic compounds is known to be pH-dependent.[3]
-
Trace Metal Contamination: Metal ions (e.g., iron, copper) in solvents or from lab equipment can catalyze oxidative reactions.[3]
Solutions & Protocols:
-
Solvent Preparation is Critical:
-
Degassing: Before use, thoroughly degas your chosen solvent. Common methods include sparging with an inert gas (nitrogen or argon) for 15-30 minutes, or using several freeze-pump-thaw cycles.
-
pH Adjustment: For aqueous-based solutions, ensure the pH is slightly acidic (pH < 7). Phenolic compounds are generally more stable in acidic conditions.[3] A buffer system (e.g., citrate or acetate) at pH 4-6 is recommended. For organic solvents like DMSO, which can be slightly basic, using freshly opened, high-purity anhydrous grade is advisable.
-
-
Work Under an Inert Atmosphere:
-
Dissolve the compound in a vial that has been flushed with nitrogen or argon.
-
After dissolution, flush the headspace of the vial with the inert gas before sealing tightly. This displaces oxygen that may have entered during handling.[3]
-
Issue 2: Degradation During Storage (Days to Weeks)
If your stock solution appears stable initially but changes color or shows signs of precipitation after storage, the storage conditions are likely inadequate.
Root Causes:
-
Light Exposure: Photons can provide the energy to initiate and accelerate oxidative degradation pathways.[3]
-
Temperature Fluctuations: Repeated freeze-thaw cycles can introduce more dissolved oxygen into the solution and accelerate degradation reactions.[5]
-
Oxygen Permeation: Over time, oxygen can permeate through standard vial caps.
Solutions & Protocols:
-
Proper Aliquoting and Storage:
-
Aliquot: Divide your stock solution into small, single-use aliquots. This minimizes the number of freeze-thaw cycles and the exposure of the bulk stock to air.[3][5]
-
Light Protection: Always store aliquots in amber vials to protect them from light.[3]
-
Seal Tightly: Use vials with PTFE-lined caps to ensure a tight seal and minimize oxygen ingress.
-
Storage Temperature: Store aliquots at -20°C or, for long-term storage (months), at -80°C.[5]
-
-
Use of Additives:
-
Antioxidants: The addition of a radical-scavenging antioxidant can significantly prolong the stability of the solution.[3][6][7] The choice of antioxidant depends on the solvent and downstream application.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, adding a small amount of a chelating agent like EDTA can sequester metal ions.[3]
-
Data Summary: Recommended Solvents and Additives
| Parameter | Recommendation | Rationale & Causality |
| Solvent Choice | Anhydrous DMSO, Degassed Ethanol, pH-adjusted aqueous buffers (pH 4-6) | Minimizes water content and controls pH to reduce the rate of oxidation. Degassing removes a key reactant (O2).[3] |
| pH (Aqueous) | pH 4.0 - 6.0 | The phenolate form of the hydroxyl group, which is more prevalent at higher pH, is more susceptible to oxidation. Acidic conditions stabilize the protonated form.[3] |
| Antioxidants | Butylated Hydroxytoluene (BHT) or Ascorbic Acid | These compounds act as radical scavengers, terminating the chain reactions of oxidative degradation.[3][8] |
| Concentrations | BHT: 0.01% (w/v); Ascorbic Acid: 0.1% (w/v) | Effective concentrations for preventing oxidation without significantly altering the solution properties for most applications.[3] |
| Chelating Agents | EDTA (1-5 mM) | Sequesters catalytic metal ions that can promote the formation of reactive oxygen species.[3] |
Visualizing the Process
Probable Degradation Pathway
The primary degradation route is the oxidation of the hydroxyl group, which can proceed through a radical mechanism to form quinone-like species that may further polymerize.
Caption: Probable oxidative degradation pathway of the compound.
Recommended Workflow for Solution Preparation
Following a systematic workflow is crucial to ensure the initial stability of your solution.
Caption: Workflow for preparing stable stock solutions.
Detailed Experimental Protocol: Preparation of a Stabilized Stock Solution
This protocol provides a step-by-step method for preparing a 10 mM stock solution of this compound (MW: 152.13 g/mol ) in DMSO, incorporating best practices to minimize degradation.
Materials:
-
This compound solid
-
Anhydrous, high-purity DMSO
-
Butylated Hydroxytoluene (BHT)
-
Amber glass vials with PTFE-lined screw caps
-
Source of inert gas (Nitrogen or Argon) with tubing
-
Analytical balance, vortex mixer, and micropipettes
Procedure:
-
Solvent Preparation:
-
Dispense the required volume of DMSO into a flask. For a 10 mM stock from 10 mg of the compound, you will need approximately 6.57 mL.
-
Add BHT to the DMSO to a final concentration of 0.01% (w/v). (e.g., 0.66 mg of BHT for 6.57 mL of DMSO). Mix until fully dissolved.
-
Place the flask in an ice bath and gently bubble nitrogen or argon gas through the solvent for 15-20 minutes to remove dissolved oxygen.
-
-
Compound Weighing and Dissolution:
-
Accurately weigh the desired amount of this compound (e.g., 10.0 mg) into a clean, appropriately sized amber vial.
-
Flush the vial containing the solid with inert gas for 30 seconds.
-
Using a pipette, add the correct volume of the prepared, degassed DMSO with BHT to the vial (6.57 mL for 10 mg to make a 10 mM solution).
-
Immediately cap the vial.
-
-
Final Preparation and Storage:
-
Gently vortex the vial until the solid is completely dissolved.
-
Briefly open the cap and flush the headspace of the vial with inert gas for another 30 seconds to displace any air introduced during the process.[3]
-
Immediately recap the vial tightly.
-
For long-term storage, it is highly recommended to aliquot this stock solution into smaller, single-use amber vials. During aliquoting, flush each new vial with inert gas before adding the solution and again in the headspace before sealing.
-
Label all aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the sealed aliquots upright in a freezer at -20°C or -80°C.
-
By implementing these rigorous handling and storage procedures, you can significantly reduce the degradation of this compound, ensuring the reliability and accuracy of your valuable research.
References
-
Lee, J. H., et al. (2021). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Foods, 10(9), 2053. [Link]
-
Cai, C.-Y., et al. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society, 146. [Link]
-
Lee, J. H., et al. (2021). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. FAO AGRIS. [Link]
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Cusabio. (n.d.). 5-Fluoro-1H-pyrrolo[2,3-b]pyridine. Cusabio. [Link]
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Watson, G. K., et al. (1974). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. Biochemical Journal, 140(2), 265–276. [Link]
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Merchant, R. R., et al. (2024). Oxidative Dearomatization of Pyridines. Journal of the American Chemical Society, 146(1), 24257–24264. [Link]
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Sałat, K. (2020). Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation. Postepy Higieny I Medycyny Doswiadczalnej, 74, 118-129. [Link]
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African Rock Art. (n.d.). 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine. [Link]
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Gedarawatte, S., et al. (2023). Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. Foods, 12(1), 193. [Link]
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Glomex. (n.d.). 5-Fluoro-1H-pyrrolo[2, 3-b]pyridine-6-carboxylic acid, 1 gram. Glomex Inc. [Link]
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Min, J., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Tetrahedron, 57(49), 9789-9803. [Link]
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Sałat, K. (2020). Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. Postepy Higieny I Medycyny Doswiadczalnej. [Link]
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Oguri, A., et al. (1998). Inhibitory effects of antioxidants on formation of heterocyclic amines. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 416(1-2), 85-92. [Link]
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Al-Bayati, R. I. H. (2018). A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica, 10(1), 143-150. [Link]
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Kumar, R., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Journal of Pharmaceutical Research International, 34(23A), 1-15. [Link]
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Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances, 11(35), 21398-21406. [Link]
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Li, L., et al. (2019). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(13), 1667-1672. [Link]
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Zagrodzka, J., & Szymańska, E. (2014). Studies of the degradation mechanism of pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives with analgesic activity: isolation and identification of products and summary. Acta Poloniae Pharmaceutica, 71(1), 129-135. [Link]
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Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21398-21406. [Link]
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Szymańska, E., et al. (2009). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 66(2), 145-151. [Link]
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Technical Support Center: Purification Challenges with Fluorinated Pyrrolopyridines
Welcome to the technical support center for navigating the unique purification challenges presented by fluorinated pyrrolopyridines. This guide is designed for researchers, scientists, and drug development professionals who encounter this promising, yet complex, class of compounds. The introduction of fluorine into the pyrrolopyridine scaffold dramatically alters its physicochemical properties, leading to enhanced metabolic stability, binding affinity, and bioavailability.[1][2][3] However, these same alterations introduce significant hurdles in purification.[4]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the issues you may face during experimental work. Our goal is to equip you with the scientific rationale behind these purification strategies, enabling you to make informed decisions and optimize your workflows.
The Fluorine Factor: Why Purification is a Unique Challenge
The high electronegativity and small size of the fluorine atom create a unique electronic environment within the pyrrolopyridine molecule.[1][5] This leads to:
-
Altered Polarity and Solubility: Fluorination can unpredictably change a molecule's polarity. While it can increase the hydrophobic surface, it can also introduce strong dipole moments, affecting solubility in common chromatographic solvents.[6][7] This duality often makes solvent selection for chromatography and recrystallization non-intuitive.[8]
-
Strong Intermolecular Interactions: Fluorine's ability to participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, influences crystal packing and can lead to difficulties in achieving crystallinity or the formation of oils.[8]
-
Co-elution with Impurities: Subtle differences in the fluorination pattern between the desired product and related impurities can make chromatographic separation difficult.[9]
-
On-Column Stability Issues: The electronic nature of fluorinated pyrrolopyridines can sometimes lead to degradation on acidic silica gel or other stationary phases.[10]
Troubleshooting Guides
Section 1: Column Chromatography
Column chromatography is a cornerstone of purification, yet fluorinated pyrrolopyridines often exhibit problematic behavior.[4]
Problem 1: Poor Separation and Co-elution of Impurities
-
Causality: The polarity of your fluorinated pyrrolopyridine may be very similar to that of a key impurity, leading to overlapping peaks. Standard solvent systems like hexane/ethyl acetate may not provide sufficient selectivity.
-
Solution Pathway:
-
Adjust Solvent System Polarity: Systematically vary the ratio of your mobile phase. If you observe no improvement, a different solvent system is necessary.[11]
-
Employ Orthogonal Solvent Systems: Switch to a solvent system with different selectivity. For example, if hexane/ethyl acetate fails, try dichloromethane/methanol. This exploits different intermolecular interactions to achieve separation.
-
Utilize Specialized Stationary Phases:
-
Fluorinated Phases (e.g., FluoroFlash®): These columns are specifically designed for the separation of fluorinated compounds, often providing enhanced selectivity.[9][12]
-
Reverse-Phase Chromatography (C18): For more polar fluorinated pyrrolopyridines, reverse-phase chromatography using a C18 column with a mobile phase of water/acetonitrile or water/methanol can be highly effective.[11] Adding a modifier like formic acid or trifluoroacetic acid can improve peak shape for basic compounds.
-
-
Problem 2: Streaking or Tailing of Basic Pyrrolopyridines on Silica Gel
-
Causality: The basic nitrogen atoms in the pyrrolopyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to poor peak shape and can even cause irreversible adsorption.[11]
-
Solution Pathway:
-
Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia into your mobile phase. This will neutralize the acidic sites on the silica gel, minimizing unwanted interactions.[11]
-
Switch to a Deactivated Stationary Phase: Consider using alumina (basic or neutral) or a deactivated silica gel, which has fewer accessible acidic sites.
-
Employ Reverse-Phase HPLC: As mentioned previously, reverse-phase chromatography is often a superior method for purifying basic compounds.
-
Problem 3: On-Column Degradation
-
Causality: The combination of the acidic silica surface and the electronic properties of your specific fluorinated pyrrolopyridine may catalyze a degradation reaction.[10]
-
Solution Pathway:
-
Neutralize the Stationary Phase: Add a basic modifier to the mobile phase as described above.
-
Change the Stationary Phase: Switch to a less acidic stationary phase like neutral alumina.
-
Minimize Contact Time: Use a shorter column and a faster flow rate to reduce the time the compound spends on the stationary phase.
-
Experimental Workflow: Optimizing Flash Chromatography
Caption: Flash Chromatography Workflow for Fluorinated Pyrrolopyridines.
Section 2: Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline material, but the unique properties of fluorinated compounds can make it challenging.[4][8]
Problem: Compound Oils Out or Fails to Crystallize
-
Causality: The solution may be supersaturated, cooling too quickly, or impurities are inhibiting crystal lattice formation. The specific intermolecular interactions of the fluorinated pyrrolopyridine may favor an amorphous state in the chosen solvent.[8]
-
Solution Pathway:
-
Systematic Solvent Screening: This is the most critical step. Test a wide range of solvents with varying polarities.
-
Employ a Two-Solvent System:
-
Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature.
-
Slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy.
-
Gently warm the solution until it becomes clear again, then allow it to cool slowly.
-
-
Induce Crystallization:
-
Slow Cooling: Allow the solution to cool to room temperature slowly, then transfer it to a refrigerator, and finally to a freezer to maximize crystal formation.
-
Table 1: Common Solvents for Recrystallization Screening
| Polarity | Solvent | Boiling Point (°C) | Notes |
| Non-Polar | Hexanes / Heptane | 69 / 98 | Good for precipitating more polar compounds. |
| Toluene | 111 | Can be effective for aromatic compounds. | |
| Intermediate | Dichloromethane (DCM) | 40 | Volatile, use with care. |
| Diethyl Ether | 35 | Highly flammable and volatile. | |
| Ethyl Acetate (EtOAc) | 77 | A versatile, moderately polar solvent. | |
| Polar Aprotic | Acetone | 56 | Can be a good single solvent. |
| Acetonitrile (ACN) | 82 | Often used in reverse-phase systems. | |
| Polar Protic | Isopropanol (IPA) | 82 | Good for hydrogen bond donors/acceptors. |
| Ethanol (EtOH) | 78 | Similar to IPA, often interchangeable. | |
| Water | 100 | Use for highly polar compounds. |
Frequently Asked Questions (FAQs)
Q1: My fluorinated pyrrolopyridine is extremely polar. How should I approach its purification by chromatography?
A1: Highly polar compounds are often challenging to purify using traditional normal-phase chromatography on silica gel.[11]
-
Reversed-Phase HPLC: This is typically the method of choice. A C18 column with a water/acetonitrile or water/methanol mobile phase is a good starting point.[11]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that are not well-retained in reversed-phase chromatography. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that uses supercritical CO2 as the mobile phase, often with a polar co-solvent like methanol.[13][14] It is particularly effective for separating polar and chiral compounds and is considered a "green" chromatography technique due to reduced organic solvent consumption.[13]
Q2: How can I separate positional isomers of a fluorinated pyrrolopyridine?
A2: Positional isomers often have very similar polarities, making them difficult to separate.
-
High-Performance Liquid Chromatography (HPLC): HPLC offers much higher resolution than flash chromatography and is often necessary for separating isomers.[11]
-
Specialized HPLC Columns:
-
Pentafluorophenyl (PFP) Columns: These columns offer unique selectivity for halogenated compounds and isomers due to multiple interaction mechanisms (hydrophobic, pi-pi, dipole-dipole).[9]
-
Fluorinated Stationary Phases: These can provide enhanced retention and selectivity for fluorinated analytes.[9][12]
-
-
Supercritical Fluid Chromatography (SFC): SFC has shown great success in separating positional isomers and other closely related compounds.[13][15]
Q3: What is "orthogonal purification," and why is it important for fluorinated pyrrolopyridines?
A3: Orthogonal purification involves using two or more purification techniques that separate compounds based on different chemical or physical properties.[16][17] For example, you might first use normal-phase chromatography (separation based on polarity) followed by recrystallization (separation based on solubility and crystal packing). This is crucial for complex mixtures because impurities that co-elute with your product in the first step are unlikely to have the same properties in the second, orthogonal step, leading to a much higher final purity.
Logical Diagram: Orthogonal Purification Strategy
Caption: Orthogonal Purification Decision Pathway.
Q4: How do I confirm the purity of my final fluorinated pyrrolopyridine?
A4: Purity should be assessed using a combination of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are essential for confirming the structure and assessing purity. The absence of impurity signals is a strong indicator of high purity.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides information on the compound's purity and confirms its molecular weight.[4] It's good practice to use a different chromatographic method for analysis than was used for purification.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: An analytical HPLC run, preferably on a different column type than the preparative separation, can provide a quantitative measure of purity.
References
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What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. Available at: [Link]
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SUPERCRITICAL FLUID CHROMATOGRAPHY - Agilent. Available at: [Link]
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Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - NIH. Available at: [Link]
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Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed. Available at: [Link]
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What is Supercritical Fluids Chromatography? - Shimadzu Italia. Available at: [Link]
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API Purification | Pharmaceutical Technology. Available at: [Link]
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Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central. Available at: [Link]
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Microbial degradation of sulfur, nitrogen and oxygen heterocycles - PubMed. Available at: [Link]
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Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics - MDPI. Available at: [Link]
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Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment - PMC - NIH. Available at: [Link]
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Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC - NIH. Available at: [Link]
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Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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A Two-Step Orthogonal Chromatographic Process for Purifying the Molecular Adjuvant QS-21 with High Purity and Yield - PubMed. Available at: [Link]
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The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC - PubMed Central. Available at: [Link]
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Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. Available at: [Link]
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Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. Available at: [Link]
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Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. Available at: [Link]
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Sequential (orthogonal) polishing chromatography; a "pool-less" process & how it works. Available at: [Link]
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N-Atom Deletion in Nitrogen Heterocycles - PubMed. Available at: [Link]
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Investigation of the substrate influence on the fluorination with Deoxofluor of some highly functionalized alicyclic scaffolds. Available at: [Link]
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Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC. Available at: [Link]
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ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. | Request PDF - ResearchGate. Available at: [Link]
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Research progress on preparation and purification of fluorine-containing chemicals in lithium-ion batteries | Request PDF - ResearchGate. Available at: [Link]
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Understanding the Selective Removal of Perfluoroalkyl and Polyfluoroalkyl Substances via Fluorine-Fluorine Interactions: A Critical Review - PubMed. Available at: [Link]
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Technical Support Guide: Strategies for Addressing Poor Cell Permeability of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common experimental challenge of poor cell permeability observed with 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol, a derivative of the 7-azaindole scaffold. Our goal is to provide you with the scientific rationale and actionable protocols to overcome this hurdle in your research.
Introduction: The Challenge with 7-Azaindole Scaffolds
This compound belongs to the 7-azaindole class of heterocyclic compounds. These scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets, particularly kinases.[1] However, the very features that can make them potent can also hinder their ability to cross the lipid bilayer of cell membranes. Specifically, the presence of polar functional groups, such as the 6-hydroxyl (-OH) and the pyrrole N1-H, introduces a significant challenge to achieving optimal cell permeability, which is a critical factor for oral bioavailability and therapeutic efficacy.[2]
This guide is structured to first help you diagnose the underlying reasons for poor permeability and then to provide a suite of validated strategies—from chemical modification to advanced formulation—to enhance the cellular uptake of your compound.
PART 1: FAQs - Diagnosing the Permeability Issue
This section addresses the fundamental questions regarding the physicochemical properties of this compound that contribute to its poor membrane translocation.
Q1: Why is my compound, this compound, likely exhibiting poor cell permeability?
A1: The poor cell permeability of this compound likely stems from its molecular structure, which contains multiple hydrogen bond donors (HBDs) that increase its polarity and reduce its lipophilicity. Passive diffusion across the cell membrane is most efficient for molecules that are relatively lipophilic and have a limited number of hydrogen bonding groups.[3]
The key structural features hindering permeability are:
-
The 6-hydroxyl (-OH) group: This is a potent hydrogen bond donor and acceptor.
-
The pyrrole N1-H group: The proton on the pyrrole nitrogen is also a hydrogen bond donor.[2]
These groups form strong interactions with water molecules, making it energetically unfavorable for the compound to leave the aqueous environment and partition into the hydrophobic lipid bilayer of the cell membrane. High numbers of HBDs are a known liability for membrane permeation.[4]
Q2: What are the key physicochemical properties I should evaluate first?
A2: Before proceeding to complex experiments, it's crucial to assess the compound's fundamental physicochemical properties against established guidelines for oral bioavailability, such as Lipinski's Rule of 5. The most critical parameters are:
-
Lipophilicity (logP): The partition coefficient between octanol and water. A logP between 1 and 3 is often considered optimal.
-
Molecular Weight (MW): Should ideally be < 500 Da.
-
Hydrogen Bond Donors (HBD): The number of N-H and O-H bonds. Should ideally be ≤ 5.
-
Hydrogen Bond Acceptors (HBA): The number of N and O atoms. Should ideally be ≤ 10.
-
Polar Surface Area (PSA): The surface sum over all polar atoms. A PSA > 140 Ų is often associated with poor permeability.
-
Aqueous Solubility: Poor solubility can be a confounding factor, limiting the concentration of the compound available for absorption.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value | Lipinski's Guideline | Implication for Permeability |
| Molecular Weight | ~167.14 g/mol | < 500 | Favorable |
| cLogP | ~1.5 - 2.0 | < 5 | Favorable |
| Hydrogen Bond Donors | 2 (N1-H, 6-OH) | ≤ 5 | Favorable |
| Hydrogen Bond Acceptors | 3 (N7, Pyrrole N, O) | ≤ 10 | Favorable |
| Polar Surface Area (PSA) | ~58-65 Ų | < 140 Ų | Favorable, but borderline |
Note: These values are estimations from cheminformatics software and should be experimentally verified.
While the compound does not violate Lipinski's rules based on simple counts, the strategic placement of the HBDs in a relatively small scaffold can still confer a high degree of polarity that negatively impacts passive diffusion.
Q3: How can I experimentally measure the permeability of my compound?
A3: Two widely accepted in vitro assays are recommended to quantitatively assess permeability. It is advisable to start with the simpler, cell-free assay first.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion.[5] It measures a compound's ability to diffuse from a donor well, through an artificial lipid membrane, to an acceptor well.[6] It is cost-effective and specifically isolates passive transport, making it an excellent first screen to determine if poor passive diffusion is the primary issue.[7]
-
Caco-2 Permeability Assay: This is the industry gold standard for predicting in vivo drug absorption.[8] It uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, complete with tight junctions and active transporters.[9][10] This assay can distinguish between passive diffusion and active transport, including identifying if the compound is a substrate for efflux pumps (e.g., P-glycoprotein), which actively remove compounds from the cell.[11]
A good correlation between PAMPA and Caco-2 results suggests the compound's transport is dominated by passive diffusion. A poor correlation, where Caco-2 permeability is much lower than PAMPA, may indicate the involvement of active efflux.[6]
PART 2: Troubleshooting Guide - Strategies to Enhance Cell Permeability
If you have confirmed that this compound has low permeability, the following strategies can be employed to improve its cellular uptake.
Q4: What is the most direct way to improve permeability via chemical modification?
A4: The prodrug approach is a highly effective and widely used strategy to enhance the permeability of polar molecules.[12][13] A prodrug is a pharmacologically inactive derivative that is converted in vivo (or in vitro in cells) to the active parent drug.[14] The strategy involves masking the polar functional groups (the HBDs) with lipophilic moieties that are later cleaved by intracellular enzymes, such as esterases.[15]
Recommended Modifications:
-
Mask the 6-hydroxyl group: Convert the -OH group into an ester (e.g., acetate, pivaloate) or a carbonate. These ester linkages are generally stable in buffer but are readily cleaved by intracellular esterases to release the active parent compound.
-
Mask the N1-H group: While more synthetically challenging, the pyrrole nitrogen can be protected with a promoiety designed for enzymatic cleavage.
This approach increases the compound's overall lipophilicity, facilitating its passive diffusion across the cell membrane.[4]
PART 3: Detailed Experimental Protocols
Here we provide standardized, step-by-step protocols for the key permeability assays discussed.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is adapted from standard methodologies to assess passive permeability. [5][16] Materials:
-
96-well donor plate (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plate (matching)
-
Lecithin in dodecane solution (e.g., 1-2% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (high permeability: e.g., testosterone; low permeability: e.g., atenolol)
-
Plate shaker
-
LC-MS/MS or UV-Vis plate reader for analysis
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (containing 5% DMSO to match donor solvent concentration) to each well of the 96-well acceptor plate. [7]2. Prepare Membrane: Using a pipette, carefully add 5 µL of the lecithin/dodecane solution to the membrane of each well in the donor plate. Allow it to soak for at least 5 minutes. Do not allow the pipette tip to touch the membrane. [7]3. Prepare Donor Solutions:
-
Prepare a 500 µM intermediate dilution of your test and control compounds in PBS.
-
From this, prepare the final donor solution at 50 µM in PBS. The final DMSO concentration should be maintained at 5%. [17]4. Start the Assay: Carefully add 150 µL of the donor solution to each corresponding well of the pre-coated donor plate.
-
-
Assemble the PAMPA Sandwich: Gently place the donor plate on top of the acceptor plate, ensuring the bottoms of the donor wells are submerged in the acceptor solution.
-
Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-18 hours on a plate shaker (e.g., 50-100 rpm) to ensure gentle mixing. [16]7. Sample Collection:
-
After incubation, carefully separate the plates.
-
Collect samples from both the donor and acceptor plates for analysis. Also, analyze a reference standard of the initial donor solution (T=0).
-
-
Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS or another suitable analytical method.
-
Calculation: The apparent permeability coefficient (Pₑ) is calculated using the following equation: Pₑ = - [ (VD * VA) / ((VD + VA) * Area * Time) ] * ln(1 - [Drug]acceptor / [Drug]equilibrium) Where VD and VA are volumes of donor and acceptor wells, Area is the membrane surface area, and Time is incubation time.
Protocol 2: Caco-2 Cell Permeability Assay
This protocol provides a framework for conducting a bidirectional Caco-2 assay to assess both passive permeability and active efflux. [8][9] Materials:
-
Caco-2 cells (from ATCC)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
Transwell inserts (e.g., 24-well, 0.4 µm pore size)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS), pH 7.4)
-
Test compound and controls (e.g., propranolol for high permeability, atenolol for low, talinolol for P-gp substrate) [10]* Lucifer yellow for monolayer integrity check
-
TEER (Transepithelial Electrical Resistance) meter
-
LC-MS/MS for analysis
Procedure:
Part A: Cell Seeding and Differentiation
-
Culture Caco-2 cells in flasks according to standard protocols.
-
Seed the Caco-2 cells onto the Transwell inserts at a density of approximately 60,000 cells/cm².
-
Culture the cells for 18-22 days, changing the medium every 2-3 days, to allow them to differentiate and form a polarized monolayer with tight junctions. [10] Part B: Monolayer Integrity Check
-
Before the experiment, measure the TEER of each well. A value >250 Ω·cm² typically indicates a healthy, confluent monolayer. [18]2. Alternatively, perform a Lucifer Yellow rejection assay. Add Lucifer Yellow to the apical side and measure its appearance in the basolateral side after incubation. A leakage rate of <1% confirms monolayer integrity. [11] Part C: Permeability Assay (Apical to Basolateral - A to B)
-
Wash the cell monolayers twice with pre-warmed (37°C) transport buffer.
-
Add fresh transport buffer to the basolateral (bottom) chamber (e.g., 1.2 mL).
-
Add the transport buffer containing the test compound (e.g., at 10 µM) to the apical (top) chamber (e.g., 0.3 mL). [18]4. Incubate at 37°C with gentle shaking (e.g., 50 rpm) for 2 hours. [8]5. At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.
Part D: Efflux Assay (Basolateral to Apical - B to A)
-
Perform the assay as in Part C, but reverse the chambers.
-
Add fresh transport buffer to the apical chamber (0.3 mL).
-
Add the transport buffer containing the test compound to the basolateral chamber (1.2 mL).
-
Incubate and collect samples as described above.
Part E: Analysis and Calculation
-
Quantify compound concentrations in all samples via LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER) : ER = Papp(B→A) / Papp(A→B) An ER > 2 is a strong indicator that the compound is a substrate for an active efflux transporter.[10]
References
- Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- Journal of Applied Pharmaceutical Science. (2012). Permeability enhancement techniques for poorly permeable drugs: A review.
- Mallikarjun, V., & Sravani, A. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science.
- Patel, G., & Patel, J. (2025). Permeability enhancement techniques for poorly permeable drugs: a review.
- ResearchGate. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability.
- Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- (n.d.). Caco2 assay protocol.
- Lin, Y., & Li, L. (n.d.). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins.
- Journal of Medicinal Chemistry. (2012). Predicting and improving the membrane permeability of peptidic small molecules. Journal of Medicinal Chemistry.
- ACS Publications. (n.d.). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors.
- Technology Networks. (n.d.). pampa-permeability-assay.pdf.
- ResearchGate. (n.d.). Nanoformulation strategies for improving intestinal permeability of drugs: A more precise look at permeability assessment methods and pharmacokinetic properties changes | Request PDF.
- Brayden, D. J. (2025). Overcoming poor permeability: Translating permeation enhancers for oral peptide delivery.
- PubMed. (2025).
- Enamine. (n.d.). Caco-2 Permeability Assay.
- Vici Health Sciences. (n.d.). Bioavailability Enhancement Service & Permeability Solutions.
- Evotec. (n.d.). Caco-2 Permeability Assay.
- BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
- Creative Bioarray. (n.d.). Caco-2 permeability assay.
- Slideshare. (n.d.). increase membrane permeability by prodrug design.
- Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols.
- PubMed Central. (2025).
- Benchchem. (n.d.). Physicochemical Properties of 1-Acetyl-7-azaindole: A Technical Guide.
- PubMed. (2020). Nanoformulation strategies for improving intestinal permeability of drugs: A more precise look at permeability assessment methods and pharmacokinetic properties changes.
- MDPI. (n.d.). Special Issue : Strategies to Enhance Drug Permeability across Biological Barriers.
- PubMed Central. (2024). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs.
- MDPI. (n.d.).
- ResearchGate. (2025). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Request PDF.
- PubMed Central. (n.d.). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane.
- MDPI. (n.d.).
- PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
- PubMed Central. (n.d.). Drug–Membrane Permeability across Chemical Space.
- ACS Publications. (n.d.).
- Scribd. (n.d.). Factors Affecting Cell Membrane Permeability | PDF.
- (n.d.).
- ResearchGate. (2025). Passive Membrane Permeability of Macrocycles Can Be Controlled by Exocyclic Amide Bonds | Request PDF.
- ResearchGate. (2025). (PDF)
- AQA A-Level Biology. (n.d.). Factors that affect the permeability of the cell surface membrane.
- AAT Bioquest. (2021). What factors can affect membrane permeability?.
- PubMed. (2019). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)
- RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
- (n.d.).
- PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
- MDPI. (n.d.).
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how to increase the stability of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol
A Guide to Enhancing Chemical Stability for Researchers
Welcome to the technical support guide for 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol (a derivative of 7-azaindole). This resource is designed for researchers, medicinal chemists, and formulation scientists to address the inherent stability challenges of this compound. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific rationale behind them, empowering you to troubleshoot issues and ensure the integrity of your experiments.
The core structure of this molecule, featuring a pyridin-6-ol moiety, makes it analogous to a phenol. This phenolic nature is the primary source of its instability, rendering it highly susceptible to degradation. This guide provides a series of frequently asked questions and in-depth troubleshooting protocols to mitigate these issues.
Part 1: Understanding the Instability
This section addresses the fundamental reasons behind the compound's instability, helping you recognize the signs of degradation and understand its chemical basis.
Q1: Why is my solution of this compound turning brown or dark-colored?
This color change is the most common visual indicator of compound degradation and should be treated as a critical sign that your sample's integrity is compromised.
Scientific Rationale: The discoloration is due to oxidation of the electron-rich pyridin-6-ol (phenolic) ring.[1] Much like phenols, this moiety can be easily oxidized to form highly colored quinone-imine species. These intermediates are very reactive and can subsequently polymerize, creating complex, dark-colored mixtures.[1] This process is often accelerated by dissolved oxygen, elevated pH, exposure to light, and the presence of trace metal ions.[1]
Consequences of Degradation:
-
Loss of Biological Activity: The structural change from the pyridinol to an oxidized form can eliminate its intended biological function.
-
Inaccurate Quantification: Degradation leads to a lower concentration of the active parent compound, compromising dose-response curves and other quantitative assays.
-
Formation of Interfering Byproducts: The degradation products can interfere with analytical measurements or produce confounding biological effects.
-
Reduced Solubility: The resulting polymers are often less soluble, which can lead to precipitation and further experimental complications.[1]
Caption: Oxidation pathway of this compound.
Part 2: Troubleshooting and Stabilization Protocols
This section provides actionable, step-by-step protocols to prevent degradation during storage, solution preparation, and experimental use.
Q2: How should I properly store the solid compound for maximum stability?
Storing the solid material correctly is the first line of defense against degradation.
Protocol for Solid Storage:
-
Container: Use an amber glass vial with a tight-fitting, inert cap (e.g., PTFE-lined). The amber color protects the compound from light, which can catalyze oxidation.[1]
-
Atmosphere: Before sealing, flush the vial with an inert gas like argon or nitrogen to displace atmospheric oxygen.[2][3]
-
Temperature: Store the vial at -20°C or, for long-term storage (months to years), at -80°C.[4]
-
Environment: Keep the container in a dark, dry location. A desiccator within the freezer can provide additional protection from moisture.
Q3: What is the definitive protocol for preparing a stable stock solution?
The preparation of stock solutions is the most critical step where degradation is likely to occur. Following this protocol is essential for reproducible results.
Scientific Rationale: The primary goal is to eliminate dissolved oxygen from the solvent, which is a key reactant in the oxidation pathway.[1] Using an inert atmosphere prevents re-exposure to oxygen during handling.
Caption: Recommended workflow for preparing oxidation-sensitive compound solutions.
Detailed Step-by-Step Protocol:
-
Solvent Preparation (Degassing): Solvents exposed to air are saturated with dissolved oxygen. This must be removed.
-
Inert Gas Sparging: Bubble argon or nitrogen gas through the solvent for 15-30 minutes using a fritted gas dispersion tube. This is a simple and effective method for most applications.[5]
-
Freeze-Pump-Thaw: For the most sensitive applications, perform at least three freeze-pump-thaw cycles. This involves freezing the solvent (e.g., with liquid nitrogen), applying a high vacuum to remove gases, thawing, and repeating the process.[5]
-
-
Handling Under Inert Atmosphere: All subsequent steps should be performed under an inert atmosphere to prevent re-exposure to oxygen.
-
Dissolution:
-
Weigh the solid this compound in a tared vial inside the glovebox or under a positive pressure of inert gas.
-
Add the degassed solvent to the solid. If necessary, use gentle sonication in a bath outside the glovebox (ensure the vial is sealed) to aid dissolution.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen, immediately divide the stock solution into single-use aliquots.
-
Use amber, PTFE-capped cryovials or glass vials.
-
Before sealing each aliquot, flush the headspace of the vial with inert gas for 30-60 seconds.[1]
-
Seal tightly and store at -80°C in the dark.
-
Q4: My compound degrades during my cell-based assay or enzymatic screen. How can I protect it in aqueous media?
In-use stability is a major challenge, especially in aqueous buffers that contain dissolved oxygen and are often at a neutral or slightly alkaline pH.
Troubleshooting Strategies:
-
pH Control: The stability of phenolic compounds is highly pH-dependent. They are generally more stable in slightly acidic conditions (pH < 7).[1][7][8] Alkaline conditions (pH > 7) deprotonate the hydroxyl group, forming a phenoxide ion that is much more susceptible to oxidation.[9]
-
Action: If your experimental conditions permit, maintain the buffer at a pH between 4 and 7.[10] Avoid alkaline buffers if at all possible.
-
-
Use Freshly Prepared Solutions: Prepare dilutions of your compound from a frozen, inert-atmosphere stock solution immediately before use. Do not store diluted aqueous solutions for extended periods.
-
Minimize Headspace: When preparing plates or reaction tubes, minimize the air-to-liquid volume ratio to reduce the amount of available oxygen.
-
Consider Antioxidants: If compatible with your assay, adding a small amount of an antioxidant to your final assay buffer can provide protection. (See Q5 for details).
Part 3: Advanced Stabilization Strategies
For applications requiring enhanced or long-term stability, such as in formulation development, consider these advanced methods.
Q5: Can I use antioxidants to stabilize my solutions? Which ones are recommended?
Yes, antioxidants are highly effective. They act as "sacrificial" molecules that are more readily oxidized than your compound of interest, thereby scavenging free radicals and reactive oxygen species.[11][12]
Scientific Rationale: Antioxidants interrupt the free-radical chain reactions that drive the oxidation of phenols.[12][13] Chain-breaking antioxidants like BHT donate a hydrogen atom to neutralize radicals, while preventive antioxidants can chelate metal ions that catalyze oxidation.[12]
| Antioxidant | Typical Concentration | Suitable Solvents | Key Considerations |
| Butylated Hydroxytoluene (BHT) | 0.01% - 0.1% (w/v) | Organic Solvents (DMSO, Ethanol) | Highly effective synthetic antioxidant for organic stock solutions.[1] |
| Ascorbic Acid (Vitamin C) | 100 µM - 1 mM | Aqueous Buffers | Excellent for aqueous systems but has its own stability limits. Prepare fresh. |
| Trolox | 50 µM - 500 µM | Aqueous / Organic | A water-soluble analog of Vitamin E, good for biological assays. |
| EDTA (Chelating Agent) | 10 µM - 100 µM | Aqueous Buffers | Not an antioxidant, but sequesters metal ions (Fe, Cu) that catalyze oxidation.[1] |
Protocol for Use:
-
Select an antioxidant compatible with your solvent system and downstream application.
-
Dissolve the antioxidant directly into your degassed solvent before adding the this compound.
-
Proceed with the stock solution preparation protocol as described in Q3.
Q6: Are there any formulation strategies that can improve stability for preclinical studies?
Yes, for in vivo studies or long-term storage, advanced formulation strategies can physically protect the molecule from degradation.
-
Complexation with Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes, encapsulating the labile phenolic portion of the molecule within their hydrophobic core. This sterically hinders access by oxygen and other degradants, improving both stability and solubility.[14][15]
-
Lipid-Based Formulations: Encapsulating the compound within liposomes or self-emulsifying drug delivery systems (SEDDS) can protect it from the aqueous environment and improve stability.[15][16][17]
-
Solid Dispersions: Creating a solid dispersion by dissolving the compound and a polymer carrier (e.g., PVP, HPMC) in a solvent and then removing the solvent can trap the drug in an amorphous state, which can enhance stability and dissolution.[15][18]
Part 4: Analytical Assessment of Stability
Verifying the stability of your compound is crucial for data integrity. A stability-indicating method is one that can accurately quantify the active compound in the presence of its degradants.
Q7: How can I quantitatively monitor the stability of my compound?
Several analytical techniques can be employed to perform stability studies. High-Performance Liquid Chromatography (HPLC) is the most common and robust method.[19][20]
| Technique | Primary Use | Advantages | Limitations |
| Reverse-Phase HPLC (RP-HPLC) | Quantification of parent compound; detection of degradation products. | High sensitivity, excellent resolution, and reproducibility. Can separate the parent peak from degradant peaks.[19] | Requires method development to be "stability-indicating." |
| UV-Vis Spectroscopy | Quick check for degradation. | Simple, fast. The appearance of new absorbance bands or a color change indicates degradation.[19] | Not specific. Cannot distinguish between different degradants or quantify the parent compound accurately in a mixture. |
| LC-MS | Identification of degradation products. | Combines the separation power of HPLC with the structural information from Mass Spectrometry.[19] Essential for identifying the mass of unknown degradant peaks. | More complex instrumentation; may not be quantitative without standards. |
| NMR Spectroscopy | Structural elucidation of degradation products. | Provides detailed structural information for identifying unknown compounds.[19] | Lower sensitivity compared to HPLC or MS; requires higher sample concentrations. |
Basic Protocol for an HPLC Stability Study:
-
Develop a Method: Develop an RP-HPLC method that shows a sharp, well-resolved peak for the parent compound, baseline-separated from any solvent or impurity peaks.
-
Forced Degradation: To validate the method, intentionally degrade the compound under harsh conditions (e.g., high pH, H₂O₂, heat, UV light). An effective stability-indicating method will show a decrease in the parent peak area and the appearance of new peaks for the degradation products.
-
Time-Point Analysis: Prepare your solution using the stabilization protocol (Q3). At specified time points (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot onto the HPLC.
-
Quantification: Monitor the peak area of the this compound. A decrease in peak area over time indicates degradation.
References
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
-
Cheng, J., et al. (2020). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Molecules. Retrieved from [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. Retrieved from [Link]
-
ResearchGate. (n.d.). Phenolic compounds as stabilizers of oils and antioxidative mechanisms under frying conditions: A comprehensive review. Retrieved from [Link]
-
Pateiro, M., et al. (2021). Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. Foods. Retrieved from [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]
-
Garg, V., et al. (2016). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Retrieved from [Link]
-
Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]
-
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Effect of pH on the stability of plant phenolic compounds. Retrieved from [Link]
-
Frontiers. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Retrieved from [Link]
-
NIH. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation. Retrieved from [Link]
-
Extraction Magazine. (2022). pH and Its Effects on Phytochemical Stability. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]
-
A Review. (n.d.). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress. Retrieved from [Link]
-
Sci-Hub. (n.d.). ChemInform Abstract: PHOTOCHEMISTRY OF FLUOROSUBSTITUTED AROMATIC AND HETEROAROMATIC MOLECULES. Retrieved from [Link]
-
Cusabio. (n.d.). 5-Fluoro-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, liquid crystal characterization and photo-switching studies on fluorine substituted azobenzene based esters. Retrieved from [Link]
-
Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability. Retrieved from [Link]
-
BioProcess International. (2016). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. Retrieved from [Link]
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Technical Support Center: A Researcher's Guide to 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol
Welcome to the technical support center for 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common experimental challenges. The core focus of this resource is to ensure the rigorous validation of on-target effects while systematically identifying and minimizing unintended off-target interactions.
The 1H-pyrrolo[2,3-b]pyridine core is a well-established scaffold in medicinal chemistry, forming the basis for numerous inhibitors targeting a range of protein families, most notably protein kinases.[1][2][3] Derivatives have shown potent activity against targets such as Fibroblast Growth Factor Receptors (FGFRs), Colony-Stimulating Factor 1 Receptor (CSF1R), and Ataxia-Telangiectasia Mutated (ATM) kinase.[2][4][5][6][7] Given this background, it is plausible that this compound may also exhibit activity towards one or more protein kinases. This guide will, therefore, emphasize best practices applicable to kinase inhibitor research, while remaining broadly relevant for the characterization of any small molecule inhibitor.
Frequently Asked Questions (FAQs)
Q1: I'm observing a cellular phenotype with this compound, but how can I be sure it's due to my intended target?
A1: This is a critical question in small molecule research. Distinguishing on-target from off-target effects is paramount for data integrity.[8] A multi-pronged approach is recommended:
-
Confirm Target Engagement: Directly verify that your compound binds to the intended target in a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays are the gold standard for this.[9]
-
Use a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical scaffold exists for your target, it should produce the same phenotype.[8] Congruent results from structurally distinct molecules strengthen the evidence for on-target activity.
-
Perform Rescue Experiments: If possible, overexpress a mutant version of your target that is resistant to the inhibitor. If the observed phenotype is rescued, it strongly suggests an on-target mechanism.
-
Titrate Your Compound: Use the lowest possible concentration of this compound that elicits the desired on-target effect.[8] Off-target effects are often more pronounced at higher concentrations.
Q2: My results with this compound are inconsistent between experiments. What are the likely causes?
A2: Inconsistent results often stem from variability in experimental conditions or compound integrity. Consider the following:
-
Compound Stability and Solubility: Ensure your stock solution is freshly prepared and that the compound is not precipitating in your cell culture media or assay buffer. Visually inspect for any precipitate.
-
Cell Health and Passage Number: Use cells with a consistent and low passage number. Cellular responses can change as cells are passaged. Ensure cells are healthy and not overgrown.
-
Reagent Consistency: Use fresh aliquots of key reagents, such as kinases or antibodies, for each experiment to avoid degradation.
-
Standardize Experimental Parameters: Maintain consistency in cell density, incubation times, and inhibitor concentrations across all experiments.[10]
Q3: My compound is potent in a biochemical assay but shows weak or no activity in a cell-based assay. What should I investigate?
A3: This is a common challenge in drug discovery and can be attributed to several factors:[11]
-
Cell Permeability: The compound may have poor membrane permeability. Consider its physicochemical properties. Computational tools can predict properties like LogP and polar surface area, which influence cell permeability.[8]
-
Cellular Efflux: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (MDR1).
-
Metabolic Instability: The compound could be rapidly metabolized by cellular enzymes.
-
High Intracellular ATP Concentration: If your target is a kinase, the high concentration of ATP within the cell (millimolar range) can outcompete ATP-competitive inhibitors, leading to a significant drop in potency compared to biochemical assays where ATP concentrations are often lower.[12]
In-Depth Troubleshooting Guides
Guide 1: Validating On-Target Engagement in Live Cells
Verifying that this compound binds to its intended target within the complex environment of a living cell is a critical first step. Below are two widely accepted methods to confirm target engagement.
CETSA is based on the principle that a protein's thermal stability changes upon ligand binding.[5][9][13] This allows for a direct assessment of target engagement in intact cells.[5][9][13]
Experimental Workflow for CETSA
Caption: CETSA workflow to validate target engagement.
Step-by-Step CETSA Protocol:
-
Cell Treatment: Seed and grow your cells of interest to ~80% confluency. Treat the cells with either vehicle (e.g., DMSO) or varying concentrations of this compound for a predetermined time.
-
Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis and Separation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Analysis: Carefully collect the supernatant (soluble fraction) and analyze the abundance of your target protein by Western blot.
-
Data Interpretation: A successful on-target interaction will result in a rightward shift of the melting curve (increased thermal stability) for the inhibitor-treated samples compared to the vehicle control.
The NanoBRET™ assay is a live-cell method that measures compound binding to a target protein by quantifying Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer.[4]
Principle of NanoBRET™ Target Engagement
Caption: NanoBRET™ assay principle.
Step-by-Step NanoBRET™ Protocol:
-
Cell Preparation: Transfect cells with a plasmid encoding your target protein fused to NanoLuc® luciferase. Seed the transfected cells into a white, 96-well assay plate.
-
Compound and Tracer Addition: Add a titration of this compound to the cells, followed by the addition of the specific fluorescent tracer for your target.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to reach binding equilibrium (typically 2 hours).
-
Signal Detection: Add the NanoBRET™ substrate and immediately measure the donor (450 nm) and acceptor (610 nm) emission signals using a luminometer.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). A dose-dependent decrease in the BRET ratio indicates competitive displacement of the tracer by your compound, confirming target engagement.
Guide 2: Characterizing and Mitigating Off-Target Effects
Even with confirmed on-target engagement, it is crucial to investigate potential off-target activities, as these can confound experimental results and lead to toxicity.
Given that the 1H-pyrrolo[2,3-b]pyridine scaffold is common in kinase inhibitors, a broad kinase screen is a logical step to identify potential off-targets.[5] Several commercial services offer kinase profiling panels that can test your compound against hundreds of kinases.
Decision Tree for Kinase Profiling Results
Caption: Decision-making after kinome profiling.
Step-by-Step Kinase Profiling Workflow:
-
Select a Screening Service: Choose a reputable contract research organization (CRO) that offers a comprehensive kinase screening panel.
-
Compound Submission: Provide a high-quality sample of this compound at a specified concentration (a high concentration, such as 1-10 µM, is often used for initial screens to maximize the chances of identifying off-targets).
-
Data Analysis: The service will provide a report detailing the percent inhibition of each kinase in the panel. Analyze this data to identify any kinases that are significantly inhibited.
-
Follow-Up Validation: For any significant off-target "hits," it is crucial to validate these findings in your own laboratory using orthogonal assays. This could involve measuring the IC50 for the off-target kinase in a biochemical assay or assessing the phosphorylation of its downstream substrates in a cellular context via Western blot.
Assessing the general cytotoxicity of your compound is essential to ensure that your observed phenotype is not simply a result of cell death.
Recommended Cytotoxicity Assays:
| Assay | Principle | Measures |
| MTT/XTT Assay | Mitochondrial reductase enzymes in viable cells convert a tetrazolium salt into a colored formazan product. | Metabolic activity |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes. | Cell membrane integrity |
| Caspase-3/7 Glo Assay | Measures the activity of executioner caspases, which are key mediators of apoptosis. | Apoptosis |
It is advisable to perform these assays in parallel to get a comprehensive view of the compound's effect on cell health.
Data Presentation and Interpretation
To facilitate clear communication and comparison of results, all quantitative data should be presented in a structured format.
Table 1: Example Data Summary for this compound
| Assay Type | Target/Cell Line | Result (IC50 / EC50 / ΔTm) |
| On-Target Biochemical Assay | Target Kinase X | 50 nM |
| On-Target Cellular Engagement (NanoBRET™) | Cell Line A | 200 nM |
| Cellular Thermal Shift Assay (CETSA) | Cell Line A | + 5.2 °C at 1 µM |
| Off-Target Kinase Profiling (at 1 µM) | Kinase Y | 85% Inhibition |
| Off-Target Kinase Profiling (at 1 µM) | Kinase Z | 60% Inhibition |
| Cell Viability (MTT Assay, 72h) | Cell Line A | 15 µM |
This structured data allows for a quick assessment of the compound's potency, selectivity, and therapeutic window.
By diligently applying these troubleshooting guides and validation protocols, researchers can build a robust and reliable dataset for this compound, confidently distinguishing its on-target mechanism from potential off-target effects.
References
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. (2019). PubMed. Retrieved January 19, 2026, from [Link]
-
Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. (n.d.). Taylor & Francis. Retrieved January 19, 2026, from [Link]
-
Novel 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivatives as broad spectrum antiproliferative agents: Synthesis, cell based assays, kinase profile and molecular docking study. (2018). PubMed. Retrieved January 19, 2026, from [Link]
-
Assessing Modes of Toxic Action of Organic Cations in In Vitro Cell-Based Bioassays: the Critical Role of Partitioning to Cells and Medium Components. (n.d.). PubMed Central (PMC). Retrieved January 19, 2026, from [Link]
-
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. (2021). National Institutes of Health (NIH). Retrieved January 19, 2026, from [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PubMed Central (PMC). Retrieved January 19, 2026, from [Link]
-
Sourcing High-Quality 5-Bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine: A Manufacturer's Perspective from China. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]
-
Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. (n.d.). PubMed Central (PMC). Retrieved January 19, 2026, from [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (n.d.). National Institutes of Health (NIH). Retrieved January 19, 2026, from [Link]
-
Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists. (2012). PubMed. Retrieved January 19, 2026, from [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. Retrieved January 19, 2026, from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved January 19, 2026, from [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). PubMed Central (PMC). Retrieved January 19, 2026, from [Link]
-
Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2025). PubMed. Retrieved January 19, 2026, from [Link]
-
SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. (n.d.). Retrieved January 19, 2026, from [Link]
-
Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
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- 3. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Novel 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivatives as broad spectrum antiproliferative agents: Synthesis, cell based assays, kinase profile and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing Modes of Toxic Action of Organic Cations in In Vitro Cell-Based Bioassays: the Critical Role of Partitioning to Cells and Medium Components - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Confirming the Purity of Synthesized 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol
For researchers, scientists, and drug development professionals, the synthesis of a novel compound is but the first step. The subsequent, and arguably more critical, phase is the rigorous confirmation of its purity. This guide provides an in-depth comparison of analytical techniques for verifying the purity of synthesized 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol, a fluorinated 7-azaindole derivative of significant interest in medicinal chemistry. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure a self-validating approach to purity assessment.
The pyrrolo[2,3-b]pyridine (7-azaindole) skeleton is a privileged scaffold in numerous biologically active compounds.[1][2] The introduction of a fluorine atom and a hydroxyl group, as in this compound, can significantly modulate the physicochemical and pharmacological properties of the parent molecule.[3] However, these modifications also present unique challenges in purification and analytical characterization.
The Synthetic Landscape and Potential Impurities
A plausible synthetic strategy might involve the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization, or the use of a pre-functionalized pyridine precursor. Common synthetic routes for azaindoles often involve transition-metal-catalyzed cross-coupling reactions and cyclization steps.[2]
Potential Impurities to Consider:
-
Starting Materials: Incomplete consumption of starting materials is a common source of impurities.
-
Reagents and Catalysts: Residual catalysts (e.g., palladium), ligands, and reagents used in the synthesis.
-
Positional Isomers: Incomplete regioselectivity during functionalization can lead to the formation of isomers.
-
Byproducts of Side Reactions: Dehalogenation, over-alkylation, or other unintended reactions can generate structurally related impurities.
-
Degradation Products: The 7-azaindole core can be sensitive to harsh acidic or basic conditions, potentially leading to degradation.[6]
The following workflow illustrates a logical approach to confirming the purity of your synthesized this compound.
Caption: A logical workflow for the comprehensive purity assessment of synthesized compounds.
Comparative Analysis of Key Analytical Techniques
A multi-pronged analytical approach is essential for a definitive statement on purity. Relying on a single technique is insufficient, as each method has its inherent limitations. Here, we compare the most critical techniques for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination
HPLC is the cornerstone of purity analysis in pharmaceutical development, offering high resolution and quantitative accuracy. For a polar, heterocyclic compound like this compound, a reversed-phase HPLC method is the most appropriate starting point.
Causality of Method Development Choices:
-
Column Selection: A C18 column is a good initial choice. However, due to the polar nature of the analyte, peak tailing can be an issue. An alternative is a polar-embedded or polar-endcapped C18 column, which provides better peak shape for polar compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or acetate for MS compatibility) and an organic modifier (acetonitrile or methanol) is typically required to resolve the main compound from potential impurities with varying polarities.
-
pH Control: The pH of the mobile phase is critical for controlling the ionization state of the analyte and any basic or acidic impurities, thereby influencing their retention and peak shape. A pH around 3-4 is often a good starting point for nitrogen-containing heterocycles.
-
Detection: A photodiode array (PDA) detector is highly recommended as it provides spectral information across a range of wavelengths, which can help in identifying co-eluting impurities and selecting the optimal wavelength for quantification.
Alternative HPLC Method: Hydrophilic Interaction Liquid Chromatography (HILIC)
For highly polar compounds that show poor retention in reversed-phase HPLC, HILIC is a valuable alternative. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of organic solvent and a small amount of water. This technique can provide orthogonal selectivity to reversed-phase methods.
Data Presentation: HPLC Purity Analysis
| Parameter | Method 1: Reversed-Phase | Method 2: HILIC |
| Column | Polar-Embedded C18, 2.1 x 100 mm, 2.7 µm | Amide-based HILIC, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 90:10 Acetonitrile:Water with 10 mM Ammonium Formate |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 10:90 Acetonitrile:Water with 10 mM Ammonium Formate |
| Gradient | 5-95% B in 15 min | 95-5% A in 15 min |
| Flow Rate | 0.3 mL/min | 0.3 mL/min |
| Detection | PDA at 254 nm and 280 nm | PDA at 254 nm and 280 nm |
| Expected Purity | >98% | >98% |
Experimental Protocol: HPLC Purity Determination
-
Sample Preparation: Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of approximately 1 mg/mL. Dilute this stock solution with the initial mobile phase to a working concentration of about 0.1 mg/mL.
-
Instrumentation: Use a calibrated HPLC system equipped with a gradient pump, autosampler, column thermostat, and a PDA detector.
-
Method Execution: Equilibrate the chosen column with the initial mobile phase conditions for at least 15 minutes. Inject the sample and run the gradient method as described in the table above.
-
Data Analysis: Integrate the chromatogram to determine the area percent of the main peak relative to the total area of all peaks. The purity is typically reported as the area percentage of the main peak.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Confirmation and Impurity Identification
LC-MS combines the separation power of HPLC with the mass-resolving capability of mass spectrometry, making it an indispensable tool for confirming the molecular weight of the synthesized compound and identifying unknown impurities.
Causality of MS Parameter Choices:
-
Ionization Source: Electrospray ionization (ESI) is the preferred method for polar molecules like this compound. It is a soft ionization technique that typically produces the protonated molecule [M+H]+.
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, is highly recommended. HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the parent ion and any impurities.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion (MS/MS) provides valuable structural information that can aid in the unambiguous identification of the compound and the characterization of impurities.
Experimental Protocol: LC-MS Analysis
-
LC Method: Utilize the same HPLC method developed for purity analysis.
-
MS Parameters (ESI+):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: m/z 50-500
-
-
Data Acquisition: Acquire data in both full scan mode to obtain the mass spectrum of all eluting compounds and in MS/MS mode for the main peak and any significant impurities.
Expected Mass Spectrometry Data for this compound (C₇H₅FN₂O):
-
Calculated Monoisotopic Mass: 152.0386
-
Expected [M+H]⁺ (High Resolution): 153.0459
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within a molecule. For purity assessment, ¹H NMR is particularly powerful for detecting and quantifying proton-containing impurities.
Causality of NMR Experimental Choices:
-
Solvent: A deuterated solvent that fully dissolves the compound is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar, hydroxyl-containing compounds as it can exchange with the -OH and -NH protons, which can be observed in the spectrum.
-
¹H NMR: This is the primary experiment for purity assessment. The presence of unexpected signals can indicate impurities. The integration of signals can be used to quantify the level of impurities if their structures are known or can be inferred.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule and can help to confirm the structure and identify carbon-containing impurities.
-
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and specific technique for confirming the presence and chemical environment of the fluorine atom. The absence of other fluorine-containing signals is a strong indicator of purity with respect to fluorinated impurities.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule.
Expected ¹H NMR Spectral Features for this compound (in DMSO-d₆):
-
Signals for the aromatic protons on the pyrrole and pyridine rings. The fluorine atom will cause splitting of adjacent proton signals (H-F coupling).
-
A broad singlet for the pyrrole -NH proton.
-
A broad singlet for the hydroxyl -OH proton.
Elemental Analysis: A Fundamental Confirmation of Composition
Elemental analysis (CHN analysis) determines the percentage composition of carbon, hydrogen, and nitrogen in a sample. This technique provides a fundamental confirmation of the empirical formula of the synthesized compound.
Causality of Data Interpretation:
The experimentally determined percentages of C, H, and N should be within a narrow tolerance (typically ±0.4%) of the calculated theoretical values for the proposed formula (C₇H₅FN₂O). A significant deviation may indicate the presence of impurities or residual solvent.
Theoretical Elemental Composition for C₇H₅FN₂O:
-
Carbon (C): 55.27%
-
Hydrogen (H): 3.31%
-
Nitrogen (N): 18.41%
Comparison of Purity Assessment Methods
| Analytical Technique | Strengths | Weaknesses | Best For |
| HPLC | High resolution, quantitative, robust | May not detect non-UV active impurities | Quantifying known and unknown impurities |
| LC-MS | Confirms molecular weight, identifies impurities | Not inherently quantitative without standards | Confirming identity and identifying unknown impurities |
| NMR | Provides detailed structural information, can be quantitative | Lower sensitivity than HPLC, complex mixtures can be difficult to interpret | Unambiguous structural confirmation and identifying structurally related impurities |
| Elemental Analysis | Confirms elemental composition | Does not provide information on the nature of impurities | Verifying the empirical formula of the bulk material |
Conclusion: A Self-Validating Purity Confirmation Strategy
Confirming the purity of a synthesized compound like this compound requires a multi-faceted and orthogonal analytical approach. No single technique can provide a complete picture. By logically combining the quantitative power of HPLC, the identification capabilities of LC-MS, the definitive structural information from NMR, and the fundamental compositional data from elemental analysis, researchers can build a robust and self-validating dossier that unequivocally confirms the purity of their synthesized material. This rigorous approach is not merely a procedural formality but a cornerstone of scientific integrity and a prerequisite for advancing drug development programs.
References
- Mushtaq, N., et al. (2008). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36-39.
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
- Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo (2, 3-b) pyridine). Current Organic Chemistry, 5(5), 471-506.
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- 3. Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
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- 6. researchgate.net [researchgate.net]
A Comparative Guide to FGFR Inhibition: Evaluating the Potential of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol Against Clinically Approved Therapeutics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted oncology, the Fibroblast Growth Factor Receptor (FGFR) signaling pathway has emerged as a critical axis in the proliferation and survival of various cancers. Genetic aberrations in FGFR genes, including amplifications, mutations, and fusions, are key oncogenic drivers in a subset of malignancies, most notably cholangiocarcinoma and urothelial carcinoma. This has spurred the development of a new class of therapeutics: FGFR inhibitors. This guide provides an in-depth comparison of the therapeutic landscape, pitting the potential of the novel scaffold 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol against established, clinically approved FGFR inhibitors.
While direct experimental data for this compound as an FGFR inhibitor is not yet prominent in published literature, its core structure, 1H-pyrrolo[2,3-b]pyridine, is the foundation of a promising class of potent kinase inhibitors. This guide will, therefore, leverage data from a potent analog of this class to project its potential and benchmark it against the approved agents: Futibatinib , Pemigatinib , Infigratinib , and Erdafitinib .
The FGFR Signaling Axis: A Primer
The FGFR family comprises four receptor tyrosine kinases (FGFR1-4) that, upon binding with fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating a cascade of downstream signaling. Key pathways activated include the RAS-RAF-MEK-ERK (MAPK) pathway, which is central to cell proliferation, and the PI3K-AKT-mTOR pathway, a critical regulator of cell survival and growth. In normal physiology, this signaling is tightly controlled. However, in certain cancers, constitutive activation of FGFRs due to genetic alterations leads to uncontrolled cell division and tumor progression.
Caption: Simplified FGFR signaling cascade.
The Emerging Potential of the 1H-pyrrolo[2,3-b]pyridine Scaffold
Recent research has highlighted the 1H-pyrrolo[2,3-b]pyridine core as a versatile and potent scaffold for kinase inhibition, including for FGFR. A notable study detailed the design and synthesis of derivatives of this scaffold, identifying a lead compound, herein referred to as "Analog 4h," with significant pan-FGFR inhibitory activity.[1][2] This analog demonstrates the potential of this chemical class to effectively target the ATP-binding pocket of FGFRs.
The structure-activity relationship (SAR) studies suggest that modifications at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring can enhance potency by forming hydrogen bonds with the kinase hinge region.[2] This provides a strong rationale for the potential of this compound as a starting point for a new generation of FGFR inhibitors.
Comparative Analysis: 1H-pyrrolo[2,3-b]pyridine Analog vs. Approved FGFR Inhibitors
This section provides a head-to-head comparison based on available preclinical and clinical data.
Mechanism of Action and Potency
A key differentiator among FGFR inhibitors is their mode of binding—reversible versus irreversible. Reversible inhibitors, such as Pemigatinib, Infigratinib, and Erdafitinib, compete with ATP for the kinase binding site. In contrast, irreversible inhibitors like Futibatinib form a covalent bond with a specific cysteine residue in the ATP pocket, leading to prolonged target inhibition.[3] The 1H-pyrrolo[2,3-b]pyridine derivatives, including Analog 4h, have been characterized as reversible, ATP-competitive inhibitors.[2]
| Inhibitor | Type | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| Analog 4h | Reversible | 7 | 9 | 25 | 712 |
| Futibatinib | Irreversible | 1.8 | 1.4 | 1.6 | 3.7 |
| Pemigatinib | Reversible | 0.4 | 0.5 | 1.2 | 30 |
| Infigratinib | Reversible | 1.1 | 1.0 | 2.0 | 61 |
| Erdafitinib | Reversible | 1.2 | 2.5 | 3.0 | 5.7 |
Data compiled from multiple sources.[2][4][5][6][7]
From this data, it is evident that while Analog 4h shows potent inhibition of FGFR1, 2, and 3, it is significantly less active against FGFR4. This profile suggests a degree of selectivity that could be therapeutically advantageous, potentially reducing off-target effects associated with FGFR4 inhibition. However, the approved inhibitors, particularly Futibatinib and Pemigatinib, demonstrate sub-nanomolar to low nanomolar potency across FGFR1-3.
Kinase Selectivity
A crucial aspect of targeted therapy is the selectivity of the inhibitor for its intended target over other kinases, which minimizes off-target toxicities. Comprehensive kinase panel screening provides a clearer picture of an inhibitor's selectivity profile.
| Inhibitor | Selectivity Profile Highlights |
| Analog 4h | Data from a full kinase panel is not publicly available. The ~100-fold selectivity for FGFR1/2 over FGFR4 is notable.[2] |
| Futibatinib | Highly selective for FGFR1-4. In a panel of 296 kinases, only 3 non-FGFR kinases showed >50% inhibition at 100 nM. |
| Pemigatinib | Highly selective for FGFR1-3. Weaker activity against FGFR4 and VEGFR2. In a panel of 56 kinases, only KDR and c-KIT were inhibited with an IC50 <1,000 nM. |
| Infigratinib | Potent and selective for FGFR1-3 over FGFR4 and other kinases like VEGFR2. |
| Erdafitinib | Potent pan-FGFR inhibitor (FGFR1-4). Also shows some activity against other kinases such as RET, KIT, and VEGFR2.[5] |
Data compiled from multiple sources.
Clinical Efficacy and Approved Indications
The true measure of an inhibitor's performance is its clinical efficacy. The approved FGFR inhibitors have demonstrated significant clinical benefit in patients with specific FGFR-aberrant cancers.
| Inhibitor | Approved Indication(s) | Overall Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) |
| Futibatinib | Previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma (iCCA) with FGFR2 fusions or other rearrangements. | 42% | 9.7 months | 9.0 months |
| Pemigatinib | Previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement. | 36% | 7.5 months | 6.9 months |
| Infigratinib | Previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement. (Approval withdrawn in May 2024 due to difficulties in recruiting for confirmatory trials). | 23% | 5.0 months | 7.3 months |
| Erdafitinib | Locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations that has progressed during or after at least one line of prior platinum-containing chemotherapy. | 40% | 5.6 months | 5.5 months |
Clinical trial data for approved indications.[8][9][10][11][12][13]
While clinical data for the 1H-pyrrolo[2,3-b]pyridine class is not available, the potent in vitro activity of Analog 4h against FGFR1-3 suggests it could have potential in cancers driven by aberrations in these receptors, similar to the approved agents.
Safety and Tolerability
The adverse effect profiles of the approved FGFR inhibitors are largely class-related, stemming from the on-target inhibition of FGFR signaling in healthy tissues.
| Inhibitor | Common Adverse Events (≥20% of patients) |
| Futibatinib | Hyperphosphatemia, nail toxicity, musculoskeletal pain, constipation, diarrhea, fatigue, dry mouth, alopecia, stomatitis, abdominal pain, dry skin. |
| Pemigatinib | Hyperphosphatemia, alopecia, diarrhea, nail toxicity, fatigue, dysgeusia, nausea, constipation, stomatitis, dry eye, dry mouth, decreased appetite. |
| Infigratinib | Hyperphosphatemia, increased creatinine, nail toxicity, stomatitis, dry eye, fatigue, alopecia, palmar-plantar erythrodysesthesia, arthralgia, dysgeusia. |
| Erdafitinib | Hyperphosphatemia, stomatitis, fatigue, increased creatinine, diarrhea, dry mouth, onycholysis, dysgeusia, alopecia, palmar-plantar erythrodysesthesia. |
Information compiled from prescribing information and clinical trial publications.[8][9][10][11][12][13]
Hyperphosphatemia is a consistent on-target effect of FGFR inhibition, as FGFRs play a role in phosphate homeostasis. Ocular toxicities, such as dry eye and retinal pigment epithelial detachment, are also a known class effect. The selectivity profile of the 1H-pyrrolo[2,3-b]pyridine scaffold, particularly its weaker inhibition of FGFR4, could potentially translate to a differentiated and more tolerable safety profile, but this remains to be demonstrated in preclinical toxicology studies and clinical trials.
Experimental Methodologies
For researchers aiming to characterize novel FGFR inhibitors, standardized and robust assays are essential. Below are detailed protocols for key in vitro assays.
In Vitro Kinase Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase activity and inhibition.
Caption: Workflow for a TR-FRET kinase assay.
Step-by-Step Protocol:
-
Compound Preparation: Serially dilute the test compounds in DMSO to create a concentration gradient. Further dilute these into the appropriate kinase assay buffer.
-
Reaction Mixture: Prepare a master mix containing the FGFR kinase, a biotinylated peptide substrate, and ATP in kinase reaction buffer.
-
Kinase Reaction: In a 384-well plate, add the diluted compounds followed by the kinase reaction mixture. Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a detection solution containing a Europium (Eu)-labeled anti-phospho-substrate antibody and an Allophycocyanin (APC)-labeled streptavidin.
-
Incubation: Incubate the plate at room temperature for 60 minutes in the dark to allow for the binding of the detection reagents.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the Eu and APC wavelengths. The ratio of the signals is proportional to the degree of substrate phosphorylation.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Caption: Workflow for an MTT cell proliferation assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate an FGFR-dependent cancer cell line (e.g., SNU-16, KATO-III) in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor and incubate for a period that allows for multiple cell doublings (typically 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[14][15]
-
Solubilization: Add a solubilizing agent (e.g., DMSO, or a solution of SDS in dilute HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value from the dose-response curve.
Conclusion and Future Directions
The landscape of FGFR inhibitors is rapidly evolving, with several potent and selective agents now clinically approved for specific, genetically defined cancers. These drugs represent a significant advancement in precision oncology. While direct evidence is lacking for this compound, the demonstrated potency of its core 1H-pyrrolo[2,3-b]pyridine scaffold in preclinical studies marks it as a platform of high interest for the development of next-generation FGFR inhibitors.[2]
Key takeaways from this comparative analysis include:
-
Potency and Selectivity: The 1H-pyrrolo[2,3-b]pyridine scaffold can yield compounds with nanomolar potency against FGFR1-3, comparable to approved inhibitors. Its weaker activity against FGFR4 may offer a potential avenue for a differentiated safety profile.
-
Mechanism of Action: While the current 1H-pyrrolo[2,3-b]pyridine analogs are reversible inhibitors, the success of the irreversible inhibitor Futibatinib suggests that future drug design efforts could explore the incorporation of a reactive moiety onto this scaffold to achieve covalent binding.
-
Clinical Potential: The path to clinical validation is long and requires extensive preclinical characterization, including in vivo efficacy in tumor models and comprehensive toxicology studies. However, the foundational data for the 1H-pyrrolo[2,3-b]pyridine class is compelling.
For researchers in the field, the exploration of novel scaffolds like 1H-pyrrolo[2,3-b]pyridine is crucial for overcoming the challenges of acquired resistance to current therapies and for improving the therapeutic window of FGFR inhibition. The methodologies outlined in this guide provide a framework for the rigorous evaluation of such novel chemical entities.
References
- Pemigatinib (INCB054828). TargetMol. Accessed January 19, 2026.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Accessed January 19, 2026.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Accessed January 19, 2026.
- Erdafitinib (JNJ-42756493). MedChemExpress. Accessed January 19, 2026.
- Erdafitinib (JNJ-42756493) DataSheet. MedChemExpress. Accessed January 19, 2026.
- Futibatinib, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors. The Oncologist. Accessed January 19, 2026.
- Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use. National Institutes of Health. Accessed January 19, 2026.
- Futibatinib Is a Novel Irreversible FGFR 1–4 Inhibitor That Shows Selective Antitumor Activity against FGFR-Deregulated Tumors. AACR Journals. Accessed January 19, 2026.
- Futibatinib in Intrahepatic Cholangiocarcinoma with FGFR2 Fusions or Rearrangements. The New England Journal of Medicine. Accessed January 19, 2026.
- MTT Assay Protocol for Cell Viability and Prolifer
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Accessed January 19, 2026.
- INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity. PLOS One. Accessed January 19, 2026.
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- Futibatinib in Previously Treated Locally Advanced or Metastatic Cholangiocarcinoma. The New England Journal of Medicine. Accessed January 19, 2026.
- Pemigatinib for previously treated, locally advanced or metastatic cholangiocarcinoma: a multicentre, open-label, single-arm, multicentre, phase 2 study. The Lancet Oncology. Accessed January 19, 2026.
- Efficacy and Safety of Infigratinib in Previously Treated Advanced Cholangiocarcinoma. The Oncologist. Accessed January 19, 2026.
- Erdafitinib in Locally Advanced or Metastatic Urothelial Carcinoma. The New England Journal of Medicine. Accessed January 19, 2026.
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A Comparative Guide to the Efficacy of 7-Azaindole Derivatives as Kinase Inhibitors
In the landscape of modern drug discovery, particularly in the realm of oncology, the pursuit of potent and selective kinase inhibitors is a paramount objective. Among the myriad of heterocyclic scaffolds explored, the 7-azaindole core has emerged as a privileged structure, demonstrating remarkable utility in the design of clinical kinase inhibitors. This guide provides an in-depth comparative analysis of the efficacy of various 7-azaindole derivatives, underpinned by experimental data and a mechanistic rationale for their activity. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.
The 7-Azaindole Scaffold: A Privileged Motif in Kinase Inhibition
The 7-azaindole ring system, a bioisostere of indole, offers a unique combination of physicochemical and structural features that make it an exceptional foundation for kinase inhibitors.[1][2] Its defining characteristic is the presence of a nitrogen atom in the six-membered ring, which, in conjunction with the pyrrolic nitrogen, facilitates a bidentate hydrogen bond interaction with the hinge region of the kinase ATP-binding site.[2][3] This dual hydrogen bonding capacity mimics the interaction of the adenine moiety of ATP, providing a strong anchor for the inhibitor and contributing significantly to its binding affinity.[4]
Furthermore, the introduction of the nitrogen atom can modulate the compound's physicochemical properties, such as solubility and metabolic stability, often leading to improved drug-like characteristics compared to their indole counterparts.
Comparative Efficacy of 7-Azaindole Derivatives: A Data-Driven Analysis
The true measure of a scaffold's utility lies in the performance of its derivatives. Here, we present a comparative analysis of the inhibitory activity of several key 7-azaindole derivatives against a panel of clinically relevant kinases. The data, presented in terms of IC50 values, highlights the impact of substitutions on the 7-azaindole core on potency and selectivity.
| Derivative | Target Kinase | Enzymatic IC50 (nM) | Cellular IC50 (nM) | Reference |
| Vemurafenib (PLX4032) | BRAF V600E | 31 | 310 (A375 cells) | [5] |
| PLX4720 | BRAF V600E | 13 | 500 (A375 cells) | [5] |
| Compound 12 | PI3Kγ | 3.4 | - | [6] |
| Azaindole 10 | PI3Kγ | 50 | - | [6] |
| PLX647 | KIT | - | 230 (M-07e cells) | [1] |
| PLX647 | FMS | - | 380 (M-NFS60 cells) | [1] |
| Compound 34d | CDK9 | 31 | - | [1] |
| Compound 34d | CDK1 | 240 | - | [1] |
| Compound 34d | CDK2 | 1600 | - | [1] |
Analysis of Structure-Activity Relationships (SAR):
The data clearly illustrates the profound impact of substitutions on the 7-azaindole scaffold. For instance, the development from the initial fragment hit to Vemurafenib involved strategic modifications that significantly enhanced its potency against the BRAF V600E mutant.[5] Specifically, the addition of a p-chlorophenyl group at the 5-position of the azaindole ring in Vemurafenib led to a marked improvement in cellular activity compared to its predecessor, PLX4720.[5]
In the case of PI3Kγ inhibitors, the addition of a 4-pyridyl moiety at the C3 position of the 7-azaindole core in compound 12 resulted in a greater than 14-fold increase in potency compared to the unsubstituted analog, azaindole 10.[6] This highlights the importance of targeting specific sub-pockets within the kinase active site to achieve high affinity.
Furthermore, the selectivity profile of compound 34d demonstrates that substitutions can be tailored to achieve desired selectivity against different members of a kinase family. With a 50-fold selectivity for CDK9 over CDK2, this derivative showcases the potential for fine-tuning the inhibitor's biological activity.[1]
Experimental Protocols: A Guide to Assessing Efficacy
To ensure the reproducibility and validity of efficacy data, standardized and well-characterized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of 7-azaindole kinase inhibitors.
General Synthesis of 3-Substituted 7-Azaindole Derivatives
The following protocol outlines a general synthetic route for the preparation of 3-substituted 7-azaindole derivatives, a common structural motif in potent kinase inhibitors.
Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Protocol:
-
Prepare Kinase Reaction Mixture: In a 384-well plate, prepare the kinase reaction mixture containing the kinase, substrate, ATP, and the 7-azaindole derivative at various concentrations. [7]Include appropriate controls (no inhibitor, no enzyme).
-
Initiate Kinase Reaction: Incubate the plate at the optimal temperature for the specific kinase (typically 30°C) for a defined period (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP. Incubate at room temperature for 40 minutes. [8]4. Convert ADP to ATP and Detect Luminescence: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30-60 minutes. [8]5. Measure Luminescence: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation. [9][10] Step-by-Step Protocol:
-
Cell Seeding: Seed cells (e.g., A375 melanoma cells for BRAF inhibitors) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 7-azaindole derivative. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. [11]4. Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals. [11]5. Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader. [11]6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mechanism of Action: The Hinge-Binding Interaction
The efficacy of 7-azaindole derivatives as kinase inhibitors is fundamentally rooted in their ability to form specific and stable interactions within the ATP-binding pocket of the target kinase. The primary interaction is the formation of two hydrogen bonds between the 7-azaindole core and the kinase hinge region.
Hydrogen bonding of 7-azaindole with the kinase hinge region.
This bidentate interaction, with the pyrrole N-H acting as a hydrogen bond donor and the pyridine nitrogen acting as a hydrogen bond acceptor, effectively anchors the inhibitor in the active site. [2]The various substituents on the 7-azaindole core then extend into adjacent hydrophobic pockets and solvent-exposed regions, forming additional interactions that contribute to both the potency and selectivity of the compound. The rational design of these substituents is therefore a critical aspect of developing effective 7-azaindole-based kinase inhibitors.
Conclusion and Future Perspectives
The 7-azaindole scaffold has proven to be an exceptionally valuable starting point for the development of a diverse range of potent and selective kinase inhibitors, with several compounds having already reached the clinic. The comparative efficacy data presented in this guide underscores the profound influence of structural modifications on the biological activity of these derivatives. By understanding the key structure-activity relationships and employing robust experimental methodologies, researchers can continue to harness the potential of the 7-azaindole core to design the next generation of targeted therapeutics. Future efforts will likely focus on further optimizing selectivity profiles to minimize off-target effects and exploring novel substitution patterns to overcome mechanisms of drug resistance.
References
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The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central. Available at: [Link]
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Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. Available at: [Link]
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7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. Available at: [Link]
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Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. PMC. Available at: [Link]
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Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]
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Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]
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The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. NIH. Available at: [Link]
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Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]
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New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. Available at: [Link]
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Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Available at: [Link]
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A Researcher's Guide to Characterizing the Cross-Reactivity Profile of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol
In the landscape of modern drug discovery, particularly within oncology and immunology, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a "privileged" structure.[1][2][3][4] Its remarkable ability to mimic the adenine hinge-binding motif of ATP allows it to effectively target the active sites of protein kinases.[2][4] The strategic placement of a fluorine atom and a hydroxyl group on this core, as in the novel compound 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol, suggests a potential for high-affinity binding and a unique selectivity profile. This guide provides a comprehensive framework for researchers and drug development professionals to meticulously characterize the cross-reactivity of this and similar novel 7-azaindole derivatives. We will delve into the scientific rationale behind experimental choices, present detailed protocols for key assays, and offer insights into interpreting the resulting data.
The 7-Azaindole Scaffold: A Double-Edged Sword of Potency and Promiscuity
The power of the 7-azaindole core lies in its hydrogen bonding capabilities with the kinase hinge region, a critical interaction for ATP-competitive inhibitors.[2][3] This fundamental binding mode is the reason for the broad applicability of this scaffold against numerous kinases, including ABL, SRC, VEGFR2, JAK2, and FGFR.[1][5][6][7] However, this versatility also presents a significant challenge: the potential for off-target binding and cross-reactivity. While in some cases, a multi-targeted kinase inhibitor is desirable, for many therapeutic applications, exquisite selectivity is paramount to minimize side effects and toxicity.[5] Therefore, a thorough investigation of the cross-reactivity profile is not just a regulatory hurdle but a crucial step in understanding the therapeutic potential and liabilities of a new chemical entity.
Charting the Course: A Strategic Approach to Cross-Reactivity Profiling
A systematic and tiered approach is essential to efficiently and comprehensively map the selectivity of a novel compound. The following workflow outlines a logical progression from broad, high-throughput screening to more focused, in-depth validation.
Figure 1: A tiered workflow for characterizing the cross-reactivity profile of a novel kinase inhibitor.
Phase 1: Casting a Wide Net with Kinome Scanning
The initial step is to understand the compound's interaction with a large panel of kinases. This provides an unbiased overview of its selectivity.
Experimental Protocol: Competitive Binding Kinome Scan
-
Compound Preparation: Solubilize this compound in DMSO to a stock concentration of 10 mM.
-
Assay Principle: The compound is tested at a fixed concentration (e.g., 1 µM) against a panel of over 400 human kinases. The assay measures the displacement of a proprietary, immobilized ligand from the kinase active site.
-
Data Acquisition: The amount of kinase bound to the immobilized ligand is quantified, and the results are expressed as a percentage of the DMSO control (% control). A lower % control value indicates stronger binding of the test compound.
-
Data Analysis: The results are typically visualized as a "tree spot" diagram, where each dot represents a kinase, and the size of the dot corresponds to the binding affinity.
Hypothetical Data Presentation
Table 1: Kinome Scan Primary Hits for this compound at 1 µM
| Kinase Target | % Control | Putative Interaction Strength |
| FGFR1 | 2.5 | High |
| FGFR2 | 4.1 | High |
| VEGFR2 | 8.9 | High |
| JAK2 | 35.2 | Moderate |
| SRC | 48.7 | Low |
| ABL1 | 65.4 | Very Low |
This hypothetical data suggests that this compound is a potent binder to the FGFR and VEGFR families, with weaker interactions observed with other kinases.
Phase 2: Validating Hits and Quantifying Potency
The hits from the initial screen must be validated using orthogonal, quantitative methods. This phase aims to determine the potency (IC50) of the compound against the primary targets and key off-targets.
Experimental Protocol: In Vitro Biochemical IC50 Determination
-
Reagents: Recombinant human kinases (FGFR1, FGFR2, VEGFR2, JAK2), corresponding peptide substrates, and ATP.
-
Assay Principle: A radiometric or fluorescence-based assay is used to measure the phosphorylation of the substrate by the kinase in the presence of varying concentrations of the inhibitor.
-
Procedure: a. Prepare a serial dilution of this compound (e.g., from 10 µM to 0.1 nM). b. In a 96-well plate, combine the kinase, substrate, and inhibitor. c. Initiate the reaction by adding ATP. d. Incubate for a defined period (e.g., 60 minutes) at 30°C. e. Stop the reaction and quantify the amount of phosphorylated substrate.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Hypothetical Comparative Data
Table 2: Comparative IC50 Values of this compound and a Reference Inhibitor
| Kinase Target | This compound IC50 (nM) | Reference Inhibitor (e.g., Lenvatinib) IC50 (nM) |
| FGFR1 | 15 | 22 |
| FGFR2 | 28 | 40 |
| VEGFR2 | 45 | 4 |
| JAK2 | 850 | >10,000 |
| SRC | >10,000 | >10,000 |
This hypothetical data indicates that our novel compound has potent activity against FGFR1/2 and VEGFR2, with significantly less activity against JAK2 and SRC. Compared to a known multi-kinase inhibitor like Lenvatinib, it shows a different selectivity profile.
Phase 3: Assessing Cellular Activity and Broader Selectivity
Biochemical assays, while crucial, do not fully recapitulate the complexity of the cellular environment. Therefore, it is essential to assess the compound's activity in cells and to screen for potential liabilities against other major drug target classes.
Experimental Protocol: Cellular Target Engagement using NanoBRET™
-
Cell Line Preparation: Use a cell line (e.g., HEK293) engineered to express a NanoLuc®-kinase fusion protein.
-
Assay Principle: This assay measures the displacement of a fluorescent tracer from the kinase active site by the test compound in live cells.
-
Procedure: a. Plate the cells in a 96-well plate. b. Add the NanoBRET™ tracer and varying concentrations of this compound. c. Incubate and measure the BRET signal.
-
Data Analysis: Calculate the IC50 from the dose-response curve.
Visualizing the Underlying Mechanism
The inhibition of kinases like FGFR and VEGFR disrupts downstream signaling pathways that are critical for tumor growth and angiogenesis.
Figure 2: Simplified signaling pathway showing the points of inhibition by a FGFR/VEGFR inhibitor.
Conclusion: Synthesizing the Data into a Coherent Profile
The comprehensive characterization of this compound's cross-reactivity is a multi-faceted process that requires a combination of high-throughput screening and detailed mechanistic studies. By following the structured approach outlined in this guide, researchers can build a robust data package that not only defines the compound's primary mechanism of action but also anticipates potential off-target effects. This deep understanding of the selectivity profile is indispensable for making informed decisions in the progression of a novel therapeutic candidate from the bench to the clinic. The 7-azaindole scaffold continues to be a rich source of innovative medicines, and a thorough understanding of the nuances of its derivatives' interactions with the human kinome is the key to unlocking their full therapeutic potential.
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Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
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7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. [Link]
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Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Royal Society of Chemistry. [Link]
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Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. PubMed. [Link]
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Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. [Link]
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Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. PubMed Central. [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 1H-Pyrrolo[2,3-b]pyridine Analogs for Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in modern medicinal chemistry. Its structure, which features a fused pyrrole and pyridine ring, serves as a crucial bioisostere for both indole and purine systems.[1][2] This mimicry of adenine, the core of adenosine triphosphate (ATP), makes it an exceptional "hinge-binding" motif for a multitude of protein kinases, which are pivotal regulators of cellular signaling and frequent targets in oncology and inflammatory diseases.[2]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of substituted 1H-pyrrolo[2,3-b]pyridine analogs. We will use the 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol scaffold as a foundational example to dissect how specific structural modifications influence biological activity, with a primary focus on kinase inhibition. The insights presented herein are synthesized from extensive preclinical data to empower researchers in the rational design of next-generation inhibitors with enhanced potency, selectivity, and pharmacological properties.
The Core Scaffold: A Strategic Examination of this compound
The strategic placement of substituents on the 7-azaindole core is paramount for achieving high-affinity binding to target kinases. The this compound structure provides an excellent case study for understanding the interplay of electronics and hydrogen bonding capabilities.
-
The 7-Azaindole Core: The N7 nitrogen of the pyridine ring is a critical hydrogen bond acceptor, anchoring the inhibitor to the "hinge region" of the kinase ATP-binding pocket. The NH of the pyrrole (N1) often acts as a hydrogen bond donor.
-
5-Fluoro Substitution: The introduction of a strongly electronegative fluorine atom at the C5 position serves multiple purposes. It can modulate the basicity (pKa) of the pyridine nitrogen, potentially strengthening the hinge-binding interaction. Furthermore, fluorine substitution can enhance metabolic stability and improve membrane permeability, key attributes for a successful drug candidate.
-
6-Hydroxy (-ol) Substitution: A hydroxyl group at the C6 position can act as both a hydrogen bond donor and acceptor. This functionality can form additional stabilizing interactions with residues in the solvent-exposed region of the ATP-binding site, thereby increasing binding affinity and contributing to selectivity against other kinases.
Caption: Core structure of this compound with IUPAC numbering.
SAR Analysis at Key Positions: A Comparative Breakdown
Decades of research have established that modifications at positions C3, C5, and N1 of the 7-azaindole scaffold are most impactful for modulating biological activity.[1][3]
Position C3: The Vector for Potency and Selectivity
Position C3 typically points towards the solvent-exposed region of the kinase active site, making it an ideal position for introducing larger substituents to gain potency and selectivity.
-
Aryl and Heterocyclic Substitutions: Attaching various aryl or heterocyclic rings at C3 is a common strategy. For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, adding a 3,5-dimethoxyphenyl group at this position led to a significant boost in potency.[4][5] This is often due to favorable hydrophobic interactions or the formation of additional hydrogen bonds within a specific sub-pocket of the target kinase.
-
Linker-Mediated Groups: As seen in c-Met inhibitors, linking a substituted phenyl ring to C3 via a single atom linker (e.g., sulfur or methylene) can be highly effective.[6] One such compound with a sulfur linker exhibited potent c-Met kinase inhibition with an IC50 of 22.8 nM.[6]
Position C5: Modulating Electronics and Occupying Hydrophobic Pockets
The C5 position is often situated near the entrance of the ATP-binding cleft and can be modified to enhance binding affinity and improve physicochemical properties.
-
Electron-Withdrawing Groups: The introduction of a trifluoromethyl (CF3) group at C5 was shown to be beneficial for FGFR1 inhibition, likely by forming a hydrogen bond with the backbone amide of a glycine residue.[4]
-
Aryl and Heterocyclic Groups: For phosphodiesterase 4B (PDE4B) inhibitors, extending from C5 with groups like 3,5-difluoro-4-methoxyphenyl helped regain activity that was lost with simpler substitutions, demonstrating this position's sensitivity to the electronic and steric nature of the substituent.[7]
Position N1 (Pyrrole Nitrogen): A Point of Diversification
The pyrrole nitrogen is often involved in hydrogen bonding but can also be substituted to modulate solubility or explore additional binding interactions.
-
Small Alkyl Groups: In the development of pyruvate kinase M2 (PKM2) activators, substitution at N1 with a difluoroethyl group resulted in the highest potency.[3]
-
Cautionary Note: The necessity of substitution at N1 is highly target-dependent. In the development of inhibitors of the SARS-CoV-2 spike-ACE2 interaction, adding substituents at the N1 position resulted in a significant reduction in antiviral activity, suggesting that an unsubstituted N-H may be critical for binding in that specific case.[8]
Comparative Data Analysis: Kinase Inhibitory Potency
The following table summarizes experimental data for representative 1H-pyrrolo[2,3-b]pyridine analogs, highlighting the impact of different substitution patterns on their inhibitory activity against various kinases.
| Compound ID | Core Scaffold Modification | C3-Substituent | Target Kinase(s) | IC50 (nM) | Reference |
| 4h | 5-(Trifluoromethyl) | (3,5-dimethoxyphenyl)methyl | FGFR1, FGFR2, FGFR3 | 7, 9, 25 | [4][5][9] |
| 5j | Unspecified | N-methyl-4-piperidyl | Erk5 | 4.56 (µg/mL) | [10] |
| 9 | Unspecified | 2-fluoro-4-((2-(N,N-dimethylsulfamoyl)phenyl)thio)aniline | c-Met | 22.8 | [6] |
| 11h | 2-carboxamide | 3,4-dichlorophenyl (at N1) | PDE4B | 140 | [7] |
| 6f | 5,6-disubstituted | N/A | TrkA, FGFR4, Tie2 | 2250, 6710, 6840 | [11] |
This table is a representative summary. Direct comparison of IC50 values should be done with caution as experimental conditions may vary between studies.
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure scientific rigor, the methods used to synthesize and evaluate these compounds must be robust and reproducible.
Protocol 1: Synthesis of a C3-Substituted 1H-pyrrolo[2,3-b]pyridine Analog
This protocol describes a typical Suzuki cross-coupling reaction to install an aryl group at the C3 position of a halogenated 7-azaindole core.
Rationale: The Suzuki coupling is a highly reliable and versatile carbon-carbon bond-forming reaction. The choice of a palladium catalyst like Pd(dppf)Cl2 is critical as it is efficient, stable, and tolerant of a wide range of functional groups present on both the boronic acid and the azaindole scaffold.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq).
-
Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio). Add a base, such as potassium carbonate (K2CO3) (3.0 eq), to facilitate the catalytic cycle.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the C3-arylated analog.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a robust method for determining the IC50 value of a test compound against a target kinase.
Rationale: The LanthaScreen™ assay is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition binding assay. It is highly sensitive, requires minimal enzyme, and is amenable to high-throughput screening. The use of a certified, highly specific tracer ensures that the binding competition is directly related to the ATP site, making the results reliable and self-validating.
Caption: A summary of key SAR trends for the 7-azaindole scaffold.
Future efforts in this area will likely focus on developing inhibitors with novel selectivity profiles by more deeply exploring the chemical space around the 7-azaindole core. The use of structure-based drug design, guided by co-crystal structures of inhibitors bound to their targets, will be instrumental in rationally designing next-generation analogs. Furthermore, a continued focus on optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties in parallel with potency will be critical for translating these promising scaffolds into clinically successful therapeutics.
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An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives. (2023). Future Medicinal Chemistry. [Link]
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The structure–activity relationships (SAR) of the 7-azaindole and 7-deazapurine scaffolds. ResearchGate. [Link]
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Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. (2023). Bioorganic & Medicinal Chemistry. [Link]
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Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. RSC Medicinal Chemistry. [Link]
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An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. Taylor & Francis Online. [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances. [Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). ACS Medicinal Chemistry Letters. [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
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Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. (2016). Bioorganic Chemistry. [Link]
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Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. Scribd. [Link]
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Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (2017). Current Medicinal Chemistry. [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Pharmaceuticals. [Link]
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Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
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Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b]t[1][8][12]riazole derivatives as necroptosis inhibitors. RSC Medicinal Chemistry. [Link]
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Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2020). Journal of Medicinal Chemistry. [Link]
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Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. (2019). Juniper Publishers. [Link]
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Novel 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivatives as broad spectrum antiproliferative agents: Synthesis, cell based assays, kinase profile and molecular docking study. (2018). Bioorganic & Medicinal Chemistry. [Link]
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SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. [Link]
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A Technical Guide to Kinase Inhibition: Evaluating Alternatives to the 7-Azaindole Scaffold
In the landscape of kinase inhibitor discovery, the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold has proven to be a "privileged" structure, forming the core of numerous potent and selective inhibitors. Its ability to mimic the purine core of ATP and form crucial hydrogen bonds with the kinase hinge region has made it a go-to starting point for many medicinal chemistry campaigns.[1][2] This guide provides an in-depth technical comparison of alternative chemical scaffolds to 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol, a representative 7-azaindole, for the inhibition of key kinase families implicated in oncology and inflammatory diseases: Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Janus Kinases (JAKs).
We will delve into the mechanistic underpinnings of these inhibitors, present comparative experimental data to guide scaffold selection, and provide detailed protocols for the essential assays used to characterize their potency and selectivity. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their kinase inhibitor toolkit beyond conventional scaffolds.
The 7-Azaindole Benchmark: Understanding the Core
The 7-azaindole core, of which this compound is a functionalized example, acts as an ATP-competitive inhibitor. The nitrogen atom at position 7 and the pyrrole -NH group form a bidentate hydrogen bond with the kinase hinge region, effectively anchoring the molecule in the ATP-binding pocket. This foundational interaction provides a stable platform for chemical modifications to achieve high potency and selectivity against specific kinase targets.
Caption: General Experimental Workflow for Kinase Inhibitor IC50 Determination.
LanthaScreen® Eu Kinase Binding Assay (Competitive Binding)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of an inhibitor to the kinase of interest.
-
Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor® 647-labeled tracer binds to the ATP pocket. In the absence of an inhibitor, FRET occurs between the Eu-donor and the Alexa Fluor-acceptor. A test compound that binds to the ATP pocket will displace the tracer, leading to a decrease in the FRET signal. [3][4]* Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). [3] * Prepare serial dilutions of the test compound in 1X Kinase Buffer.
-
Prepare a 2X Kinase/Antibody mixture in 1X Kinase Buffer.
-
Prepare a 4X Tracer solution in 1X Kinase Buffer.
-
-
Assay Procedure (384-well plate):
-
Add 4 µL of the serially diluted test compound to the assay wells.
-
Add 8 µL of the 2X Kinase/Antibody mixture to all wells.
-
Add 4 µL of the 4X Tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 615 nm (Eu) and 665 nm (Alexa Fluor 647) following excitation at approximately 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
Z'-LYTE™ Kinase Assay (Activity)
This assay measures kinase activity by detecting the phosphorylation of a FRET-based peptide substrate.
-
Principle: A peptide substrate is labeled with two fluorophores (coumarin and fluorescein). In the absence of phosphorylation, a site-specific protease cleaves the peptide, disrupting FRET. Phosphorylation by the kinase protects the peptide from cleavage, maintaining the FRET signal. [5][6][7]* Step-by-Step Protocol:
-
Kinase Reaction:
-
In a 384-well plate, combine the kinase, the FRET-peptide substrate, and the test inhibitor at various concentrations in the appropriate kinase buffer.
-
Initiate the reaction by adding ATP (typically at a concentration near the Km for the specific kinase).
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
Development Reaction:
-
Add the Development Reagent (containing the site-specific protease) to each well.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
Data Acquisition:
-
Measure the fluorescence of coumarin (excitation ~400 nm, emission ~445 nm) and fluorescein (excitation ~400 nm, emission ~520 nm).
-
Calculate the emission ratio (coumarin/fluorescein).
-
The percent phosphorylation is calculated based on the emission ratio, and the percent inhibition is determined relative to controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
-
Adapta® Universal Kinase Assay (Activity)
This is a TR-FRET based immunoassay that quantifies ADP, the common product of all kinase reactions.
-
Principle: In the absence of kinase activity, a Eu-labeled anti-ADP antibody binds to an Alexa Fluor® 647-labeled ADP tracer, resulting in a high FRET signal. When the kinase is active, it produces ADP, which displaces the tracer from the antibody, leading to a decrease in FRET. [8][9][10]* Step-by-Step Protocol:
-
Kinase Reaction:
-
Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and serially diluted inhibitor.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
-
ADP Detection:
-
Add a solution containing EDTA (to stop the kinase reaction), the Eu-labeled anti-ADP antibody, and the Alexa Fluor® 647-labeled ADP tracer.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled reader (excitation ~340 nm, emission at 615 nm and 665 nm).
-
Calculate the emission ratio (665 nm / 615 nm).
-
A decrease in the FRET ratio indicates kinase activity. Plot the percent inhibition (relative to no-inhibitor controls) against the logarithm of the inhibitor concentration to calculate the IC50.
-
-
Radiometric Kinase Assay ([γ-³²P]-ATP)
This traditional method directly measures the incorporation of a radiolabeled phosphate group from [γ-³²P]-ATP onto a substrate.
-
Principle: The kinase transfers the ³²P-labeled gamma-phosphate from ATP to a peptide or protein substrate. The radiolabeled substrate is then separated from the unreacted [γ-³²P]-ATP, and the radioactivity incorporated into the substrate is quantified. [11][12][13][14]* Step-by-Step Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing kinase buffer, the kinase, the substrate, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]-ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) for a specific time.
-
-
Reaction Termination and Separation:
-
Stop the reaction by adding a quenching solution (e.g., phosphoric acid or EDTA).
-
Spot the reaction mixture onto a phosphocellulose paper or membrane.
-
Wash the paper/membrane extensively with a suitable wash buffer (e.g., dilute phosphoric acid) to remove unincorporated [γ-³²P]-ATP.
-
-
Quantification:
-
Allow the paper/membrane to dry.
-
Quantify the radioactivity on the paper/membrane using a scintillation counter or a phosphorimager.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
-
Conclusion
The 7-azaindole scaffold remains a cornerstone of kinase inhibitor design, providing a robust platform for developing potent and selective modulators of kinase activity. However, the ever-present challenges of drug discovery, including the need for novel intellectual property and the circumvention of resistance mechanisms, demand a broader exploration of chemical space. This guide has presented a comparative analysis of several alternative scaffolds for key oncology and immunology targets, including quinolines, pyrimidines, indolinones, and pyrazolo[3,4-b]pyridines.
The selection of an appropriate scaffold is a critical decision that influences not only the potency and selectivity of a potential drug candidate but also its pharmacokinetic and safety profiles. By leveraging the comparative data and detailed experimental protocols provided herein, researchers can make more informed decisions in their quest to develop the next generation of innovative kinase inhibitors. The ultimate goal is to expand the arsenal of therapeutic agents to address the unmet needs of patients with a wide range of diseases.
References
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Janus kinase inhibitor - Wikipedia. (URL: [Link])
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(Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC - PubMed Central. (URL: [Link])
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Tofacitinib is an JAK3/2/1 Inhibitor for Chronic Inflammatory Disorders Research. (URL: [Link])
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Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - NIH. (URL: [Link])
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A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC - PubMed Central. (URL: [Link])
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The small-molecule VEGF receptor inhibitor pazopanib (GW786034B) targets both tumor and endothelial cells in multiple myeloma - PMC - NIH. (URL: [Link])
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A new promising oncogenic target (p.C382R) for treatment with pemigatinib in patients with cholangiocarcinoma - NIH. (URL: [Link])
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Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - NIH. (URL: [Link])
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Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimization Approach - MDPI. (URL: [Link])
-
New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - NIH. (URL: [Link])
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Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer - PMC - NIH. (URL: [Link])
-
A phase II trial of the FGFR inhibitor pemigatinib in patients with metastatic esophageal–gastric junction/gastric cancer trastuzumab resistant: the FiGhTeR trial - NIH. (URL: [Link])
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FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice. (URL: [Link])
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IC 50 (μM) of the most active synthetic compounds for VEGFR2 inhibition - ResearchGate. (URL: [Link])
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Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - MDPI. (URL: [Link])
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Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - MDPI. (URL: [Link])
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Comparison of approved FGFR inhibitors. (A) Bar graphs of the... - ResearchGate. (URL: [Link])
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Lenvatinib, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage - PMC. (URL: [Link])
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IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. - ResearchGate. (URL: [Link])
-
Lenvatinib Suppresses Angiogenesis through the Inhibition of both the VEGFR and FGFR Signaling Pathways - ResearchGate. (URL: [Link])
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Lenvatinib in combination with golvatinib overcomes hepatocyte growth factor pathway-induced resistance to vascular endothelial growth factor receptor inhibitor - NIH. (URL: [Link])
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Discovery and optimization of selective FGFR4 inhibitors via scaffold hopping - PubMed. (URL: [Link])
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IC 50 values of the selected compounds against FGFR1 $ 4 kinases and... - ResearchGate. (URL: [Link])
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Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC. (URL: [Link])
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Comparison of Janus kinase inhibitors to block the type I interferon pathway in human skeletal muscle cells - bioRxiv. (URL: [Link])
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Half-maximal Inhibitory Concentration (IC50) of selective FGFR inhibitors on tyrosine kinase FGF receptors. - ResearchGate. (URL: [Link])
-
Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PubMed Central. (URL: [Link])
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IC 50 in nmol/L of FGFR inhibitors - ResearchGate. (URL: [Link])
-
A Structure-guided Approach to Creating Covalent FGFR Inhibitors - NIH. (URL: [Link])
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Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. | Semantic Scholar. (URL: [Link])
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A Comparative Guide to the Analytical Quantification of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol, a heterocyclic compound of interest, requires robust analytical methodologies to ensure quality, consistency, and safety in research and manufacturing. This guide provides an in-depth comparison of suitable analytical techniques for the quantification of this molecule, offering insights into methodology, validation, and practical implementation.
Introduction to this compound and its Analytical Significance
This compound belongs to the pyrrolopyridine class of compounds, a scaffold that is prevalent in numerous biologically active molecules. The introduction of a fluorine atom and a hydroxyl group can significantly influence the compound's physicochemical properties and pharmacological activity. Accurate quantification is therefore critical at various stages, from synthetic chemistry and process development to formulation and stability studies. The choice of analytical method is dictated by the specific requirements of the analysis, including the expected concentration range, the complexity of the sample matrix, and the desired level of sensitivity and selectivity.
Physicochemical Properties: A Foundation for Method Development
While specific experimental data for this compound is not extensively published, we can infer its likely properties from its constituent parts: the pyrrolopyridine core, a fluorine substituent, and a hydroxyl group.
| Property | Predicted Characteristic | Implication for Analytical Method Development |
| Polarity | The presence of the pyrrolic nitrogen and the hydroxyl group suggests a moderately polar molecule. | This polarity makes it well-suited for reverse-phase high-performance liquid chromatography (HPLC). |
| UV Absorbance | The aromatic pyrrolopyridine system is expected to exhibit strong UV absorbance. | UV-Vis spectrophotometry and HPLC with UV detection are viable quantification methods. The optimal wavelength for detection will need to be determined experimentally. |
| Ionization | The basic nitrogen atoms in the pyridine and pyrrole rings, and the acidic hydroxyl group, allow for ionization in both positive and negative modes for mass spectrometry (MS). | Liquid chromatography-mass spectrometry (LC-MS) is expected to be a highly sensitive and selective technique. |
| Molecular Weight | 152.13 g/mol | This is well within the range of standard mass spectrometers. |
Comparative Analysis of Analytical Techniques
The quantification of this compound can be approached using several analytical techniques. Here, we compare the most pertinent methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, followed by quantification based on UV absorbance. | Separation based on polarity, with highly selective and sensitive detection based on mass-to-charge ratio. |
| Selectivity | Moderate to high, dependent on chromatographic resolution from matrix components. | Very high, as it relies on both chromatographic separation and specific mass transitions. |
| Sensitivity | Typically in the microgram to nanogram per milliliter (µg/mL to ng/mL) range. | Can reach picogram to femtogram per milliliter (pg/mL to fg/mL) levels, offering superior sensitivity. |
| Linearity | Generally excellent over a wide concentration range. | Excellent linearity, though the dynamic range might be narrower than HPLC-UV in some cases. |
| Cost & Complexity | Lower initial investment and operational costs. Simpler to operate and maintain. | Higher initial investment and maintenance costs. Requires more specialized expertise. |
| Typical Application | Purity analysis, in-process controls, and quantification in relatively clean sample matrices. | Bioanalysis (e.g., plasma, tissue), trace impurity analysis, and when high selectivity is crucial. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the quantification of this compound using HPLC-UV and LC-MS/MS. These protocols are based on established methods for similar aromatic, nitrogen-containing heterocyclic compounds and are presented as a starting point for method development and validation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is ideal for routine quantification where high sensitivity is not the primary requirement.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point due to the compound's expected moderate polarity.
-
Mobile Phase: A gradient elution is recommended to ensure good separation from potential impurities.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
Time (min) % A % B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: The UV spectrum of the analyte should be determined. A starting point could be around 254 nm or 280 nm, common for aromatic compounds.
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to obtain a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase or a compatible solvent to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
3. Method Validation:
The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1] Key validation parameters include:
-
Specificity: Demonstrate that the analyte peak is free from interference from the matrix and any potential impurities.
-
Linearity: Analyze the working standard solutions and plot the peak area versus concentration. A linear regression should be performed, and the correlation coefficient (r²) should be >0.99.
-
Accuracy: Analyze samples with known concentrations of the analyte (spiked samples) and calculate the percentage recovery.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is superior for applications requiring high sensitivity and selectivity, such as bioanalysis.
1. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: The HPLC conditions described above can be adapted for LC-MS/MS. The flow rate might be reduced (e.g., to 0.4-0.6 mL/min) for better ionization efficiency.
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive or negative mode. Given the presence of basic nitrogens and an acidic hydroxyl group, both should be evaluated. ESI positive is often a good starting point for nitrogen-containing heterocycles.
-
MRM Transitions: The precursor ion (Q1) will be the protonated molecule [M+H]⁺. The product ions (Q3) will be determined by fragmentation of the precursor ion in the collision cell. These transitions should be optimized for maximum intensity.
-
Hypothetical Transition: For a molecular weight of 152.13, the precursor ion would be m/z 153.1. Product ions would need to be determined experimentally.
-
-
Source and Gas Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows (nebulizer, drying gas, and collision gas) to achieve the best signal-to-noise ratio.
-
2. Standard and Sample Preparation:
-
Internal Standard (IS): The use of a stable isotope-labeled internal standard is highly recommended for LC-MS/MS to correct for matrix effects and variations in instrument response. If unavailable, a structurally similar compound can be used.
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but with the addition of the internal standard at a fixed concentration to all standards and samples. For biological samples (e.g., plasma), a sample extraction step (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is necessary to remove matrix components that can interfere with ionization.
3. Method Validation:
The method should be validated according to the FDA's Bioanalytical Method Validation guidance.[2][3][4] The validation parameters are similar to those for HPLC-UV but with additional considerations for:
-
Matrix Effects: Assess the impact of the biological matrix on the ionization of the analyte and internal standard.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.
Visualization of Analytical Workflows
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound is fundamentally driven by the specific analytical challenge at hand. For routine analysis of bulk material or simple formulations where sensitivity is not a major concern, HPLC-UV offers a robust, cost-effective, and reliable solution. In contrast, for applications demanding high sensitivity and selectivity, such as in bioanalytical studies or for trace-level impurity quantification, LC-MS/MS is the unequivocally superior technique. The provided protocols serve as a comprehensive starting point for method development, which must be followed by rigorous validation to ensure the generation of high-quality, reliable, and defensible analytical data.
References
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Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11, 20651–20661. [Link]
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Walji, A. M., et al. (2016). Discovery of 6-(Fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([18F]-MK-6240): A Positron Emission Tomography (PET) Imaging Agent for Quantification of Neurofibrillary Tangles (NFTs). Journal of Medicinal Chemistry, 59(10), 4778-89. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Sourcing High-Quality 5-Bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine: A Manufacturer's Perspective from China. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]
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PubMed. (2019). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. [Link]
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European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Szekely-Klepser, G., et al. (2005). A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies. Journal of Chromatography B, 826(1-2), 31-40. [Link]
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El-Mernissi, Y., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 10(4), 696-713. [Link]
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Tafzi, N., et al. (2012). LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. Journal of Pharmaceutical and Biomedical Analysis, 66, 213-220. [Link]
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De-Luca, C., et al. (2021). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. Analytical and Bioanalytical Chemistry, 414, 899-912. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
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Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
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LCGC International. (n.d.). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Benchmarking a Novel Kinase Inhibitor: A Comparative Analysis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol Against Established FGFR Inhibitors
In the landscape of targeted cancer therapy, the quest for novel kinase inhibitors with superior potency, selectivity, and pharmacological properties is a perpetual endeavor. The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of kinases critical in oncology.[1][2][3][4] This guide presents a comprehensive benchmarking study of a novel compound, 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol, against established Fibroblast Growth Factor Receptor (FGFR) inhibitors.
Based on structure-activity relationships within the 1H-pyrrolo[2,3-b]pyridine class, which has demonstrated potent inhibition of FGFRs, we hypothesize that this compound will exhibit significant activity against this family of receptor tyrosine kinases.[1][3][4] Dysregulation of FGFR signaling, through mutations, amplifications, or fusions, is a key driver in various malignancies, making it a compelling therapeutic target.[1][3] This guide provides a detailed, step-by-step framework for the preclinical evaluation of this novel compound, comparing its performance against clinically relevant drugs.
Introduction to the Benchmarking Strategy
The primary objective of this study is to characterize the inhibitory profile of this compound and compare it to known standards. Our benchmarking strategy is built on a tiered approach, beginning with in vitro enzymatic assays to determine potency and selectivity, followed by cell-based assays to assess on-target efficacy in a biologically relevant context.
Our chosen benchmark drugs are:
-
Pemigatinib: An FDA-approved selective inhibitor of FGFR1-3.
-
Erdafitinib: An FDA-approved pan-FGFR inhibitor.
These drugs provide a robust basis for comparison due to their well-characterized mechanisms of action and established clinical utility.
Experimental Design & Methodologies
A rigorous and reproducible experimental design is paramount for the accurate assessment of a novel inhibitor. The following protocols are designed to provide a comprehensive profile of this compound.
In Vitro Kinase Inhibition Assays (IC50 Determination)
The initial step is to determine the half-maximal inhibitory concentration (IC50) of our test compound against the primary targets. We will utilize a luminescence-based kinase assay that quantifies the amount of ADP produced during the kinase reaction, providing a sensitive and scalable method for assessing kinase activity.[5]
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for IC50 determination using a luminescence-based kinase assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound, Pemigatinib, and Erdafitinib in DMSO.
-
Assay Plate Preparation: To a 384-well plate, add the kinase (FGFR1, FGFR2, FGFR3, or FGFR4), the appropriate substrate, and the test compounds.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Reaction Termination and Signal Generation: Stop the reaction and measure the amount of ADP produced using a commercial ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.[5]
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Kinome-Wide Selectivity Profiling
To understand the selectivity of this compound, a kinome-wide scan is essential. This will assess the compound's binding affinity against a broad panel of human kinases, revealing potential off-target effects.[6][7] We will utilize a competitive binding assay format for this purpose.[7]
Experimental Workflow: Kinome-Wide Selectivity Profiling
Caption: Simplified overview of the FGFR signaling pathway.
Step-by-Step Protocol: Western Blot Analysis
-
Cell Culture and Treatment: Culture a suitable FGFR-dependent cancer cell line (e.g., one with an FGFR fusion) to 70-80% confluency. Treat the cells with a dose range of this compound, Pemigatinib, and Erdafitinib for a specified time (e.g., 2 hours).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies against phosphorylated FGFR (p-FGFR), total FGFR, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT.
-
Detection: Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of the inhibitors on downstream signaling.
Expected Results and Comparative Data
The data generated from these experiments will be compiled into clear, comparative tables to facilitate analysis.
Table 1: In Vitro Kinase Inhibition (IC50, nM)
| Compound | FGFR1 | FGFR2 | FGFR3 | FGFR4 |
| This compound | TBD | TBD | TBD | TBD |
| Pemigatinib | Expected: <1 | Expected: <1 | Expected: <1 | Expected: >100 |
| Erdafitinib | Expected: <5 | Expected: <5 | Expected: <5 | Expected: <5 |
| TBD: To Be Determined |
Table 2: Kinome Selectivity Profile (Percent Inhibition at 1 µM)
| Compound | Target Kinases | Off-Target Kinases (>90% Inhibition) |
| This compound | TBD | TBD |
| Pemigatinib | FGFR1, FGFR2, FGFR3 | Expected: Few |
| Erdafitinib | FGFR1, FGFR2, FGFR3, FGFR4 | Expected: Some |
| TBD: To Be Determined |
Table 3: Cellular Potency (IC50, nM) in an FGFR-Dependent Cell Line
| Compound | Inhibition of Cell Proliferation | Inhibition of p-FGFR | Inhibition of p-ERK |
| This compound | TBD | TBD | TBD |
| Pemigatinib | Expected: <10 | Expected: <10 | Expected: <10 |
| Erdafitinib | Expected: <20 | Expected: <20 | Expected: <20 |
| TBD: To Be Determined |
Discussion and Interpretation
The comparative data will allow for a thorough evaluation of this compound. Key discussion points will include:
-
Potency: How does the IC50 of the novel compound against FGFR family members compare to the benchmark drugs?
-
Selectivity: Does the compound exhibit a clean selectivity profile, or does it have significant off-target activities? A high degree of selectivity is often desirable to minimize side effects. [6]* Cellular Efficacy: Does the in vitro enzymatic inhibition translate to on-target pathway modulation and anti-proliferative effects in a relevant cancer cell model?
-
Structure-Activity Relationship (SAR): How does the addition of the fluoro and hydroxyl groups to the 1H-pyrrolo[2,3-b]pyridine core influence its activity and selectivity compared to other derivatives reported in the literature? [1][3]
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the preclinical benchmarking of this compound. By employing a combination of in vitro and cell-based assays and comparing the results to established FGFR inhibitors, we can generate a robust data package to assess the therapeutic potential of this novel compound. The methodologies outlined herein are designed to be self-validating and are grounded in established industry practices for kinase inhibitor drug discovery. [8][9]
References
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- Kinase/Enzyme Assays. PharmaLegacy.
- In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery.
- Kinase Activity Assays. Promega Corporation.
- Kinase assays. BMG LABTECH.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing.
- What is the synthesis method of 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE?. Guidechem.
- Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. PubMed.
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- Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ResearchGate.
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- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central.
- Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. PubMed Central.
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A Researcher's Guide to the In Vivo Validation of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol: A Novel Research Tool
Welcome to a comprehensive guide on the in vivo validation of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol, a promising member of the 7-azaindole family of compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this molecule and the critical steps required to translate its in vitro activity into robust in vivo efficacy. We will delve into the scientific rationale behind its use, compare it to existing research tools, and provide detailed, field-proven protocols for its validation.
The Rise of the 7-Azaindole Scaffold: A Privileged Structure in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry. Its unique structure, featuring a pyrrole ring fused to a pyridine ring, imparts favorable properties such as the ability to form key hydrogen bonds with protein targets, good metabolic stability, and desirable pharmacokinetic profiles. This has led to the development of numerous potent and selective inhibitors for a range of therapeutic targets.
The pyrrole moiety is a common feature in many biologically active compounds, contributing to a diverse range of therapeutic effects including antifungal, antibiotic, anti-inflammatory, and antitumor activities.[1] The versatility of the 7-azaindole core has been demonstrated in the discovery of inhibitors for critical cellular targets such as:
-
Fibroblast Growth Factor Receptor (FGFR) : Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of FGFR1, 2, and 3, showing promise in cancer therapy.[2][3][4] Some have demonstrated significant in vivo antitumor activity in mouse xenograft models.[5]
-
Cyclin-Dependent Kinase 9 (CDK9) : Highly potent and selective CDK9 inhibitors based on the 7-azaindole scaffold have been discovered, with properties suitable for intravenous administration and transient in vivo target engagement.[6]
-
Ataxia Telangiectasia Mutated (ATM) Kinase : Orally available ATM inhibitors from this class have shown potent in vivo antitumor activity.[7]
-
DEAD-box Helicase 3 (DDX3) : A 7-azaindole derivative has been identified as a novel anti-cancer agent targeting DDX3.[8]
-
Orai Calcium Channels : Potent Orai inhibitors have been developed from this scaffold, showing efficacy in preclinical models of asthma.[9]
Introducing this compound: A Fluorinated Analog with Therapeutic Potential
While extensive data on this compound itself is limited in publicly available literature, its structural similarity to the well-validated 7-azaindole core suggests significant research potential. The introduction of a fluorine atom at the 5-position is a common medicinal chemistry strategy to enhance metabolic stability and binding affinity. A derivative of 5-fluoro-1H-pyrrolo[2,3-b]pyridine has been identified as a potent inhibitor of the influenza virus PB2 protein, highlighting the potential of this specific fluorinated scaffold in antiviral research.[10]
This guide will therefore focus on a proposed in vivo validation pathway for this compound, drawing upon the successful validation strategies employed for its structural analogs.
Comparative Analysis: Positioning this compound in the Research Landscape
The utility of this compound as a research tool will depend on its specific biological target and its performance relative to existing compounds. Based on the activities of its analogs, we can anticipate its potential application in oncology, immunology, and virology.
| Potential Target Class | Established 7-Azaindole Analogs | Potential Advantages of this compound | Key In Vivo Models for Comparison |
| Protein Kinases (e.g., FGFR, CDK9, ATM) | Various potent and selective inhibitors with demonstrated in vivo efficacy in cancer models.[5][6][7] | Improved metabolic stability, enhanced cell permeability, and potentially unique selectivity profile due to the fluoro and hydroxyl substitutions. | Xenograft models using cancer cell lines with known dependency on the target kinase. |
| Calcium Channels (e.g., Orai) | Potent inhibitors with in vivo efficacy in asthma models.[9] | Potentially improved pharmacokinetic properties for inflammatory and autoimmune disease models. | Allergen-induced asthma models, models of autoimmune diseases. |
| Viral Proteins (e.g., Influenza PB2) | In vitro inhibition of influenza PB2 by a fluorinated analog.[10] | Potential for broad-spectrum antiviral activity and favorable in vivo distribution to target tissues. | Influenza infection models in mice. |
A Step-by-Step Guide to the In Vivo Validation of this compound
The following experimental workflow provides a robust framework for the in vivo characterization of this compound.
Phase 1: Preliminary In Vitro Characterization
Before embarking on costly and time-consuming in vivo studies, a thorough in vitro profiling of the compound is essential.
Experimental Protocol: Target Identification and Selectivity Profiling
-
Primary Target Identification:
-
Utilize a broad panel of biochemical and cellular assays to identify the primary biological target(s) of this compound. This could include kinase panels, receptor binding assays, or enzymatic assays.
-
-
Selectivity Profiling:
-
Once a primary target is identified, perform a comprehensive selectivity screen against a panel of related targets to determine the compound's specificity.
-
-
Cellular Potency:
-
Determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) in relevant cell lines.
-
Phase 2: Pharmacokinetic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is critical for designing effective in vivo studies.
Experimental Protocol: Murine Pharmacokinetic Study
-
Compound Formulation:
-
Develop a suitable vehicle for intravenous (IV) and oral (PO) administration.
-
-
Dosing:
-
Administer a single IV and PO dose to a cohort of mice (e.g., C57BL/6).
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
-
Bioanalysis:
-
Quantify the concentration of the compound in plasma using LC-MS/MS.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and oral bioavailability.
-
Phase 3: In Vivo Efficacy Studies
Based on the identified target and pharmacokinetic profile, select an appropriate animal model to evaluate the in vivo efficacy of the compound.
Example Experimental Protocol: Xenograft Tumor Model (for an anti-cancer indication)
-
Cell Line Selection:
-
Choose a human cancer cell line with a known dependency on the putative target of this compound.
-
-
Tumor Implantation:
-
Implant the cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
-
Treatment:
-
Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups.
-
Administer the compound at a dose and schedule determined from the pharmacokinetic studies.
-
-
Tumor Growth Monitoring:
-
Measure tumor volume regularly using calipers.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and collect tumors for pharmacodynamic and biomarker analysis (e.g., Western blotting for target engagement).
-
Visualizing the Path to In Vivo Validation
The following diagrams illustrate the key decision-making processes and workflows involved in the in vivo validation of a novel research compound.
Caption: A generalized workflow for the in vivo validation of a novel research compound.
Caption: A hypothetical signaling pathway inhibition by this compound.
Conclusion and Future Directions
The in vivo validation of this compound represents a critical step in unlocking its full potential as a research tool and a potential therapeutic agent. By following a systematic and rigorous validation process, researchers can generate the high-quality data necessary to advance our understanding of its biological function and therapeutic utility. The broader family of 7-azaindole derivatives has already demonstrated significant promise in preclinical and clinical development, and with careful investigation, this compound may prove to be a valuable addition to this important class of molecules.
References
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Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]
-
Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry. [Link]
-
Discovery of 7-azaindole derivatives as potent Orai inhibitors showing efficacy in a preclinical model of asthma. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Molecular Biology Reports. [Link]
-
Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences. [Link]
-
Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
5-Fluoro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine 1g. Dana Bioscience. [Link]
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Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
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3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([(18)F]-MK-6240): A Positron Emission Tomography (PET) Imaging Agent for Quantification of Neurofibrillary Tangles (NFTs). Journal of Medicinal Chemistry. [Link]
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Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
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Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
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Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. JUIT. [Link]
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Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials. Molecular Diversity. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol, a heterocyclic compound that, like many of its analogs, requires careful management. While specific toxicological data for this exact molecule may be limited, a conservative approach based on structurally similar compounds is paramount. This document is designed to be your preferred resource for ensuring that the disposal process in your laboratory is safe, compliant, and scientifically sound.
Hazard Assessment and Initial Precautions: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the potential hazards associated with this compound is essential. Based on data from analogous structures, such as other fluorinated pyrrolopyridines, this compound should be treated as potentially hazardous.
Key Hazard Classifications for Similar Compounds:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Eye Damage/Irritation: Can cause serious eye irritation or damage.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[1][2][4]
This hazard profile dictates the necessity of stringent safety measures to prevent accidental exposure during handling and disposal. The primary goal is to isolate the compound from laboratory personnel and the environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable. The following table outlines the minimum required PPE when handling this compound for disposal.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield.[5] | To prevent contact with eyes, which could result in serious irritation or damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of after.[6] | To avoid skin contact and potential irritation. Proper removal technique is crucial to prevent cross-contamination.[1][2][6] |
| Respiratory Protection | To be used in a well-ventilated area, preferably within a chemical fume hood.[2] If dust is generated, a NIOSH-approved respirator is necessary.[6] | To prevent inhalation of dust or vapors, which may lead to respiratory tract irritation.[1][2] |
| Protective Clothing | A laboratory coat or other protective clothing to prevent skin exposure.[1] | To protect personal clothing from contamination and prevent skin contact.[1] |
Step-by-Step Disposal Protocol: A Self-Validating System
The recommended and most secure method for the disposal of this compound is through a licensed professional waste disposal service.[4][6][7] Adherence to institutional and local regulations is mandatory.
Workflow for Waste Segregation and Disposal
Caption: Waste Disposal Workflow for this compound.
Detailed Procedural Steps:
-
Waste Identification and Segregation:
-
Collect all solid this compound waste, including any contaminated materials like weigh boats, gloves, and paper towels, in a designated hazardous waste container.[8]
-
This compound is a halogenated heterocyclic compound. It should be segregated into a waste stream for halogenated organic solids.[9][10] Do not mix with non-halogenated waste unless permitted by your institution's waste management guidelines.[10]
-
-
Container Management:
-
Use a sturdy, leak-proof container that is compatible with the chemical.[8]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[8] Also, indicate the primary hazards (e.g., "Toxic," "Irritant").
-
Keep the container closed at all times except when adding waste.[8][10]
-
-
Storage:
-
Final Disposal:
-
Once the container is full (not exceeding 90% capacity), arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[8][10]
-
The ultimate disposal method will likely be high-temperature incineration in a facility equipped with an afterburner and scrubber to handle the halogenated components and prevent the release of harmful combustion byproducts.[4][6]
-
Spill Management: An Emergency Response Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Secure: Alert others in the vicinity and, if necessary, evacuate the immediate area. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]
-
Don PPE: Wear the full PPE as outlined in Section 2.
-
Contain and Clean:
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.
Disposal of Empty Containers
Empty containers that once held this compound must also be handled as hazardous waste until properly decontaminated.
-
Triple Rinsing: The standard procedure is to triple-rinse the container with a suitable solvent.[9]
-
Collect Rinsate: The first rinse, and for a compound with this hazard profile, all three rinses, must be collected and disposed of as liquid hazardous waste.[8]
-
Final Disposal: Once triple-rinsed and air-dried, and with the label defaced, the container may be disposed of as non-hazardous laboratory glass or plastic, in accordance with institutional policy.[9]
By adhering to these rigorous, scientifically-grounded procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. This guide serves as a foundational document; always consult your institution's specific waste management policies and the most current Safety Data Sheets for any chemical you handle.
References
- Capot Chemical. (2025, December 24).
- Fluorochem. (2024, December 19). Safety Data Sheet for 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid, 3-iodo-.
- University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
- Sigma-Aldrich. (2024, August 5).
- ChemScene. (2025, December 8).
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- University of Edinburgh. (2022, February 17). Waste Management.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Boston University. (n.d.). Chemical Waste Management Guide.
- Angene Chemical. (2026, January 9). Safety Data Sheet for 2-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine.
- CymitQuimica. (2024, December 19). Safety Data Sheet for 4-Nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide.
- Synquest Labs. (n.d.).
-
PubMed. (2019, July 1). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. Retrieved January 19, 2026, from [Link]
-
MDPI. (n.d.). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved January 19, 2026, from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 19).
- Benchchem. (n.d.). Proper Disposal of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
-
PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved January 19, 2026, from [Link]
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- 10. ethz.ch [ethz.ch]
Navigating the Uncharted: A Guide to Safely Handling 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol
For researchers at the vanguard of drug discovery, the synthesis and application of novel chemical entities are daily realities. With these pioneering efforts come the inherent responsibilities of ensuring laboratory safety. This guide provides a comprehensive operational and safety plan for handling 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol, a halogenated pyrrolopyridine derivative. While specific toxicological data for this compound is not yet fully available, this document synthesizes established safety protocols for analogous structures and potent pharmaceutical powders to ensure the well-being of laboratory personnel.
Acknowledging the Unknown: A Principle of Prudent Handling
A critical starting point is the acknowledgment that the toxicological properties of this compound have not been thoroughly investigated[1]. This necessitates a conservative approach, treating the compound with the caution required for a potent pharmaceutical ingredient. The known hazard classifications for the parent compound, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine, include being harmful if swallowed and causing serious eye damage. The addition of a hydroxyl group may alter its reactivity and biological effects, reinforcing the need for stringent safety measures.
Core Directive: Personal Protective Equipment (PPE)
The primary defense against exposure to any hazardous chemical is the correct and consistent use of Personal Protective Equipment (PPE). For this compound, which is likely a solid powder, the following PPE is mandatory.
PPE Ensemble for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves. | Prevents skin contact. Double gloving provides an additional barrier in case of a tear or puncture in the outer glove[2][3]. |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and airborne particles. A face shield offers broader protection for the entire face[2][4]. |
| Respiratory Protection | A fit-tested N95 or higher-rated respirator. | Essential for handling powdered substances to prevent inhalation of fine particles[3][4]. |
| Body Protection | A disposable, long-sleeved gown with tight-fitting cuffs. | Prevents contamination of personal clothing[2]. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Protects feet from spills and prevents the tracking of contaminants outside the laboratory[2]. |
Procedural Workflow for Donning and Doffing PPE
Proper procedure in donning and doffing PPE is as critical as the equipment itself to prevent cross-contamination.
Caption: A flowchart for responding to a chemical spill.
Minor Spill (a few milligrams):
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the absorbent material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as halogenated organic waste.
Major Spill:
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's emergency response team.
-
Provide them with as much information as possible about the spilled substance.
Disposal Plan
As a halogenated heterocyclic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation : Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed containers.
-
Labeling : The waste container must be labeled as "Halogenated Organic Waste" and include the full chemical name.
-
Disposal Vendor : Follow your institution's guidelines for the disposal of chemical waste through a licensed contractor. Do not dispose of this chemical down the drain.
Conclusion: A Culture of Safety
The responsible handling of novel chemical compounds like this compound is paramount in the research and development setting. By adhering to the principles of prudent practice, utilizing appropriate personal protective equipment, and following established operational and emergency procedures, researchers can mitigate risks and foster a robust culture of safety. This guide serves as a foundational document to be adapted and integrated into your laboratory's specific safety protocols.
References
-
Capot Chemical. MSDS of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. [Link]
-
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
-
NIOSH. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
-
Ontario College of Pharmacists. Personal protective equipment in your pharmacy. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
